trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMIUUBKKPIDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158375, DTXSID601241798 | |
| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-84-2, 73094-35-6, 66185-74-8 | |
| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid chemical properties
An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Abstract
This compound (t-HMCCA) is a bifunctional cycloaliphatic molecule of significant interest in medicinal chemistry and materials science. Its rigid, non-aromatic scaffold, combined with the orthogonal reactivity of its primary alcohol and carboxylic acid functional groups, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties of t-HMCCA, offering field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role in drug development.
Molecular Structure and Core Physicochemical Properties
At its core, t-HMCCA is a disubstituted cyclohexane. The "trans" designation is critical, indicating that the hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) groups are on opposite sides of the cyclohexane ring plane, typically in a diequatorial conformation in the stable chair form. This stereochemistry imparts a linear and rigid geometry to the molecule, a feature highly sought after in the design of specific-binding ligands and structured polymers.
The cyclohexane ring's chair conformation is a key determinant of its properties. The diequatorial positioning of the bulky substituents minimizes steric strain, rendering the trans isomer more thermodynamically stable than its cis counterpart. This stability is a crucial factor in synthetic strategies aimed at producing the desired isomer.[1]
Caption: 2D representation of t-HMCCA's structure.
A summary of its key physical and chemical identifiers is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [2][3] |
| Molecular Weight | 158.19 g/mol | [2] |
| CAS Number | 66185-74-8 | [3] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Melting Point | 141 °C | [3] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Topological Polar Surface Area | 57.5 Ų | [6] |
| Purity | Typically ≥97% or ≥98% | [3][7] |
Chemical Reactivity and Synthetic Utility
The synthetic value of t-HMCCA stems from the presence of two distinct functional groups: a carboxylic acid and a primary alcohol. This bifunctionality allows for selective and sequential reactions, making it an ideal scaffold for building more complex molecules.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization. It readily undergoes standard transformations:
-
Esterification: Reaction with alcohols under acidic conditions (e.g., concentrated H₂SO₄ in methanol) yields the corresponding esters.[8] This is often used as a protecting group strategy or to modulate solubility and pharmacokinetic properties in drug candidates.
-
Amidation: Activation of the carboxylic acid (e.g., using coupling reagents like DCC, EDC, or conversion to an acyl chloride) followed by reaction with an amine forms a stable amide bond. This is a cornerstone reaction in the synthesis of peptides and small molecule drugs.
-
Reduction: The carboxylic acid can be reduced to the primary alcohol, although this requires strong reducing agents like LiAlH₄ and is generally less common than reactions at the hydroxymethyl group.
Reactions of the Hydroxymethyl Group
The primary alcohol offers a complementary set of reactive pathways:
-
Oxidation: Selective oxidation can convert the hydroxymethyl group to an aldehyde or back to a carboxylic acid, depending on the reagents and conditions chosen.
-
Esterification/Etherification: The alcohol can react with carboxylic acids or acyl chlorides to form esters, or with alkyl halides to form ethers.
-
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be readily converted into a better one, such as a tosylate[1][9] or mesylate. This activated intermediate is then susceptible to nucleophilic substitution, providing a route to introduce a wide range of functionalities, including azides, halides, and amines.[8]
Caption: Key reactive pathways for t-HMCCA's functional groups.
This dual reactivity is expertly exploited in pharmaceutical synthesis. For example, t-HMCCA is a key starting material for producing tranexamic acid, an important antifibrinolytic agent.[8] This synthesis typically involves converting the hydroxyl group into an amine, demonstrating the utility of the strategies outlined above.[8]
Synthesis Protocol: From p-Hydroxybenzoic Acid
A common and industrially scalable method for producing t-HMCCA involves the catalytic hydrogenation of p-hydroxybenzoic acid, followed by isomerization to enrich the desired trans isomer.[10] The causality behind this choice is the low cost and high availability of the aromatic starting material.
Step-by-Step Methodology
Part A: Catalytic Hydrogenation
-
Reactor Setup: Charge a high-pressure autoclave reactor with p-hydroxybenzoic acid, a suitable solvent (e.g., water), and a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon, Ru/C).[10]
-
Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the target temperature. The aromatic ring is reduced to a cyclohexane ring under these conditions, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to recover the catalyst. The solvent is then removed under reduced pressure to yield the crude product mixture.
Part B: Isomerization
-
Rationale: The hydrogenation step often produces a mixture of cis and trans isomers. Since the trans isomer is thermodynamically more stable, an isomerization step is employed to increase its proportion.
-
Procedure: Dissolve the crude product mixture in a suitable solvent. Add a catalytic amount of a strong base, such as a sodium alkoxide.[10]
-
Equilibration: Heat the mixture to allow the epimerization at the carbon bearing the carboxyl group to reach thermodynamic equilibrium, which favors the trans product.[10]
-
Isolation & Purification: After cooling, the reaction is quenched and neutralized. The final product, enriched in the trans isomer, is isolated. Recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) is performed to obtain high-purity t-HMCCA.[10]
Caption: Workflow for the synthesis of t-HMCCA.
Analytical Characterization
Confirming the identity and purity of t-HMCCA relies on standard spectroscopic techniques. A senior scientist would interpret the spectra as follows:
-
¹H NMR: The proton NMR spectrum would be expected to show a broad singlet for the carboxylic acid proton (>10 ppm), signals for the -CH₂- protons of the hydroxymethyl group, and a complex multiplet pattern for the cyclohexane ring protons. The chemical shifts and coupling constants of the protons at C1 and C4 can be used to confirm the trans stereochemistry.
-
¹³C NMR: The carbon NMR would show a characteristic signal for the carbonyl carbon of the carboxylic acid (~175-185 ppm), a signal for the carbon of the hydroxymethyl group (~60-70 ppm), and several signals in the aliphatic region (20-50 ppm) corresponding to the cyclohexane ring carbons.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[12][13] This overlaps with a sharper O-H stretch from the alcohol group around 3200-3500 cm⁻¹. A strong C=O stretch for the carboxylic acid will appear around 1700 cm⁻¹.[12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 158.[2]
Applications in Drug Discovery and Development
The rigid, saturated scaffold of t-HMCCA is a valuable alternative to the phenyl ring commonly used in drug design. This "saturated bioisostere" approach offers several advantages:
-
Improved Physicochemical Properties: Replacing an aromatic ring with a cycloalkane scaffold can increase solubility and reduce metabolic liability, improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Three-Dimensionality: Unlike a flat aromatic ring, the chair-like structure of the cyclohexane ring projects its substituents into specific vectors in 3D space. This allows for more precise and optimized interactions with the binding pockets of target proteins.
-
Scaffold Hopping: It serves as a novel and patentable core structure. It has been incorporated into the synthesis of inhibitors for targets like Janus kinase (JAK).[14][15]
Safety and Handling
According to aggregated GHS data, this compound is classified as an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[16][17] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, away from oxidizing agents.[16]
References
-
Chemsrc. (2025). trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. Available at: [Link]
-
PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO2021107047A1.
-
Aladdin Scientific. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture). Available at: [Link]
- Google Patents. (2017). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. CN106316825A.
-
Qi, Q. R., Huang, W. C., & Zheng, H. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]
-
PubChem. 4-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. CN108602758B.
-
Pharmaffiliates. trans 4-Hydroxycyclohexane carboxylic Acid. Available at: [Link]
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Chad's Prep. (2018). 15.6d Structural Determination From All Spectra Example 4. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]
-
Qi, Q. R., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Available at: [Link]
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An In-Depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Introduction
Trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, identified by the CAS Number 66185-74-8 , is a bifunctional cycloaliphatic organic compound that is garnering significant attention within the realms of pharmaceutical development and materials science.[1][2] Its rigid, saturated cyclohexane core, substituted with a primary alcohol and a carboxylic acid in a trans-1,4-configuration, imparts a unique combination of properties. This defined stereochemistry and spatial arrangement of functional groups make it an invaluable building block, or scaffold, for constructing complex molecules with precise three-dimensional architectures.
For drug development professionals, this molecule serves as a non-aromatic, conformationally restricted linker that can optimize the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Its utility as a precursor in the synthesis of kinase inhibitors and other therapeutic agents underscores its importance in modern medicinal chemistry.[3][4] This guide provides a comprehensive overview of its chemical properties, a field-tested synthesis protocol, key applications, and essential safety protocols, designed for researchers and scientists engaged in advanced chemical synthesis.
Physicochemical and Structural Properties
The structural integrity and physicochemical characteristics of a synthetic building block are paramount to its successful application. This compound is a white crystalline solid at room temperature.[2] Its bifunctional nature—a hydrogen bond donor/acceptor in the carboxylic acid group and a hydrogen bond donor in the hydroxyl group—governs its solubility and reactivity.
Below is a summary of its key properties, compiled from authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 66185-74-8 | [1][2][5] |
| Molecular Formula | C₈H₁₄O₃ | [1][5] |
| Molecular Weight | 158.20 g/mol | [1][5] |
| IUPAC Name | trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room temperature, sealed in dry conditions | [2] |
| Topological Polar Surface Area | 57.5 Ų | [5] |
| InChI Key | VQMIUUBKKPIDBN-LJGSYFOKSA-N | [2] |
Synthesis and Purification: A Field-Proven Protocol
The most economically viable and scalable synthesis of this compound and its analogues involves the catalytic hydrogenation of the corresponding aromatic precursor, p-hydroxybenzoic acid.[6] This process saturates the benzene ring to yield a mixture of cis and trans isomers. The subsequent, crucial step is an isomerization reaction, typically base-catalyzed, which enriches the thermodynamically more stable trans isomer.
Causality in Experimental Design:
-
Choice of Catalyst: Ruthenium-on-carbon (Ru/C) is a highly effective catalyst for the hydrogenation of aromatic rings under high pressure.[6][7] It demonstrates excellent activity and selectivity for this transformation.
-
Isomerization: The initial hydrogenation often yields a mixture of isomers. The trans isomer, with both bulky substituents in the equatorial position, is thermodynamically more stable than the cis isomer. Heating the mixture in the presence of a base, such as a sodium alkoxide, facilitates epimerization at the carbon bearing the carboxylate group, driving the equilibrium towards the preferred trans product.[6]
-
Purification: The difference in solubility between the cis and trans isomers allows for effective purification by recrystallization.
Experimental Workflow for Synthesis
Caption: Synthesis workflow from p-hydroxybenzoic acid.
Detailed Step-by-Step Protocol:
Step 1: Catalytic Hydrogenation
-
Charge a high-pressure autoclave with p-hydroxybenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (typically 2-5% w/w), and a suitable solvent such as water.[6]
-
Seal the reactor and purge it first with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1-3 MPa.
-
Heat the mixture to 80-150°C while stirring vigorously.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake.
-
After cooling and venting the reactor, filter the mixture to remove the Ru/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. Note: This procedure is analogous to the hydrogenation of p-aminobenzoic acid described in related syntheses.[7]
Step 2: Base-Catalyzed Isomerization
-
Dissolve the crude isomer mixture in a suitable solvent (e.g., an alcohol like ethanol).
-
Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).[6]
-
Heat the mixture to reflux and maintain for 4-8 hours to allow the equilibrium to favor the trans isomer.
-
Cool the reaction mixture and neutralize it with an aqueous acid (e.g., 1M HCl) to a pH of ~3-4.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the trans-enriched crude product.
Step 3: Purification via Recrystallization
-
Dissolve the trans-enriched crude product in a minimum amount of hot ethyl acetate.
-
Slowly add a non-polar solvent, such as petroleum ether or hexane, until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with cold petroleum ether, and dry under vacuum to yield the pure trans isomer.
Key Applications in Research and Drug Development
The rigid, diequatorial arrangement of the functional groups in this compound makes it a superior scaffold compared to more flexible aliphatic linkers.
-
Kinase Inhibitor Synthesis: In medicinal chemistry, maintaining a precise vector between pharmacophoric elements is critical for potent and selective enzyme inhibition. This molecule has been utilized as a key intermediate in the synthesis of advanced therapeutic agents, including pyrazole-pyrimidine derivatives that act as TTK inhibitors for potential antitumor applications and in the development of selective Janus kinase 1 (JAK1) inhibitors.[3][4][7] The cyclohexane core acts as a rigid spacer, positioning other functional groups for optimal interaction with the target protein.
-
Precursor to Tranexamic Acid Analogues: It is a valuable starting material for producing tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and its derivatives. Tranexamic acid is an important antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves converting the primary alcohol of the title compound into an amino group.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is employed. For a Senior Application Scientist, self-validation of synthesized materials is non-negotiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts and coupling constants of the cyclohexane protons can definitively distinguish between the cis and trans isomers.
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic broad peaks for the O-H stretch of both the alcohol (~3300 cm⁻¹) and the carboxylic acid (~3000 cm⁻¹), as well as a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹).
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (158.20 g/mol ) and can be used to analyze fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify the ratio of cis to trans isomers.
Safety and Handling Protocols
Adherence to rigorous safety standards is essential when handling any chemical reagent. This compound is classified as an irritant.[5]
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)[2]
-
Hazard Statements:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust dispersion.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8][9]
References
-
Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem. Available at: [Link]
- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents.
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.
-
Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC - NIH. Available at: [Link]
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trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Utility of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Executive Summary
This compound is a bifunctional organic compound featuring a rigid cyclohexane core. Its structure is defined by the trans stereochemical relationship between a carboxylic acid and a hydroxymethyl group, which predominantly forces both substituents into equatorial positions in the stable chair conformation. This specific three-dimensional architecture imparts a well-defined spatial orientation and rigidity, making it a valuable building block, or scaffold, in medicinal chemistry and advanced materials science. This guide provides an in-depth analysis of its molecular structure, stereochemically-controlled synthesis, critical applications in drug development, and the analytical methods required to validate its structure and purity.
Core Molecular Structure & Physicochemical Properties
The utility of this compound is fundamentally derived from its well-defined and rigid molecular structure. Understanding this structure is paramount for its effective application.
Nomenclature and Identifiers
Precise identification is crucial for regulatory and research purposes. The compound is known by several names and is tracked by universal identifiers.
| Identifier | Value |
| IUPAC Name | 4-(hydroxymethyl)cyclohexane-1-carboxylic acid[1][2] |
| Common Synonyms | trans-4-Carboxy-1-cyclohexanemethanol[2] |
| CAS Number | 66185-74-8 (trans-isomer) |
| 13380-84-2 (cis- and trans- mixture)[1] | |
| Molecular Formula | C₈H₁₄O₃[1][3] |
| Molecular Weight | 158.19 g/mol [1] |
| InChI Key | VQMIUUBKKPIDBN-LJGSYFOKSA-N |
The Cyclohexane Scaffold: Chair Conformation and Stereochemistry
The cyclohexane ring is not planar; it exists in a low-energy "chair" conformation to minimize steric and angular strain. In 1,4-disubstituted cyclohexanes, two isomers exist: cis (both substituents on the same face of the ring) and trans (substituents on opposite faces).
For the trans isomer, the most stable conformation places both the bulky carboxylic acid (-COOH) and hydroxymethyl (-CH₂OH) groups in equatorial positions. This diequatorial arrangement minimizes steric hindrance (specifically, 1,3-diaxial interactions) that would occur if these groups were in axial positions. This conformational lock results in a rigid, linear-like scaffold that separates the two functional groups at a predictable distance and orientation, a feature highly sought after in rational drug design and polymer chemistry.
Caption: 2D and 3D representations of the molecule.
Physicochemical Properties
The physical properties of the compound are consistent with its structure, indicating a stable, non-volatile solid suitable for a variety of reaction conditions.
| Property | Value | Source |
| Physical State | White to light yellow solid/crystal | TCI Chemicals |
| Purity | Typically >98.0% (GC) | TCI Chemicals |
| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | TCI Chemicals |
Synthesis and Stereochemical Control
The synthesis of the trans isomer with high purity is non-trivial and requires a deep understanding of stereochemistry. The choice of synthetic route is driven by the need to control the orientation of the substituents on the cyclohexane ring, as this is critical for the molecule's function in its final application.
Rationale for Synthesis Strategy
Directly producing the trans isomer is often challenging. A common and industrially viable strategy involves the hydrogenation of an aromatic precursor, p-hydroxybenzoic acid. This reaction typically yields a thermodynamic mixture of cis and trans isomers. Because the trans isomer is the desired product for many applications due to its linear and rigid geometry, a subsequent isomerization step is required. This step leverages chemical principles to convert the undesired cis isomer into the desired trans product, thereby enriching the final mixture.
Protocol: Synthesis via Catalytic Hydrogenation and Isomerization
This protocol is based on established methods for producing high-purity trans-4-hydroxycyclohexanecarboxylic acid and its derivatives.[4]
Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
-
Charging the Reactor: In a high-pressure autoclave, charge p-hydroxybenzoic acid (1 part by weight), water (3 parts by weight), and a 5% Ruthenium on Carbon (Ru/C) catalyst (0.03 parts by weight).
-
Inerting: Purge the reactor with nitrogen gas to remove oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat according to established parameters for the hydrogenation of aromatic rings. This reaction reduces the benzene ring to a cyclohexane ring, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst. The resulting aqueous solution contains the isomer mixture.
Step 2: Isomerization to the trans Isomer
-
Solvent Exchange: Concentrate the aqueous solution and add a suitable solvent for the isomerization.
-
Catalysis: Add a catalytic amount of a strong base, such as sodium alkoxide. The base facilitates the epimerization at the carbon atom bearing the carboxylic acid group, allowing the conversion of the cis isomer to the more thermodynamically stable trans isomer.
-
Reaction: Heat the mixture under reflux to drive the isomerization reaction to completion. The equilibrium strongly favors the diequatorial trans product.
-
Purification: After the reaction, neutralize the base. The final product, enriched in the trans isomer (>90%), can be purified further by recrystallization from a suitable solvent system like petroleum ether/ethyl acetate to achieve high purity.[4]
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An In-Depth Technical Guide to the Synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Foreword: The Strategic Importance of a Versatile Intermediate
In the landscape of pharmaceutical and materials science, the efficiency and scalability of synthetic routes to key molecular intermediates are paramount. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid stands out as a critical building block, valued for its rigid, well-defined stereochemistry and bifunctional nature. Its applications range from the synthesis of active pharmaceutical ingredients (APIs), such as the antifibrinolytic agent tranexamic acid, to the development of high-performance liquid crystal materials.[1][2] This guide provides an in-depth, field-proven examination of the most reliable and scalable pathway for its synthesis, designed for researchers, chemists, and process development professionals. Our focus is not merely on procedural steps but on the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome.
Primary Synthesis Pathway: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
The most industrially viable and cost-effective route to this compound begins with the readily available and economical starting material, p-hydroxybenzoic acid.[3] The synthesis is elegantly structured into three core stages:
-
Catalytic Hydrogenation: Saturation of the aromatic ring to produce a diastereomeric mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
-
Base-Catalyzed Isomerization: Conversion of the undesired cis-isomer into the thermodynamically more stable trans-isomer.
-
Purification: Isolation of the high-purity final product via selective recrystallization.
This pathway is favored for its use of inexpensive starting materials and reagents, making it highly suitable for large-scale production.[3]
Caption: Equilibrium between cis and trans isomers via a planar enolate.
Part 3: Purification by Recrystallization
Expertise & Rationale
The final step is a classic purification technique to isolate the high-purity trans-isomer from any remaining cis-isomer and other minor impurities. The success of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
-
Solvent System: A mixed solvent system of ethyl acetate and petroleum ether is particularly effective. [3]The trans-isomer has moderate solubility in hot ethyl acetate but is significantly less soluble when cooled and upon the addition of a non-polar co-solvent like petroleum ether. This difference in solubility allows for the selective crystallization of the pure trans product, leaving the more soluble cis-isomer and other impurities in the mother liquor.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude, trans-enriched product from the isomerization step in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add petroleum ether to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the precipitated white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the final, high-purity this compound.
Conclusion: A Validated Pathway to a Key Intermediate
The described synthetic pathway, commencing from p-hydroxybenzoic acid, represents a robust, scalable, and economically favorable method for producing high-purity this compound. Each stage—catalytic hydrogenation, base-catalyzed isomerization, and final recrystallization—is built on fundamental chemical principles that are validated by industrial practice. The use of a readily available starting material and cost-effective reagents ensures that this route is not only scientifically sound but also commercially viable. This guide provides the necessary technical detail and strategic insight for researchers and development professionals to confidently implement and adapt this synthesis for their specific applications.
References
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-
Entsch, B., Ballou, D. P., Husain, M., & Massey, V. (1976). Catalytic mechanism of p-hydroxybenzoate hydroxylase with p-mercaptobenzoate as substrate. Journal of Biological Chemistry, 251(23), 7367-9. [Link]
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- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
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4-hydroxybenzoate 3-monooxygenase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
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The Hydrogenation of m- and p-Hydroxybenzoic Acid. Journal of the American Chemical Society. [Link]
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Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]
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4-Hydroxycyclohexanecarboxylic acid | C7H12O3. PubChem. [Link]
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A Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Versatile Scaffold for Drug Discovery
Introduction
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional organic compound featuring a cyclohexane ring substituted with a hydroxymethyl group and a carboxylic acid group in a 1,4-trans configuration. Its formal IUPAC name is trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid .[1] This molecule has garnered significant attention in medicinal chemistry and materials science due to its properties as a rigid, non-aromatic linker. The defined stereochemistry and spatial arrangement of its functional groups make it an invaluable building block for creating structurally precise molecules with desirable pharmacological profiles. Unlike its aromatic counterpart, terephthalic acid, this saturated scaffold offers improved solubility and metabolic stability, positioning it as a superior choice for drug development professionals seeking to optimize lead compounds.
Chemical Identity and Stereochemistry
The defining feature of this molecule is the trans orientation of the two substituents on the cyclohexane ring. In its lowest energy state, the cyclohexane ring adopts a chair conformation. To minimize steric hindrance, both the larger carboxylic acid and hydroxymethyl groups occupy equatorial positions.[2][3] This diequatorial arrangement results in a rigid, linear geometry, which is crucial for its function as a molecular scaffold.
Caption: Chair conformation with diequatorial substituents.
The CAS number for the specific trans-isomer is 66185-74-8, while the cis/trans mixture is registered under 13380-84-2.[1][4] It is imperative for researchers to use the correct isomer-specific CAS number to ensure the procurement of stereochemically pure material, as the biological activity of resulting compounds is highly dependent on this geometry.
Physicochemical and Spectroscopic Profile
Understanding the physical and chemical properties of a building block is fundamental to its effective application in synthesis and drug design.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These values are critical for predicting solubility, permeability, and potential for intermolecular interactions.
| Property | Value | Source(s) |
| IUPAC Name | trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [1] |
| CAS Number | 66185-74-8 | [5] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 145°C (for the related trans-4-hydroxycyclohexanecarboxylic acid) | [6] |
| pKa | ~4.69 (for the related trans-4-hydroxycyclohexanecarboxylic acid) | [6] |
| XLogP3 | 0.5 | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectroscopic Characterization
The structural integrity and purity of this compound are typically confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methylene protons of the hydroxymethyl group (typically a doublet around 3.4-3.6 ppm), and a broad singlet for the carboxylic acid proton (often >10 ppm). The axial and equatorial protons on the cyclohexane ring will exhibit complex splitting patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct peaks for the carbonyl carbon of the carboxylic acid (~175-180 ppm), the methylene carbon of the hydroxymethyl group (~65-70 ppm), and the carbons of the cyclohexane ring.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and another O-H stretch from the alcohol group (~3200-3500 cm⁻¹).
Synthesis and Purification
The synthesis of this compound often starts from more readily available aromatic precursors, such as p-hydroxybenzoic acid or terephthalic acid derivatives. A common strategy involves the catalytic hydrogenation of the aromatic ring, followed by stereoisomer separation or isomerization and functional group manipulation.
Example Synthetic Pathway: From p-Hydroxybenzoic Acid
A plausible synthetic route involves the hydrogenation of p-hydroxybenzoic acid to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid, followed by isomerization to enrich the desired trans isomer.[7] However, for the target molecule, a more direct route involves the reduction of a derivative of 4-carboxycyclohexanecarboxylic acid. A highly effective method starts with dimethyl terephthalate.
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Navigating the Safety Profile of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional molecule incorporating both a carboxylic acid and a primary alcohol, making it a valuable building block in pharmaceutical synthesis and materials science. Its cyclohexane scaffold provides rigidity and specific stereochemical properties that are often sought after in drug design. As with any chemical reagent, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the safety data for this compound, with a focus on practical applications for researchers and drug development professionals.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding the substance's physical and chemical properties, as these can influence its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C8H14O3 | [1][2][3][4] |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Physical State | Solid, white crystalline powder | [3] |
| Melting Point | Approximately 145°C | |
| Solubility | Soluble in water |
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound has been classified with the following hazards.[1]
Signal Word: Warning[1]
Hazard Pictogram:
-
GHS07: Exclamation Mark
Hazard Statements:
-
H315: Causes skin irritation. [1][5] This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation. [1][5] Contact with the eyes can result in significant irritation, pain, and potential damage if not addressed promptly.
-
H335: May cause respiratory irritation. [1] Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.
The following diagram illustrates the relationship between the GHS classification and the required personal protective equipment (PPE).
Caption: GHS Hazards and Corresponding PPE.
Safe Handling and Storage Protocols
Given the identified hazards, the following handling and storage procedures are essential to minimize risk.
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area.[6][7] A chemical fume hood is recommended, especially when handling large quantities or if dust generation is likely.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][9]
-
Respiratory Protection: If working with fine powders or in a situation where dust may be generated, a NIOSH-approved respirator is recommended.[9]
Handling Procedures
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from heat and sources of ignition.[6]
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][9][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical attention.[6][9][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9][12] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[6][9][11] |
The following workflow outlines the appropriate response to an accidental exposure.
Caption: Accidental Exposure Response Workflow.
Fire-Fighting Measures
While not highly flammable, it is important to be prepared for the event of a fire involving this compound.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6]
-
Hazardous Combustion Products: In the event of a fire, carbon monoxide (CO) and carbon dioxide (CO2) may be released.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
In the case of a spill, the following steps should be taken:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).[6]
-
Containment and Cleaning Up: Sweep up the spilled solid material and shovel it into a suitable container for disposal. Avoid generating dust.[6]
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Toxicological Information
The GHS classifications are based on the toxicological properties of the compound.
-
Skin Irritation: Causes skin irritation upon direct contact.[1][5][7]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as dust.[1][7][13]
-
Acute Toxicity: May be harmful if swallowed.[13]
There is no data available to indicate that this compound is a carcinogen, mutagen, or reproductive toxin.[7]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations.[6][13] Do not dispose of it with household waste or allow it to reach the sewage system.
Conclusion
This compound is a valuable chemical intermediate with a manageable hazard profile. The primary hazards are skin, eye, and potential respiratory irritation. By implementing appropriate engineering controls, wearing the correct personal protective equipment, and following safe handling and storage procedures, researchers and drug development professionals can work with this compound safely. In the event of an accidental exposure, prompt and correct first-aid is essential. A thorough understanding and application of the information presented in this guide will contribute to a safe and productive laboratory environment.
References
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PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. Available from: [Link]
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Aladdin Scientific. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture). Available from: [Link]
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Society for Chemical Hazard Communication. SDS – SECTION 4. Available from: [Link]
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Metasci. trans-4-Hydroxycyclohexanecarboxylic acid Safety Data Sheet. Available from: [Link]
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PubChem. trans 4-Hydroxycyclohexanecarboxylic acid methylamide. Available from: [Link]
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A Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, a versatile bifunctional building block crucial for researchers, scientists, and professionals in drug development. This document delves into its commercial availability, synthesis, and diverse applications, offering field-proven insights and practical methodologies.
Introduction and Physicochemical Properties
This compound is a saturated cyclic compound featuring both a carboxylic acid and a primary alcohol functional group in a trans configuration on a cyclohexane ring. This unique structure imparts rigidity and a defined spatial orientation, making it a valuable linker and scaffold component in medicinal chemistry and materials science.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.20 g/mol | [2] |
| CAS Number | 66185-74-8 (trans-isomer) | [1] |
| 13380-84-2 (cis/trans mixture) | [1][3] | |
| Appearance | White to off-white solid/powder | [3] |
| Purity | Typically >97% | |
| Storage | Sealed in a dry environment at room temperature |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, primarily for research and development purposes. While laboratory-scale quantities are abundant, sourcing for large-scale manufacturing may require contacting specialized bulk suppliers.
Table of Representative Suppliers:
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 66185-74-8 | 97% | 100 mg - 25 g |
| Fisher Scientific (TCI America) | This compound | 66185-74-8 | >98.0% | Gram scale |
| TCI Chemicals | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) | 13380-84-2 | >98.0% (GC) | 5 g, 25 g |
| BLD Pharm | This compound | 66185-74-8 | - | Research quantities |
| Lab Pro Inc. | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid(cis- and trans- mixture) | 13380-84-2 | Min. 98.0% (GC) | 25 g |
It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and isomeric ratio before use.
Synthesis and Manufacturing Overview
The industrial synthesis of this compound is crucial for its cost-effective provision. A common and scalable approach involves the hydrogenation of p-hydroxybenzoic acid, followed by isomerization to favor the trans isomer.
A patented method outlines the following key steps:
-
Hydrogenation: p-hydroxybenzoic acid is subjected to catalytic hydrogenation in a high-pressure reactor. A common catalyst for this step is ruthenium on a carbon support (Ru/C). This reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
-
Isomerization: The resulting mixture of isomers is then treated with a sodium alkoxide, such as sodium methoxide or sodium ethoxide, in an alcoholic solvent. Heating this mixture drives the equilibrium towards the thermodynamically more stable trans isomer.
-
Purification: The final product, enriched in the trans isomer, is purified by recrystallization from a mixed solvent system, such as ethyl acetate and petroleum ether.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
The bifunctional nature and rigid cyclohexane core of this compound make it a highly desirable building block in modern drug discovery.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length, rigidity, and geometry are critical for the efficacy of the PROTAC. The cyclohexane scaffold of this compound provides a rigid and well-defined linker component.[4][5] Its carboxylic acid and hydroxymethyl groups serve as convenient handles for conjugation to the two ligands.
Caption: Role of the linker in a PROTAC molecule.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as a key starting material for the synthesis of other important pharmaceutical compounds. A notable example is its use in the production of tranexamic acid, an antifibrinolytic agent.
Scaffold for Novel Chemical Entities
The rigid cyclohexane ring can be used as a central scaffold to which various pharmacophoric groups can be attached in a defined three-dimensional arrangement. This allows for the exploration of chemical space and the development of novel drug candidates with optimized binding to their biological targets. For instance, it has been used as a reagent in the preparation of potential antitumor agents like TTK inhibitors and Janus kinase 1 (JAK1)-selective inhibitors.[6]
Quality Control and Analytical Methodologies
Ensuring the purity and isomeric integrity of this compound is paramount for its successful application. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common analytical techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the low volatility of the carboxylic acid, a derivatization step is typically required before GC analysis. Silylation is a common method to convert the carboxylic acid and alcohol groups into their more volatile trimethylsilyl (TMS) ethers/esters.
Step-by-Step GC-MS Protocol (Illustrative):
-
Sample Preparation (Silylation):
-
Accurately weigh approximately 1-5 mg of the this compound sample into a 2 mL glass vial.
-
Add 500 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
This method allows for the separation of the cis and trans isomers and the identification of potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) can also be employed for the analysis of this compound, often without the need for derivatization.
Step-by-Step HPLC Protocol (Illustrative):
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-based gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to ensure elution of the analyte and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
This HPLC method is suitable for determining the purity of the compound and quantifying its concentration against a reference standard.[7][8]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant utility in drug discovery and development. Its rigid, bifunctional nature makes it an ideal component for constructing linkers in PROTACs and as a scaffold for novel therapeutics. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective implementation in research and manufacturing.
References
-
PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. [Link]
- Google Patents. Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. CN106316825A.
-
Tosto, F. A., & Donations, K. M. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 13(10), 1197-1214. [Link]
-
Zhang, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(5), 1883-1901. [Link]
-
Shimadzu Corporation. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]
-
Dugheri, S., et al. (2018). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 11(2), 633-639. [Link]
-
SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]
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solubility of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
An In-Depth Technical Guide to the Solubility of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Introduction
This compound is a bifunctional organic molecule featuring both a hydroxyl and a carboxylic acid group attached to a cyclohexane ring. This unique structure imparts a combination of polar and non-polar characteristics, making a thorough understanding of its solubility essential for its application in pharmaceutical sciences, materials science, and chemical synthesis. As a key intermediate, its behavior in various solvent systems dictates formulation strategies, reaction kinetics, and purification processes.[1] This guide provides a detailed exploration of the theoretical principles and practical methodologies for determining and understanding the solubility of this compound.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the interplay between the polar functional groups and the non-polar carbocyclic core is critical.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [2][3][4] |
| Molecular Weight | 158.19 g/mol | [2][5] |
| Physical Form | White to Off-White Solid | [1][3][4] |
| Melting Point | 145°C | [1] |
| pKa | 4.687 (at 25°C) | [1] |
| XLogP3 | 0.5 | [2][5] |
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid group) suggests a propensity for interaction with polar solvents.[5] The pKa value, typical for a carboxylic acid, indicates that its charge state, and therefore its aqueous solubility, will be highly dependent on pH.[1][6] The positive LogP value points to a degree of lipophilicity contributed by the cyclohexane backbone.[2][5]
Theoretical Framework of Solubility
The dissolution of this compound is governed by established chemical principles, primarily the polarity of the solvent, the potential for hydrogen bonding, and the pH of the medium.
The "Like Dissolves Like" Principle
This fundamental concept relates solubility to the polarity of the solute and solvent.[7][8] The molecule possesses a dual nature:
-
Polar Regions: The carboxylic acid (-COOH) and hydroxymethyl (-CH₂OH) groups are polar and capable of hydrophilic interactions.
-
Non-polar Region: The cyclohexane ring is non-polar and hydrophobic.
This structure leads to appreciable solubility in polar protic solvents (like water and alcohols) and polar aprotic solvents (like DMSO), while solubility is expected to be limited in non-polar solvents (like hexane).[9][10]
Hydrogen Bonding and Dimerization
Carboxylic acids and alcohols are proficient at forming hydrogen bonds, which are strong dipole-dipole interactions that significantly enhance solubility in protic solvents like water.[6][11] In the case of this compound, both the hydroxyl and carboxylic acid moieties can engage in hydrogen bonding with water molecules.
Furthermore, carboxylic acids can form stable hydrogen-bonded dimers in the solid state and in non-polar solvents.[11][12] This dimerization can influence boiling points and solubility characteristics by effectively increasing the molecular size and reducing the number of sites available for interaction with the solvent.[12]
The Critical Role of pH in Aqueous Solubility
The solubility of ionizable compounds is profoundly affected by pH.[13] As a carboxylic acid, this compound exists in equilibrium between its neutral, protonated form (less soluble) and its ionized, carboxylate form (more soluble).
-
At pH < pKa (4.687): The compound will be predominantly in its neutral, less water-soluble form.
-
At pH > pKa (4.687): It will deprotonate to form the highly water-soluble carboxylate anion.[6][12] This is why carboxylic acids are often dissolved in aqueous basic solutions, such as 5% sodium bicarbonate or 5% sodium hydroxide, for experimental or formulation purposes.[14][15]
The following diagram illustrates the relationship between the compound's structure, its properties, and the factors that govern its solubility.
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A Technical Guide to the Physical Properties of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural and Functional Significance of a Bifunctional Building Block
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional alicyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid cyclohexane core, substituted in a trans-1,4 pattern, provides a well-defined spatial arrangement of its two functional groups: a primary alcohol (hydroxymethyl) and a carboxylic acid. This stereochemically defined structure makes it an invaluable building block, or linker, in the synthesis of complex molecules where precise conformational control is paramount.
In drug development, this molecule is often employed to bridge different pharmacophores, improve pharmacokinetic properties such as solubility and metabolic stability, or to act as a scaffold for creating novel chemical entities. Understanding its fundamental physical characteristics is the first and most critical step in its effective utilization, ensuring proper handling, accurate formulation, and reproducible experimental outcomes. This guide provides a detailed examination of the physical form and appearance of this compound, grounded in empirical data and established analytical protocols.
Core Physicochemical Properties
The utility of a chemical reagent begins with a quantitative understanding of its properties. The data presented below have been consolidated from various chemical suppliers and databases to provide a reliable reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [1][2] |
| CAS Number | 66185-74-8 (trans-isomer) | [1][2][3] |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][4][5] |
| Physical Form | Solid, Crystalline Powder | [1][3] |
| Appearance | White to off-white crystalline solid | [4][5][6] |
| Melting Point | 141 °C | [1] |
| Boiling Point | 316.6 ± 15.0 °C (at 760 mmHg) | [7] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| Solubility | Soluble in DMSO and Methanol | [8] |
| Storage | Sealed in a dry environment at room temperature | [3] |
In-Depth Analysis of Physical Form and Appearance
At ambient laboratory conditions, this compound presents as a solid.[3][4][5] Its most common morphology is a crystalline powder, which is advantageous for handling, weighing, and storage due to its stability and low tendency to clump when dry.
The color is a primary indicator of purity. High-purity batches are typically a pure white crystalline powder.[5][9] The presence of trace impurities, residual solvents, or degradation byproducts from synthesis can impart a color, leading to descriptions such as "off-white," "light yellow," or even "slightly pale reddish yellow".[6] For applications in drug development, where purity is non-negotiable, a deviation from a pure white appearance should prompt further analytical investigation to identify and quantify any contaminants.
The compound's solid state is a direct consequence of the strong intermolecular forces, primarily hydrogen bonding, facilitated by both the carboxylic acid and alcohol functional groups. These interactions create a stable crystal lattice that requires significant thermal energy to overcome, as reflected in its relatively high melting point of 141°C.[1]
Experimental Protocols for Physical Characterization
To ensure the identity and purity of the material, a series of validation checks are necessary. The following protocols represent a self-validating system for the physical characterization of this compound.
Macroscopic and Microscopic Visual Inspection
Causality: This initial, non-destructive test is the simplest method to assess bulk purity and uniformity. Discoloration or a heterogeneous appearance can indicate contamination or improper synthesis.
Methodology:
-
Macroscopic Examination: Place approximately 100 mg of the powder on a clean, white watch glass. Observe the color, texture, and flow properties under bright, indirect light. Note any discoloration, clumps, or foreign particulates. High-quality material should appear as a uniform, white, free-flowing powder.
-
Microscopic Examination: Prepare a dry mount by placing a small amount of the powder on a microscope slide and covering it with a coverslip. Observe under a light microscope at 40x and 100x magnification. The particles should exhibit a crystalline structure. Note the uniformity of crystal size and shape.
Melting Point Determination for Purity Assessment
Causality: The melting point is a robust physical constant for a pure crystalline solid. A sharp melting range (typically < 2°C) close to the literature value is a strong indicator of high purity. Impurities depress and broaden the melting range.
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline powder. Tightly pack the dry powder into a capillary melting point tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Set the apparatus to ramp the temperature quickly to approximately 15-20°C below the expected melting point (141°C).
-
Decrease the ramp rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
-
Analysis: The melting range is T₁ - T₂. A pure sample should melt sharply, consistent with the reference value of 141°C.[1]
Workflow for Quality Assessment
The following diagram illustrates a logical workflow for the quality assessment of a newly acquired batch of this compound, integrating physical and chemical verification steps.
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An In-Depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Versatile Scaffold in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of a Rigid Bifunctional Linker
Trans-4-(hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional molecule characterized by a rigid cyclohexane core functionalized with a carboxylic acid and a hydroxymethyl group in a trans-1,4-substitution pattern. This unique structural arrangement imparts a well-defined spatial orientation to its reactive termini, making it an increasingly valuable building block in the design of complex therapeutic agents. In the landscape of medicinal chemistry, where the precise control of molecular architecture is paramount for optimizing drug efficacy and safety, this compound offers a compelling scaffold for the construction of linkers in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted drug delivery systems. Its rigid nature helps to prevent unwanted interactions between the conjugated moieties and can improve the pharmacokinetic profile of the resulting therapeutic. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.20 g/mol | [2] |
| CAS Number | 66185-74-8 | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | Not available | [3] |
| pKa (Strongest Acidic) | 4.51 (Predicted) | [4] |
| Solubility | DMSO: 28 mg/mL (194.22 mM) | [3] |
| Storage Temperature | Room temperature, sealed in a dry environment |
Spectroscopic data is critical for the structural confirmation of this compound. Key spectral features are summarized below.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the cyclohexane ring protons, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carboxyl carbon, the methylene carbon of the hydroxymethyl group, and the carbons of the cyclohexane ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and the C-O stretch of the alcohol.
Synthesis and Purification: A Detailed Experimental Approach
The most common and economically viable route for the synthesis of this compound is the catalytic hydrogenation of p-hydroxybenzoic acid, followed by isomerization to enrich the desired trans isomer.[5]
Part 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
This step involves the reduction of the aromatic ring of p-hydroxybenzoic acid to a cyclohexane ring.
Reaction Scheme:
Caption: Catalytic hydrogenation of p-hydroxybenzoic acid.
Experimental Protocol:
-
Reactor Setup: Charge a high-pressure autoclave with p-hydroxybenzoic acid, water as the solvent, and a catalytic amount of 5% ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C).[5] A typical ratio would be 10 kg of p-hydroxybenzoic acid to 30 kg of water and 0.3 kg of 5% Ru/C catalyst for a large-scale reaction.[5]
-
Inerting the Reactor: Purge the reactor with nitrogen gas to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 1-3 MPa and heat the mixture to 80-150°C with vigorous stirring.[5]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of cis- and this compound.
Part 2: Isomerization to the Trans Isomer
The hydrogenation of p-hydroxybenzoic acid typically yields a mixture of cis and trans isomers. To obtain the desired trans isomer in high purity, an isomerization step is necessary.
Reaction Scheme:
Caption: Isomerization of the cis/trans mixture to enrich the trans isomer.
Experimental Protocol:
-
Reaction Setup: To the aqueous solution of the cis/trans mixture, add a suitable alcohol solvent such as methanol, ethanol, or propanol, and a catalytic amount of a sodium alkoxide (e.g., sodium methoxide, sodium ethoxide).[5]
-
Isomerization: Heat the mixture to reflux and stir for several hours. The alkoxide facilitates the epimerization at the carbon bearing the carboxylic acid group, leading to a thermodynamic equilibrium that favors the more stable trans isomer.
-
Work-up and Purification: After the isomerization is complete, cool the reaction mixture. The crude this compound can be isolated by acidification with an acid like hydrochloric acid, followed by extraction with an organic solvent.
Part 3: Purification by Recrystallization
The final step to obtain high-purity this compound is recrystallization.
Experimental Protocol:
-
Solvent Selection: A common solvent system for recrystallization is a mixture of ethyl acetate and petroleum ether, typically in a 1:1 ratio.[5] The ratio of the solvent volume (L) to the crude product mass (kg) is generally between 4:1 and 2:1.[5]
-
Recrystallization Procedure: Dissolve the crude product in the hot solvent mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
Applications in Drug Development
The rigid, bifunctional nature of this compound makes it a valuable component in the design of various therapeutic modalities.
As a Linker in Antibody-Drug Conjugates (ADCs)
In ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The properties of the linker are critical for the stability, efficacy, and safety of the ADC. This compound can be incorporated into linker structures to provide a rigid spacer that helps to:
-
Maintain a defined distance between the antibody and the payload.
-
Prevent aggregation of the ADC by minimizing hydrophobic interactions.
-
Improve the pharmacokinetic profile of the ADC.
The carboxylic acid and hydroxymethyl groups can be readily functionalized to attach to the antibody and the payload, respectively, through various bioconjugation chemistries.
Conceptual Workflow for ADC Synthesis:
Sources
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- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. trans-4-Hydroxycyclohexanecarboxylic Acid | TargetMol [targetmol.com]
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key suppliers of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: Sourcing, Synthesis, and Application in Drug Discovery
Introduction
This compound (CAS No: 66185-74-8) is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclohexane core, coupled with the stereospecific trans orientation of its carboxylic acid and hydroxymethyl functional groups, makes it a valuable and versatile building block for constructing complex molecular architectures. The precise spatial arrangement of these groups is often critical for achieving desired biological activity in novel therapeutic agents.[1]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the key commercial suppliers of this reagent, details its synthesis, and explores its critical applications, with a focus on its role as a precursor in the development of targeted therapies such as kinase inhibitors. Understanding the supply chain, purity standards, and synthetic routes of this crucial intermediate is paramount for ensuring the reproducibility and success of research and development endeavors.
Key Commercial Suppliers
The procurement of high-purity starting materials is a critical first step in any synthetic chemistry workflow. The following table summarizes prominent suppliers of this compound, offering various grades and quantities suitable for research and development purposes.
| Supplier | Distributor(s) | Typical Purity | CAS Number | Notes |
| Ambeed, Inc. | Sigma-Aldrich | ≥97% | 66185-74-8 | Offers a range of quantities from milligrams to multi-gram scale.[2] |
| TCI America™ | Fisher Scientific, Lab Pro Inc. | ≥98.0% (GC) | 66185-74-8 | Available as a crystalline powder.[3][4][5] |
| Ark Pharm, Inc. | ChemicalBook | Not specified | 3685-26-5 | Listed as a supplier of the trans isomer.[6] |
| TargetMol | ChemicalBook | Not specified | 3685-26-5 | Listed as a supplier for research chemicals.[6] |
*Note: Some suppliers may list the CAS number for the general 4-Hydroxycyclohexanecarboxylic acid (3685-26-5) or the cis/trans mixture (13380-84-2). It is crucial to verify the isomeric purity with the supplier via the Certificate of Analysis (CoA).
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is essential for its safe handling, storage, and use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [3][7] |
| Molecular Weight | 158.20 g/mol | [3][7] |
| Appearance | White crystalline powder/solid | [2][3] |
| Melting Point | 141°C | [3] |
| Storage | Sealed in a dry environment at room temperature | [2] |
| Purity (Typical) | ≥97-98% | [2][3] |
| GHS Hazard | Warning: Causes skin and serious eye irritation. | [2][7] |
Core Synthesis and Manufacturing Insights
The industrial production of isomerically pure this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry. A common and cost-effective approach begins with the hydrogenation of p-hydroxybenzoic acid, followed by a critical isomerization step.[8]
The diagram below illustrates a validated manufacturing pathway.
Caption: Synthesis pathway of the target compound.
Causality Behind Experimental Choices:
-
Hydrogenation: The process starts with p-hydroxybenzoic acid, an inexpensive and readily available raw material. The aromatic ring is reduced using a robust catalyst like Ruthenium on Carbon (Ru/C) under pressure. This reaction is non-stereospecific and yields a mixture of cis and trans isomers.[8]
-
Isomerization: This is the most critical step for achieving the desired product. The cis/trans mixture is treated with a base, such as a sodium alkoxide (e.g., sodium methoxide), in an alcoholic solvent. Under these conditions, the acidic proton alpha to the carboxyl group is abstracted, forming an enolate intermediate. Reprotonation is thermodynamically controlled, favoring the formation of the more stable trans isomer, where the bulky substituents are in equatorial positions, minimizing steric strain.
-
Purification: The final product is isolated and purified via recrystallization. The choice of solvent system (e.g., ethyl acetate/petroleum ether) is designed to exploit the solubility differences between the desired trans isomer and any remaining cis isomer or other impurities, yielding the final high-purity material.[8]
Applications in Drug Development
The rigid, bifunctional nature of this compound makes it an ideal scaffold or linker in the design of small molecule drugs. Its defined stereochemistry ensures that the functional groups are presented to the biological target in a precise and predictable orientation.
Role as a Kinase Inhibitor Building Block
Kinases are a critical class of drug targets, particularly in oncology. This compound serves as a key precursor for several classes of kinase inhibitors.[1][6] For example, it is used in the synthetic preparation of pyrazole-pyrimidine derivatives that function as potent and selective inhibitors of TTK (monopolar spindle 1), a kinase involved in cell cycle regulation and a target for antitumor therapies.[1][6] It has also been utilized in the synthesis of benzimidazole derivatives that act as selective inhibitors of Janus kinase 1 (JAK1), a target for inflammatory diseases.[6]
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- 5. labproinc.com [labproinc.com]
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- 8. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate through the acid-catalyzed esterification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing this versatile bifunctional molecule. We delve into the mechanistic underpinnings of the Fischer esterification, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound and its esters are valuable intermediates in the synthesis of a wide array of chemical entities, from pharmaceuticals to polymers. The presence of both a hydroxyl and a carboxylic acid (or ester) functionality on a rigid cyclohexane scaffold allows for selective chemical modifications at two distinct points. This makes it an ideal building block for creating complex molecules with well-defined three-dimensional structures. The ester, methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate, is particularly useful as the methyl ester can serve as a protecting group for the carboxylic acid or be readily converted to other functional groups.
The Fischer esterification is a classic and economically viable method for converting carboxylic acids to esters.[1][2] It involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][3][4] This application note will focus on the practical application of this reaction to this compound, providing a robust and scalable protocol.
Mechanistic Insights: The "Why" Behind the "How"
The Fischer esterification is an equilibrium-controlled reaction.[1][3][5] Understanding the mechanism is crucial for optimizing reaction conditions to favor the formation of the desired ester. The reaction proceeds through a series of protonation and deprotonation steps, which can be summarized as a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence.[1]
Here's a breakdown of the key mechanistic steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][6][7][8]
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[6][8] This forms a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.[1][6] This converts a poor leaving group (-OH) into a good leaving group (H₂O).[1]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, leading to the elimination of a water molecule.[1][6][7]
-
Deprotonation: The protonated ester is then deprotonated, typically by a molecule of the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.[7][9]
To drive the equilibrium towards the product side, Le Chatelier's principle is applied by using a large excess of the alcohol (methanol) and/or by removing the water that is formed during the reaction.[1][3][5]
Visualizing the Reaction Pathway
Diagram: Fischer Esterification Mechanism
Caption: A simplified workflow of the acid-catalyzed Fischer Esterification mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established procedures for Fischer esterification and has been adapted for the specific synthesis of methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate.[10]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Ensure it is the trans isomer. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | Use of anhydrous solvent is critical. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | e.g., VWR | Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | - | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | e.g., Acros Organics | For drying the organic layer. |
Equipment
-
Round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Detailed Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add this compound (e.g., 15.0 g, 94.8 mmol).
-
Add methanol (e.g., 150 mL) to the flask. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[1][9]
-
Place a magnetic stir bar in the flask and begin stirring.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture. Caution: This addition is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux using a heating mantle and continue to stir.[11][12] The reflux temperature will be the boiling point of methanol (approximately 65 °C).
-
Allow the reaction to reflux for at least 6 hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.[11] Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Concentrate the neutralized mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
To the resulting residue, add ethyl acetate (e.g., 150 mL) and water (e.g., 50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (upper) layer.
-
Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate.
-
Vacuum Distillation: This is often suitable for larger scale purifications. The boiling point of the product will be significantly higher than any residual solvent.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography using a mixture of ethyl acetate and hexanes as the eluent is effective.
Characterization and Quality Control
To confirm the identity and purity of the synthesized ester, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the product. Key signals to look for in the ¹H NMR spectrum include a singlet for the methyl ester protons around 3.6-3.7 ppm and signals corresponding to the protons on the cyclohexane ring and the hydroxymethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl group (C=O) around 1730-1740 cm⁻¹ and a broad absorption for the hydroxyl group (-OH) around 3200-3500 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that anhydrous methanol was used, as water can shift the equilibrium back towards the starting materials.[6] The reaction time may also need to be extended.
-
Incomplete Reaction: If starting material remains, the amount of acid catalyst may have been insufficient, or the reflux time was too short.
-
Purification Issues: If the product is difficult to purify, ensure that the neutralization step was complete to remove all acidic impurities.[13]
Conclusion
The Fischer esterification of this compound is a straightforward and efficient method for the synthesis of its methyl ester. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably produce this valuable bifunctional building block for a variety of synthetic applications. This protocol provides a solid foundation for achieving high yields and purity, empowering further research and development in the chemical sciences.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
General procedures for the purification of Esters. (n.d.). LookChem. [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2015). RSC Publishing. [Link]
-
Esterification. (2023, January 22). Chemistry LibreTexts. [Link]
-
mechanism for the esterification reaction. (n.d.). Chemguide. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]
-
Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. [Link]
-
The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. (1939). Journal of the American Chemical Society. [Link]
- Purification of high boiling esters. (1972).
-
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). ausetute.com. [Link]
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (2021).
-
esterification of carboxylic acids with. (n.d.). Organic Syntheses Procedure. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
- Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (2017).
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. (n.d.). PubChem. [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). The Organic Chemistry Tutor. [Link]
- Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (2004).
-
Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal. [Link]
-
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]
-
CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024, June 17). Eric Anslyn. [Link]
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- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
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Application Note: Trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid as a Bifunctional Linker
Abstract
This guide provides a detailed technical overview and experimental protocols for the application of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (t-HMCCA) as a non-cleavable, rigid bifunctional linker. Its unique 1,4-disubstituted cyclohexane core offers distinct stereochemical and physical properties, making it an invaluable tool in the rational design of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will explore the core chemistry of its orthogonal functional groups—a primary alcohol and a carboxylic acid—and provide step-by-step protocols for its sequential conjugation to create well-defined molecular constructs.
Introduction: The Strategic Value of a Rigid Aliphatic Linker
Bifunctional linkers are fundamental components in modern drug development, serving as the crucial bridge between a targeting moiety (like an antibody) and a payload (like a cytotoxic agent or an E3 ligase ligand).[1] The linker's chemical nature, length, and flexibility are not passive attributes; they profoundly influence the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire conjugate.[1]
While flexible linkers like polyethylene glycol (PEG) chains offer synthetic convenience, rigid linkers have emerged as a superior strategy in many applications.[2] Rigidity can pre-organize the linked moieties into a bioactive conformation, which is particularly critical in the design of PROTACs where the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is paramount for efficacy.[2][3] The constrained structure of rigid linkers can lock the molecule into an optimal orientation, enhancing potency and potentially improving metabolic stability.[2][3]
This compound (t-HMCCA) is an exemplary rigid linker. Its cyclohexane scaffold provides a well-defined, three-dimensional structure that separates the two reactive termini at a fixed distance. The trans configuration ensures that the functional groups are positioned equatorially on opposite sides of the ring, maximizing their accessibility for chemical modification.
Physicochemical Properties of t-HMCCA
A clear understanding of the physical and chemical properties of t-HMCCA is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [4] |
| CAS Number | 66185-74-8 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [4][5] |
| Molecular Weight | 158.19 g/mol | [4][5] |
| Appearance | White to off-white solid | [2] |
| Topological Polar Surface Area | 57.5 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Storage | Sealed in dry, room temperature | [2] |
Core Chemistry and Strategic Application
The synthetic utility of t-HMCCA lies in the differential reactivity of its carboxyl and hydroxyl groups. The carboxylic acid is readily activated for nucleophilic attack by amines to form stable amide bonds, while the primary alcohol can be converted into an ester, ether, or activated for reaction with a carboxyl group. This orthogonality allows for a controlled, stepwise conjugation strategy.
Caption: General workflow for sequential conjugation using t-HMCCA.
Experimental Protocols
The following protocols are generalized methodologies. Researchers must optimize reaction conditions (e.g., stoichiometry, temperature, time) for their specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This two-step, one-pot procedure first activates the carboxylic acid of t-HMCCA with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This intermediate is less susceptible to hydrolysis than the EDC-activated acid alone and reacts efficiently with a primary amine on the target molecule (Molecule A) to form a stable amide bond.
Materials:
-
This compound (t-HMCCA)
-
Molecule A (containing a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve t-HMCCA (1.0 equivalent) in anhydrous DMF.
-
Carboxylic Acid Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes. The solution should remain clear.
-
Amine Coupling: In a separate flask, dissolve Molecule A (1.1 equivalents) in a minimal amount of anhydrous DMF. If Molecule A is a hydrochloride salt, add DIPEA (1.5 equivalents) to neutralize. Add this solution dropwise to the activated t-HMCCA mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous HCl (if DIPEA was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product via silica gel column chromatography to isolate the desired t-HMCCA-Molecule A conjugate.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass will be (Mass of t-HMCCA + Mass of Molecule A - 18.02).
-
Protocol 2: Ester Bond Formation via DCC Coupling
This protocol couples the remaining hydroxyl group of the t-HMCCA conjugate with the carboxylic acid of a second molecule (Molecule B). Dicyclohexylcarbodiimide (DCC) is used as a coupling agent, often with a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction. [6] Materials:
-
Purified t-HMCCA-Molecule A conjugate (from Protocol 1)
-
Molecule B (containing a carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or THF
-
Hexanes
-
0.5 N Hydrochloric Acid (HCl)
Procedure:
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the t-HMCCA-Molecule A conjugate (1.0 equivalent), Molecule B (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise. A white precipitate, dicyclohexylurea (DCU), will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product using silica gel column chromatography or preparative HPLC.
-
Confirm the final structure of the bifunctional conjugate (Molecule A-t-HMCCA-Molecule B) by ¹H NMR and LC-MS. The successful conjugation can be confirmed by the disappearance of the hydroxyl proton signal from the intermediate and the appearance of characteristic protons from Molecule B, along with the correct molecular ion peak in the mass spectrum. [7][8]
-
Conclusion
This compound is a powerful and versatile bifunctional linker that provides a rigid, non-cleavable scaffold for the synthesis of complex bioconjugates. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups enable controlled, sequential synthesis strategies that are essential for the development of next-generation therapeutics like PROTACs and ADCs. The protocols outlined herein provide a robust framework for researchers to harness the strategic advantages of t-HMCCA in their drug discovery and development programs.
References
-
Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). Classification of most common linkers used in PROTAC design based on available structures. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. PubChem Compound Database. Retrieved from: [Link]
-
Gama, N. B., Lanças, F. M., & Queiroz, M. E. C. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews. Available at: [Link]
- Muramatsu, M., et al. (1982). U.S. Patent No. 4,348,410. Washington, DC: U.S. Patent and Trademark Office.
-
Jia, L., et al. (2009). Identification and characterization of molecular targets of natural products by mass spectrometry. Methods in Enzymology. Available at: [Link]
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English. Available at: [Link]
Sources
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- 3. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
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- 7. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Rising Star of High-Performance Polymers: Trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Introduction: A New Era of Cycloaliphatic Polymers
In the relentless pursuit of advanced materials, polymer chemistry is increasingly turning towards building blocks that offer a unique combination of properties. Trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (t-HMCCA) has emerged as a pivotal monomer, poised to redefine the performance landscape of specialty polymers. Its rigid cycloaliphatic structure bridges the gap between conventional linear aliphatic and aromatic monomers, offering a compelling blend of thermal stability, mechanical robustness, and enhanced weatherability.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of t-HMCCA in the synthesis of high-performance polyesters and as a precursor for specialty polyamides. We will explore the causality behind experimental choices and provide detailed, field-proven protocols to empower innovation in your laboratory.
The inherent structure of t-HMCCA, featuring a carboxylic acid and a hydroxymethyl group in a trans configuration on a cyclohexane ring, makes it an ideal A-B type monomer for self-condensation. This configuration leads to polymers with a more linear and extended chain structure compared to their cis-isomers, which in turn promotes higher crystallinity, improved thermal properties, and enhanced mechanical strength in the resulting materials.[3]
Key Properties of this compound
A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.
| Property | Value | Source |
| Chemical Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.19 g/mol | |
| Appearance | White solid | Generic Material Property |
| Storage | Sealed in a dry environment at room temperature. | Generic Material Safety Data Sheet Information |
Application I: High-Performance Aliphatic Polyesters via Self-Condensation
The most direct application of t-HMCCA is in the synthesis of aliphatic polyesters through self-condensation. The resulting poly(trans-4-(hydroxymethyl)cyclohexanecarboxylate) exhibits properties that are superior to many linear aliphatic polyesters, making it a candidate for applications requiring high thermal stability and mechanical strength.
Causality Behind Experimental Choices
The synthesis of high molecular weight polyesters from hydroxy acids via self-condensation is a delicate equilibrium reaction.[4] The removal of the condensation byproduct, water, is critical to drive the reaction towards the formation of long polymer chains. This is typically achieved through a two-stage melt polycondensation process.
-
Initial Esterification Stage: This stage is performed at a lower temperature under an inert atmosphere (e.g., nitrogen) to facilitate the initial oligomerization. The primary goal is to achieve a high conversion of the monomer to low molecular weight oligomers while minimizing monomer sublimation or degradation.
-
Polycondensation Stage: In the second stage, the temperature is elevated, and a high vacuum is applied. This combination is crucial for efficiently removing water and glycol byproducts, thereby increasing the molecular weight of the polymer. The choice of catalyst is also critical; tin or titanium-based catalysts are commonly employed for their high activity in esterification and transesterification reactions.[3]
Experimental Workflow: Melt Polycondensation of t-HMCCA
Caption: Melt polycondensation workflow for t-HMCCA.
Detailed Protocol: Synthesis of Poly(trans-4-(hydroxymethyl)cyclohexanecarboxylate)
Materials:
-
This compound (t-HMCCA, polymer grade)
-
Tin(II) octoate (Sn(Oct)₂) or Titanium(IV) butoxide (TBT)
-
High-purity nitrogen gas
-
Suitable reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
Procedure:
-
Reactor Preparation: Ensure the reaction vessel is thoroughly cleaned and dried to prevent side reactions.
-
Charging the Reactor: Charge the reactor with t-HMCCA and the catalyst (typically 0.01-0.05 mol% relative to the monomer).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the first stage.
-
Esterification Stage:
-
Begin stirring and gradually heat the reactor to a temperature of 180-200°C.
-
Maintain this temperature for 2-4 hours. Water will be observed distilling from the reaction mixture. The reaction should be continued until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Increase the temperature to 220-240°C.
-
Gradually apply a high vacuum (less than 1 Torr) over a period of 30-60 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum with vigorous stirring for 4-6 hours. A significant increase in the viscosity of the melt will be observed, indicating an increase in molecular weight.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, discontinue heating and break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to cool and solidify.
-
Pelletize the resulting polymer strands for further analysis and processing.
-
Self-Validation:
-
The progress of the reaction can be monitored by measuring the amount of water collected.
-
The increase in melt viscosity is a qualitative indicator of successful polymerization.
-
The final polymer should be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
Application II: Precursor for High-Performance Polyamides
While t-HMCCA cannot directly form polyamides, it serves as an excellent starting material for the synthesis of aminofunctionalized monomers, such as trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA). This transformation opens the door to a new class of semi-aromatic or fully aliphatic polyamides with enhanced properties. A patented method describes the conversion of the hydroxyl group to a primary amine, which can then undergo polycondensation.[5]
Synthetic Rationale
The conversion of the hydroxyl group of t-HMCCA to an amine is a critical step. This can be achieved through a multi-step synthesis, for example, by converting the hydroxyl group to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an azide and subsequent reduction.[5] Once t-AMCCA is synthesized, it can be polymerized via melt polycondensation, similar to the synthesis of other polyamides like Nylon 6.
Conceptual Workflow: From t-HMCCA to Polyamide
Caption: Conceptual workflow for polyamide synthesis from t-HMCCA.
Protocol: Synthesis of trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA) (Conceptual Outline)
This protocol is a conceptual outline based on established organic chemistry principles and patent literature.[5] Researchers should consult specific literature for detailed experimental conditions.
Materials:
-
This compound (t-HMCCA)
-
p-Toluenesulfonyl chloride
-
Pyridine or other suitable base
-
Sodium azide
-
A suitable reducing agent (e.g., H₂/Pd-C, LiAlH₄)
-
Appropriate solvents (e.g., Dichloromethane, DMF)
Procedure Outline:
-
Protection of the Carboxylic Acid (Optional but Recommended): The carboxylic acid group may need to be protected (e.g., as an ester) to prevent side reactions during the subsequent steps.
-
Conversion of Hydroxyl to a Leaving Group: React the protected t-HMCCA with p-toluenesulfonyl chloride in the presence of a base like pyridine to form the corresponding tosylate.
-
Nucleophilic Substitution with Azide: Displace the tosylate group with an azide ion by reacting with sodium azide in a polar aprotic solvent like DMF.
-
Reduction of the Azide: Reduce the azide group to a primary amine using a suitable reducing agent. Catalytic hydrogenation (H₂/Pd-C) is a common and effective method.
-
Deprotection: If the carboxylic acid was protected, the protecting group is removed in the final step to yield t-AMCCA.
Once t-AMCCA is synthesized and purified, it can be polymerized using established melt polycondensation techniques for amino acids, which involves heating the monomer to high temperatures (typically >250°C) to drive off water and form the polyamide.
Expected Polymer Properties and Characterization
The polymers derived from t-HMCCA are expected to exhibit the following characteristics, which should be verified through standard polymer characterization techniques.
| Property | Expected Characteristics | Characterization Technique |
| Molecular Weight | High molecular weight is achievable with optimized polymerization conditions. | Gel Permeation Chromatography (GPC) |
| Thermal Properties | Higher Tg and Tm compared to linear aliphatic analogs due to the rigid cycloaliphatic ring. Good thermal stability. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
| Crystallinity | The trans-configuration promotes crystallinity, which can be influenced by thermal history. | X-ray Diffraction (XRD), DSC |
| Mechanical Properties | Expected to have high modulus and tensile strength. | Tensile Testing (Universal Testing Machine) |
| Solubility | Generally soluble in common organic solvents for polyesters and polyamides. | Solubility Tests |
Conclusion and Future Outlook
This compound is a versatile and valuable monomer for the synthesis of high-performance polymers. Its unique cycloaliphatic structure provides a pathway to materials with enhanced thermal and mechanical properties. The detailed protocols and experimental rationale provided in this application note are intended to serve as a comprehensive guide for researchers to explore the full potential of this promising building block. Future research may focus on the copolymerization of t-HMCCA with other monomers to further tailor the properties of the resulting materials for specific applications, ranging from advanced coatings and engineering plastics to biomedical devices and drug delivery systems.
References
-
PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Sardon, H., & Torres-Giner, S. (2022). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Polymer Chemistry, 13(34), 3939-3951. [Link]
-
Colonna, M., Berti, C., Binassi, E., Celli, A., Fiorini, M., & Sisti, L. (2011). Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Journal of Applied Polymer Science, 121(6), 3436-3444. [Link]
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Zhang, T., Gu, M., & Yu, X. (2000). Synthesis and properties of poly(1,4-cyclohexanedicarboxylic anhydride). Polymer Bulletin, 45(3), 223-230. [Link]
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Soccio, M., Lotti, N., Garlotta, D., Gazzano, M., & Munari, A. (2013). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer, 54(2), 755-764. [Link]
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Siracusa, V., Lotti, N., Munari, A., & Dalla Rosa, M. (2015). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 7(8), 1459-1476. [Link]
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Ito, H., & Kikutani, T. (2014). Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides. Polymer Chemistry, 5(10), 3465-3474. [Link]
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Wei, Z., Yang, J., & Li, Y. (2019). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 10(33), 4590-4600. [Link]
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Mitsubishi Gas Chemical Company, Inc. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO 2021/107047 A1. [Link]
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The Versatility of the Trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Scaffold in Active Pharmaceutical Ingredient Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
The trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (t-HMCCA) moiety and its derivatives represent a cornerstone in the design and synthesis of various active pharmaceutical ingredients (APIs). The rigid, non-aromatic cyclohexyl ring provides a three-dimensional framework that can orient functional groups in a precise and predictable manner, which is crucial for specific interactions with biological targets. The trans stereochemistry, in particular, locks the substituents at positions 1 and 4 into a diaxial or diequatorial conformation, minimizing conformational ambiguity and often leading to enhanced binding affinity and selectivity. This application note will delve into the synthetic utility of this privileged scaffold, with a primary focus on the well-established synthesis of Tranexamic Acid, a vital antifibrinolytic agent. Furthermore, we will explore the potential of t-HMCCA as a versatile starting material for the synthesis of other APIs, including the emerging class of Janus Kinase (JAK) inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and scale-up. Below is a summary of the key properties of t-HMCCA.
| Property | Value | Reference |
| CAS Number | 66185-74-8 | |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature, sealed in dry conditions | |
| Purity | Typically ≥97% |
Tranexamic Acid Synthesis: A Case Study
Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an essential medicine used to treat or prevent excessive blood loss.[2] Its synthesis provides an excellent illustration of the manipulation of the trans-substituted cyclohexanecarboxylic acid core. Several synthetic routes have been developed, and we will detail a common industrial approach starting from dimethyl terephthalate.[3][4]
Synthetic Workflow for Tranexamic Acid from Dimethyl Terephthalate
Caption: Synthetic pathway for Tranexamic Acid starting from Dimethyl Terephthalate.
Detailed Protocol: Synthesis of Tranexamic Acid
This protocol is a composite of established industrial practices and provides a robust method for the laboratory-scale synthesis of tranexamic acid.
Step 1: Monohydrolysis of Dimethyl Terephthalate [3][4]
-
Rationale: Selective hydrolysis of one ester group is crucial for subsequent functional group transformations.
-
Procedure:
-
To a solution of potassium hydroxide in methanol, add dimethyl terephthalate.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product, potassium 4-(methoxycarbonyl)benzoate.
-
Filter the solid, wash with a cold solvent, and dry under vacuum.
-
Step 2: Amidation [3]
-
Rationale: Conversion of the carboxylic acid to an amide is a key step towards the eventual formation of the aminomethyl group.
-
Procedure:
-
Suspend the potassium 4-(methoxycarbonyl)benzoate in a suitable solvent (e.g., dichloromethane) and add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent and add it dropwise to a cooled solution of aqueous ammonia.
-
Stir the mixture and then extract the product, methyl 4-(aminocarbonyl)benzoate, with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization.
-
Step 3: One-Pot Hydrogenation and Acylation [3]
-
Rationale: This efficient one-pot reaction reduces the amide to an amine and simultaneously protects it as an acetamide, preventing side reactions in the subsequent hydrogenation step.
-
Procedure:
-
In a high-pressure reactor, charge the methyl 4-(aminocarbonyl)benzoate, a nickel/alumina (Ni/Al₂O₃) catalyst, and acetic anhydride.
-
Pressurize the reactor with hydrogen gas and heat the mixture.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Cool the reactor, filter the catalyst, and concentrate the filtrate to obtain methyl 4-(acetamidomethyl)benzoate.
-
Step 4: Catalytic Hydrogenation of the Aromatic Ring [5]
-
Rationale: This step reduces the benzene ring to a cyclohexane ring, leading to a mixture of cis and trans isomers.
-
Procedure:
-
Dissolve the methyl 4-(acetamidomethyl)benzoate in a suitable solvent (e.g., methanol).
-
Add a platinum-based catalyst (e.g., platinum oxide).
-
Hydrogenate the mixture in a high-pressure autoclave until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to yield a mixture of cis- and trans-methyl 4-(acetamidomethyl)cyclohexanecarboxylate.
-
Step 5 & 6: Hydrolysis and Isomerization [4]
-
Rationale: The ester and amide groups are hydrolyzed, and the thermodynamically less stable cis isomer is converted to the desired trans isomer.
-
Procedure:
-
Treat the isomeric mixture with an aqueous solution of a strong base (e.g., barium hydroxide).
-
Heat the mixture to reflux for several hours to effect both hydrolysis and isomerization.
-
Cool the reaction mixture and neutralize with an acid (e.g., sulfuric acid) to precipitate the barium salt.
-
Filter the salt and treat the filtrate with carbon dioxide to precipitate the product.
-
Filter and wash the crude product.
-
Step 7: Purification and Isolation of Tranexamic Acid [5]
-
Rationale: The final step involves the purification of the crude product to obtain pharmaceutical-grade tranexamic acid.
-
Procedure:
-
The crude product containing a mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid is subjected to recrystallization from a suitable solvent system (e.g., water/ethanol).
-
The desired trans-isomer, being less soluble, will preferentially crystallize.
-
Filter the crystals, wash with a cold solvent, and dry to obtain pure tranexamic acid. The separation of cis and trans isomers can also be achieved using chromatographic techniques.[6]
-
This compound: A Versatile Building Block
While direct synthesis of a major API from t-HMCCA is not as widely documented as that of tranexamic acid, its structure presents a wealth of opportunities for synthetic diversification. The hydroxyl group is a versatile functional handle that can be transformed into a variety of other functionalities.
Synthetic Transformations of the Hydroxyl Group
Caption: Potential synthetic transformations of the hydroxyl group of t-HMCCA.
-
Conversion to an Amine: The hydroxyl group can be converted into a good leaving group, such as a tosylate, by reaction with tosyl chloride in the presence of a base.[7] Subsequent displacement with an azide, followed by reduction, would yield the corresponding amine, providing an alternative route to the aminomethyl functionality present in tranexamic acid.
-
Oxidation: The primary alcohol of t-HMCCA can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation can yield the corresponding dicarboxylic acid. These functionalities open up possibilities for forming imines, and amides, or for use in other carbon-carbon bond-forming reactions.
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification or etherification reactions, allowing for the introduction of a wide range of substituents that can modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The trans-4-substituted-cyclohexanecarboxylic acid scaffold is also a key structural feature in some Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[8][9][10] While the specific synthetic routes for many of these compounds are proprietary, the literature indicates that derivatives of trans-4-aminocyclohexanecarboxylic acid are utilized as crucial intermediates.[8] The carboxylic acid and amino groups on the cyclohexane ring provide convenient points for attachment to the core pharmacophore of the inhibitor, demonstrating the broad applicability of this scaffold in modern drug discovery.
Conclusion
The this compound core structure is a valuable and versatile platform in the synthesis of active pharmaceutical ingredients. The well-established and robust synthetic routes to tranexamic acid highlight the industrial importance of this scaffold. Furthermore, the chemical tractability of the hydroxyl group in t-HMCCA opens up a vast chemical space for the development of novel APIs. As the demand for structurally diverse and stereochemically defined drug candidates continues to grow, the strategic application of building blocks like t-HMCCA will undoubtedly play a pivotal role in the future of medicinal chemistry and drug development.
References
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Typology. (2023). How is tranexamic acid produced? Retrieved from [Link]
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Quick Company. (2014). Process For The Preparation Of Tranexamic Acid. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]
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Zhang, J. Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. PubMed. Retrieved from [Link]
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Zhang, J. Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. OUCI. Retrieved from [Link]
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-
Aladdin Scientific. (n.d.). 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) - 98.0%. Retrieved from [Link]
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WMU's ScholarWorks. (1962). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]
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PubMed. (1997). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. Retrieved from [Link]
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J-GLOBAL. (n.d.). trans-4-Hydroxycyclohexanecarboxylate. Retrieved from [Link]
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Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]
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protecting group strategies for the hydroxyl and carboxyl groups of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
Application Note: Orthogonal Protecting Group Strategies for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its rigid cyclohexane core provides a well-defined spatial arrangement of the hydroxyl and carboxyl functional groups, making it an ideal scaffold for the synthesis of targeted therapeutics, polymers, and complex organic molecules. However, the presence of both a nucleophilic alcohol and an acidic carboxylic acid on the same molecule presents a significant challenge for selective chemical modification. To achieve regioselective reactions, a robust protecting group strategy is essential.[1]
This application note provides a detailed guide to orthogonal protecting group strategies for this compound. We will explore field-proven methods for the selective protection and deprotection of both the hydroxyl and carboxyl groups, enabling researchers to confidently manipulate this versatile molecule. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure successful implementation.
Core Challenge: The Need for Orthogonal Protection
The primary challenge in the chemistry of this bifunctional molecule is preventing self-reaction (e.g., esterification) and directing reactivity to a single functional group. An orthogonal protection strategy is one that allows for the selective removal of one protecting group in the presence of another, using specific and non-interfering reaction conditions.[2][3] This approach is critical for multi-step syntheses where sequential modification of the hydroxyl and carboxyl groups is required.[4]
A well-designed orthogonal strategy relies on protecting groups with distinct chemical labilities. For instance, one group might be stable to acid but labile to base, while the other is stable to base but can be removed by hydrogenolysis.
Part 1: Selective Protection of the Hydroxyl Group
The primary hydroxyl group in this compound is a potent nucleophile. Protecting this group is often the first step in a synthetic sequence where the carboxylic acid is to be modified. Silyl ethers are among the most effective and widely used protecting groups for alcohols due to their ease of installation, robust stability under various conditions, and tunable, selective cleavage.[5][6]
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS or TBS) group is an ideal choice for protecting the primary alcohol of our target molecule. Its steric bulk provides high selectivity for the less-hindered primary alcohol.[7][8] TBDMS ethers are stable to a wide range of non-acidic conditions, including basic hydrolysis, many oxidizing and reducing agents, and organometallic reagents.[6][8]
Key Advantages:
-
High Selectivity: Reacts preferentially with primary alcohols.[7][8]
-
Robust Stability: Stable to basic, oxidative, and reductive conditions.
-
Orthogonal Removal: Cleaved selectively using fluoride ion sources, which do not affect many common carboxyl protecting groups like benzyl esters.[5][9]
Diagram: TBDMS Protection Workflow
Caption: Workflow for selective TBDMS protection of the primary alcohol.
Protocol 1: TBDMS Protection of the Primary Alcohol
This protocol details the selective silylation of the primary hydroxyl group. The use of imidazole as a base is crucial; it acts as both a base and a catalyst for the silylation reaction.[7]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Add imidazole (2.5 equiv.) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure TBDMS-protected product.
Part 2: Selective Protection of the Carboxyl Group
Protecting the carboxylic acid as an ester is a common and effective strategy. The choice of ester is critical for ensuring compatibility with subsequent reaction steps and for achieving selective deprotection. The benzyl ester is a superior choice for orthogonal strategies due to its stability and mild removal conditions.[10][11]
Recommended Protecting Group: Benzyl (Bn) Ester
The benzyl ester is highly stable to both acidic and basic conditions, making it compatible with a wide range of synthetic transformations.[10] Its most significant advantage is its facile removal via catalytic hydrogenolysis, a mild method that leaves most other functional groups, including silyl ethers, intact.[12][13][14]
Key Advantages:
-
Robust Stability: Stable across a wide pH range and to many reagents.
-
Orthogonal Removal: Cleaved by catalytic hydrogenolysis (H₂, Pd/C), which is a very mild and specific condition.[12][14]
-
Compatibility: The protection conditions are compatible with a pre-existing TBDMS ether on the hydroxyl group.
Diagram: Benzyl Ester Protection Workflow
Caption: Workflow for the protection of the carboxylic acid as a benzyl ester.
Protocol 2: Benzyl Ester Protection of the Carboxylic Acid
This protocol describes the formation of the benzyl ester. This reaction can be performed on the unprotected di-functional molecule or, more strategically, on the TBDMS-protected intermediate from Protocol 1.
Materials:
-
Starting carboxylic acid (1.0 equiv.)
-
Benzyl bromide (BnBr) (1.1 equiv.)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (e.g., the TBDMS-protected product from Protocol 1) in anhydrous DMF in a round-bottom flask.
-
Add the base (e.g., Cs₂CO₃) to the solution.
-
Add benzyl bromide dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl ester.
Part 3: The Orthogonal Deprotection Strategy
With the molecule now bearing a TBDMS ether and a benzyl ester, we have established an orthogonal system. This allows for the selective deprotection of either functional group, granting complete control over the synthetic pathway.
Diagram: Orthogonal Protection & Deprotection Scheme
Caption: Orthogonal strategy for selective protection and deprotection.
Protocol 3: Selective Deprotection of the TBDMS Ether
The TBDMS group is selectively cleaved using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).[5][9][15] The high affinity of fluoride for silicon drives this reaction, leaving the benzyl ester untouched.[5]
Materials:
-
TBDMS-protected substrate (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF) (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF dropwise to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.[5]
-
Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.[5]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography. Note: The TBAF reagent is basic and can be problematic for base-sensitive substrates.[9][15] Buffering the reaction with a mild acid like acetic acid may be necessary in such cases.[9]
Protocol 4: Selective Deprotection of the Benzyl Ester
Catalytic hydrogenolysis is the gold standard for removing benzyl groups.[10][12] A palladium on carbon (Pd/C) catalyst is used with hydrogen gas to cleave the C-O bond of the ester, releasing the carboxylic acid and toluene as a byproduct.[14] This method is exceptionally mild and will not affect the TBDMS ether.[16]
Materials:
-
Benzyl-protected substrate (1.0 equiv.)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl ester in a suitable solvent (MeOH or EtOAc) in a round-bottom flask.[10]
-
Carefully add 10% Pd/C to the solution.[10]
-
Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere filled with hydrogen.[10]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Purification is often not required, but can be done by chromatography or recrystallization if necessary.
Summary and Comparison Table
| Protecting Group | Functional Group | Protection Reagents | Deprotection Conditions | Stability Profile |
| TBDMS Ether | Hydroxyl (-CH₂OH) | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., AcOH) | Stable to base, oxidation, reduction. Labile to acid and fluoride. |
| Benzyl Ester | Carboxyl (-COOH) | Benzyl Bromide, Base (Cs₂CO₃) | H₂, Pd/C (Catalytic Hydrogenolysis) | Stable to acid and base. Labile to hydrogenolysis.[11] |
Conclusion
The strategic application of orthogonal protecting groups is fundamental to the successful synthesis of complex derivatives of this compound. By employing a TBDMS ether for the hydroxyl group and a benzyl ester for the carboxyl group, researchers can achieve complete control over the synthetic route. The TBDMS group can be selectively removed with fluoride ions, while the benzyl ester is cleanly cleaved by catalytic hydrogenolysis. This orthogonal pairing provides a reliable and versatile platform for the development of novel molecules for pharmaceutical and materials science applications.
References
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- Common Organic Chemistry. (n.d.). Benzyl Protection.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
- BenchChem. (2025). Application Notes and Protocols for Fluoride-Mediated Deprotection of TBDMS Ethers.
- BenchChem. (2025). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols.
- Steblyanko, A., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401.
- PubMed. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings.
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- SynArchive. (2024). Protection of Carboxylic acid by Ester.
- BenchChem. (2025). Application Notes and Protocols: Benzyl Ester Protection of 3-Aminobutyric Acid.
- University of Bristol. (n.d.). Protecting Groups.
- National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
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- Wikipedia. (n.d.). Protecting group.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
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- University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
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Application Note: A Detailed ¹H NMR Analysis of trans-4-(Hydro-xymethyl)cyclohexanecarboxylic Acid
Abstract
This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. This note details the experimental protocol for sample preparation, outlines the complete assignment of proton signals, and explains the underlying principles of chemical shifts and coupling constants specific to the molecule's rigid trans-cyclohexane core.
Introduction
This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with carboxylic acid and hydroxymethyl groups in a 1,4-trans configuration. This specific stereochemistry imparts a rigid, chair-like conformation where both substituents predominantly occupy equatorial positions to minimize steric hindrance. ¹H NMR spectroscopy is an indispensable tool for confirming this stereochemical arrangement and verifying the structural integrity of the compound. This guide offers a detailed interpretation of its ¹H NMR spectrum, highlighting the distinct spectral features that arise from its unique topology.
Molecular Structure and Stereochemical Implications
The key to interpreting the ¹H NMR spectrum of this molecule lies in understanding its rigid three-dimensional structure. The trans arrangement on the cyclohexane ring forces the bulky carboxylic acid and hydroxymethyl groups into diequatorial positions in the stable chair conformation. This has several important consequences for the proton environments:
-
Proton Anisotropy: Protons on the cyclohexane ring are classified as either axial (pointing perpendicular to the ring's plane) or equatorial (pointing roughly within the plane). Due to magnetic anisotropy of C-C single bonds, axial protons are more shielded and typically appear at a lower chemical shift (upfield) compared to their geminal equatorial counterparts.[1][2]
-
Fixed Conformation: The diequatorial substituents lock the ring, preventing the rapid chair-flipping that would otherwise average the axial and equatorial proton signals at room temperature.[3] This results in a complex but highly informative spectrum with distinct signals for each axial and equatorial proton.
-
Defined Coupling Constants: The rigid geometry leads to predictable dihedral angles between adjacent protons, which in turn governs the magnitude of their spin-spin coupling constants (J-values). This is particularly useful for distinguishing between trans-diaxial, axial-equatorial, and equatorial-equatorial couplings according to the Karplus relationship.[4]
Figure 1. Chair conformation of the molecule with proton labels.
Experimental Protocol: Sample Preparation and Data Acquisition
Rationale for Solvent Selection
Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its high polarity effectively dissolves the bifunctional analyte, and crucially, it allows for the observation of exchangeable protons from the hydroxyl (-OH) and carboxylic acid (-COOH) groups.[1][5] These protons would rapidly exchange with deuterium in solvents like D₂O, causing their signals to disappear.[6][7]
Step-by-Step Sample Preparation
-
Weighing the Analyte: Using a calibrated analytical balance, accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[8][9]
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial using a micropipette.[9][10] This volume is optimal for standard 5 mm NMR tubes.[5]
-
Dissolution: Securely cap the vial and vortex or sonicate gently until the solid is completely dissolved.[10][11] A clear, particle-free solution is essential for high-resolution spectra.
-
Transfer to NMR Tube: Using a clean glass pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The final solution depth should be between 4.0 and 5.0 cm.[8][9]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely to prevent contamination from atmospheric moisture, as DMSO is hygroscopic.[5][12]
NMR Spectrometer Setup
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[10]
-
Acquisition Parameters: For a standard ¹H NMR spectrum, typical parameters on a 400 MHz spectrometer would include 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.
-
Referencing: The spectrum should be referenced to the residual proton signal of DMSO-d₅, which appears as a quintet at δ 2.50 ppm.[11][13]
Spectral Analysis and Interpretation
The ¹H NMR spectrum can be divided into four distinct regions, each corresponding to different proton environments within the molecule.
The Downfield Region: Carboxylic Acid Proton (δ ~12.0 ppm)
The proton of the carboxylic acid group (-COOH) is highly deshielded and appears as a broad singlet in the far downfield region, typically around δ 10-12 ppm.[6][14] This significant downfield shift is due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[14][15] Its broadness is a characteristic feature of acidic protons undergoing chemical exchange.
The Mid-Field Region: Hydroxyl and Hydroxymethyl Protons (δ 3.0 - 4.5 ppm)
-
Hydroxyl Proton (-CH₂ OH, δ ~4.3 ppm): The hydroxyl proton signal is often a triplet, arising from coupling to the adjacent methylene (-CH₂-) protons. In DMSO-d₆, hydrogen bonding slows the rate of proton exchange, allowing this coupling to be observed.[16] Its chemical shift is variable and can be influenced by concentration and temperature.[17]
-
Hydroxymethyl Protons (-C H₂OH, δ ~3.2 ppm): These two protons are adjacent to the electronegative oxygen atom, which deshields them, causing their signal to appear around δ 3.2-3.4 ppm.[18][19] This signal typically appears as a triplet due to coupling with the hydroxyl proton.
The Upfield Region: Cyclohexane Ring Protons (δ 0.9 - 2.2 ppm)
This is the most complex region of the spectrum, containing the signals for the ten protons on the cyclohexane ring. Due to the locked chair conformation, axial and equatorial protons are chemically non-equivalent and give rise to separate, overlapping multiplets.
-
Methine Protons (H-1 and H-4, δ ~2.1 and ~1.8 ppm): The protons attached to the substituted carbons (C1 and C4) appear as complex multiplets. Their chemical shifts are influenced by the attached electron-withdrawing groups.
-
Methylene Protons (H-2, H-3, H-5, H-6, δ ~0.9 - 1.8 ppm): The remaining eight protons on the ring give rise to a series of overlapping signals. A key distinguishing feature is that the equatorial protons are generally deshielded relative to their axial counterparts and appear further downfield.[2][20] For a typical cyclohexane ring, equatorial protons resonate around δ 1.6 ppm while axial protons are found near δ 1.1 ppm.[20] The signals will be complex multiplets due to both geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons).
Solvent and Impurity Signals
-
Residual DMSO-d₅ (δ 2.50 ppm): A quintet arising from the small amount of non-deuterated solvent (CHD₂-SO-CD₃).[13][21]
-
Water (H₂O, δ ~3.3 ppm): A broad singlet from absorbed atmospheric moisture, which is common in DMSO-d₆ samples.[12][13]
Quantitative Data Summary
The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12.0 | br s | 1H | -COO H | Broad signal, exchangeable.[6][14] |
| ~4.3 | t | 1H | -CH₂OH | Triplet due to coupling with -CH₂-. Shift is variable.[16] |
| ~3.2 | t | 2H | -CH ₂OH | Triplet due to coupling with -OH.[18] |
| ~2.1 | m | 1H | H -1 (CH-COOH) | Complex multiplet, axial proton. |
| ~1.8 | m | 1H | H -4 (CH-CH₂OH) | Complex multiplet, axial proton. |
| ~1.7-1.9 | m | 4H | Cyclohexane H ₑ | Equatorial protons, deshielded relative to axial.[20] |
| ~0.9-1.3 | m | 4H | Cyclohexane H ₐ | Axial protons, shielded relative to equatorial.[20] |
br s = broad singlet, t = triplet, m = multiplet
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct signals for the carboxylic acid, hydroxyl, and hydroxymethyl protons, combined with the complex multiplet patterns of the conformationally locked cyclohexane ring, allow for unambiguous confirmation of its structure and trans stereochemistry. The use of DMSO-d₆ as a solvent is critical for observing the exchangeable protons, completing the structural assignment. This application note serves as a practical guide for researchers performing similar analyses on substituted cyclohexane systems.
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Application Note: Mass Spectrometric Fragmentation of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Derivatives
Introduction
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (t-4-HMCCA) and its derivatives are important structural motifs in medicinal chemistry and materials science. A notable example is tranexamic acid, an antifibrinolytic agent derived from this core structure.[1] Accurate structural characterization of these compounds is crucial for drug development, quality control, and metabolite identification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose, providing sensitive and specific analysis.[2] This application note provides a detailed guide to the expected fragmentation patterns of t-4-HMCCA derivatives under Collision-Induced Dissociation (CID), offering insights for method development and structural elucidation.
The dissociation of energetically unstable molecular ions in the gas phase, known as fragmentation, provides a wealth of structural information.[1][3] By understanding the characteristic fragmentation pathways, researchers can confidently identify target compounds, characterize unknown derivatives, and develop robust quantitative methods. This guide will focus on the fragmentation behavior of the t-4-HMCCA core, analyzed via electrospray ionization (ESI), a soft ionization technique ideal for polar molecules.[4]
Experimental Workflow and Methodologies
A robust analytical workflow is paramount for achieving reliable and reproducible results. The process begins with meticulous sample preparation, followed by optimized chromatographic separation and finally, sensitive detection and structural analysis by tandem mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of t-4-HMCCA derivatives.
Caption: General experimental workflow for LC-MS/MS analysis.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for LC-MS/MS analysis.
-
Stock Solution Preparation: Accurately weigh 1 mg of the t-4-HMCCA derivative standard. Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile (ACN) and deionized water to create a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions from the stock solution using the same solvent mixture to prepare a series of calibration standards and quality control (QC) samples. A typical concentration range might be 1 ng/mL to 1000 ng/mL.[5]
-
Sample Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.
Protocol 2: Liquid Chromatography (LC)
Due to the polar nature of t-4-HMCCA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice for achieving good retention and separation from other polar matrix components.[2][6]
| Parameter | Condition | Rationale |
| Column | HILIC Column (e.g., Amide, Z-HILIC) | Provides retention for highly polar compounds.[6][7] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, 0.1% Formic Acid | Volatile buffer compatible with MS and aids in ionization.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong solvent in HILIC mode. |
| Gradient | 95% B to 40% B over 5 min, hold 1 min, re-equilibrate | Standard gradient for eluting polar analytes. |
| Flow Rate | 0.4 mL/min | Typical for standard analytical columns. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility.[8] |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak distortion. |
Protocol 3: Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred method for polar molecules like t-4-HMCCA derivatives. Both positive and negative ion modes should be evaluated for optimal sensitivity.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temp. | 150 °C | 150 °C |
| Desolvation Temp. | 350 °C | 350 °C |
| Desolvation Gas | Nitrogen, 800 L/hr | Nitrogen, 800 L/hr |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Collision Gas | Argon | Argon |
Note: These parameters are typical starting points and should be optimized for the specific instrument and compound.[1][8]
Results and Discussion: Fragmentation Analysis
The fragmentation of t-4-HMCCA (MW: 158.19 g/mol ) is driven by its two key functional groups: the carboxylic acid and the primary alcohol. The saturated cyclohexane ring provides the core scaffold, which itself can undergo ring cleavage under sufficient collision energy.[9]
Positive Ion Mode (ESI+) Fragmentation
In positive mode, the molecule readily protonates, primarily at the carboxylic acid oxygen, to form the precursor ion [M+H]⁺ at m/z 159.2. Adduct formation with sodium ([M+Na]⁺) or acetonitrile ([M+ACN+H]⁺) from the mobile phase is also common, especially for related compounds like tranexamic acid.[10]
Key Fragmentation Pathways for [M+H]⁺ (m/z 159.2):
-
Loss of Water (H₂O): The protonated molecule can easily lose a molecule of water (18.01 Da) from the hydroxymethyl group and the carboxylic acid proton. This is a very common fragmentation pathway for alcohols and carboxylic acids, resulting in a prominent fragment ion at m/z 141.2 .[9][11]
-
Sequential Loss of CO: Following the initial water loss, the resulting ion can lose carbon monoxide (28.00 Da) from the carboxylic acid moiety. This yields a fragment at m/z 113.2 .
-
Loss of Formic Acid (HCOOH): A concerted loss of formic acid (46.01 Da) is another characteristic fragmentation for protonated carboxylic acids, leading to a fragment at m/z 113.2 .[12]
-
Loss of CH₂O and H₂O: A more complex rearrangement can lead to the loss of formaldehyde (CH₂O, 30.01 Da) from the hydroxymethyl group, followed by the loss of water, resulting in a fragment at m/z 111.1 .
Caption: Proposed ESI+ fragmentation of t-4-HMCCA.
Negative Ion Mode (ESI-) Fragmentation
In negative mode, the carboxylic acid is readily deprotonated to form the precursor ion [M-H]⁻ at m/z 157.2. This mode is often highly sensitive for acidic compounds.[4]
Key Fragmentation Pathways for [M-H]⁻ (m/z 157.2):
-
Loss of Carbon Dioxide (CO₂): Decarboxylation is the most characteristic fragmentation pathway for deprotonated carboxylic acids.[13] The loss of CO₂ (44.00 Da) from the [M-H]⁻ ion results in a highly abundant fragment at m/z 113.1 .
-
Loss of Water (H₂O): Similar to the positive mode, a loss of water (18.01 Da) can occur, although it is typically less favored than decarboxylation. This would produce a fragment at m/z 139.2 . This fragmentation is more prominent in dicarboxylic acids but can be observed here as well.[13]
-
Complex Ring Cleavage: At higher collision energies, the cyclohexane ring can fragment. A characteristic fragment for cyclic alcohols is observed at m/z 57, though this is less common in soft ESI-CID compared to electron ionization.[9]
Caption: Proposed ESI- fragmentation of t-4-HMCCA.
Summary of Expected Ions
The following table summarizes the key precursor and product ions expected for t-4-HMCCA. Accurate mass measurements from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to confirm the elemental composition of each fragment.
| Ionization Mode | Precursor Ion | m/z (monoisotopic) | Key Product Ions | m/z (monoisotopic) | Proposed Neutral Loss |
| ESI+ | [M+H]⁺ | 159.1016 | [M+H-H₂O]⁺ | 141.0910 | H₂O |
| [M+H-H₂O-CO]⁺ | 113.0961 | H₂O, CO | |||
| [M+H-HCOOH]⁺ | 113.0961 | HCOOH | |||
| ESI- | [M-H]⁻ | 157.0870 | [M-H-CO₂]⁻ | 113.1023 | CO₂ |
| [M-H-H₂O]⁻ | 139.0764 | H₂O |
Conclusion
The mass spectrometric fragmentation of this compound derivatives is predictable and governed by the chemistry of the carboxylic acid and alcohol functional groups. In positive ion mode, the primary fragmentation pathways involve losses of water and carbon monoxide. In negative ion mode, the dominant pathway is the loss of carbon dioxide from the deprotonated precursor.
By leveraging this understanding, researchers can develop highly specific and sensitive LC-MS/MS methods for the identification and quantification of this important class of compounds. The protocols and fragmentation pathways detailed in this note serve as a robust starting point for method development in pharmaceutical analysis, metabolite identification, and related research fields.
References
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Title: CHAPTER 2 Fragmentation and Interpretation of Spectra. Source: University of New Haven. URL: [Link]
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Title: Fragmentation (mass spectrometry) - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: BA Method Development: Polar Compounds - BioPharma Services. Source: BioPharma Services. URL: [Link]
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Title: Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Source: Journal of Young Pharmacists. URL: [Link]
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Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Source: International Journal of Mass Spectrometry. URL: [Link]
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Title: Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Source: Organic Geochemistry. URL: [Link]
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Title: Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Source: National Institutes of Health. URL: [Link]
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Title: Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS. Source: PubMed. URL: [Link]
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Title: Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement. Source: PubMed. URL: [Link]
-
Title: (PDF) Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS. Source: ResearchGate. URL: [Link]
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Title: Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS. Source: Semantic Scholar. URL: [Link]
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Title: Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Source: MDPI. URL: [Link]
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Title: LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Source: Chromatography Online. URL: [Link]
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Title: Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Source: Agilent Technologies. URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL: [Link]
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Title: State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Source: Royal Society of Chemistry. URL: [Link]
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Title: Collision-induced dissociation - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Source: Journal of Asian Natural Products Research. URL: [Link]
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Title: Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Source: PubMed. URL: [Link]
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Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Source: National Institutes of Health. URL: [Link]
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Title: Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Source: ACS Publications. URL: [Link]
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Title: Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Source: YouTube. URL: [Link]
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Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Source: RSC Publishing. URL: [Link]
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Title: Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Source: ResearchGate. URL: [Link]
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Application Note: Unambiguous Stereochemical Assignment of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid via Single-Crystal X-ray Crystallography
Introduction
In the realm of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit vastly different biological activities and physical properties. Therefore, the unambiguous determination of stereochemistry is a critical step in chemical synthesis and drug discovery.[1][2][3] This application note provides a detailed guide to the use of single-crystal X-ray diffraction (SCXRD) for the definitive stereochemical confirmation of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, a valuable building block in organic synthesis.
This compound possesses two stereocenters, leading to the possibility of cis and trans diastereomers. While spectroscopic techniques like NMR can provide strong evidence for the relative stereochemistry, SCXRD offers the most direct and unequivocal method for determining the three-dimensional structure at the atomic level.[4][5] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice, which provides the data necessary to calculate the electron density map of the molecule and, consequently, the precise spatial coordinates of each atom.[6][7][8]
This guide will walk researchers through the entire workflow, from the crucial step of crystal growth to data collection, structure solution, and final refinement, culminating in a definitive confirmation of the trans stereochemistry.
Experimental Workflow Overview
The successful application of X-ray crystallography for stereochemical analysis hinges on a systematic and carefully executed series of steps. The overall process can be visualized as a linear progression from the starting material to the final, validated crystal structure.
Figure 1: Experimental workflow for stereochemical confirmation.
Part 1: Material Preparation and Crystallization
The cornerstone of a successful SCXRD experiment is the availability of a high-quality single crystal. This, in turn, necessitates a highly pure sample of the target compound.
1.1. Synthesis and Purification:
This compound can be synthesized through various established routes.[9] Regardless of the synthetic pathway, rigorous purification is essential to remove any isomeric impurities or residual solvents that could impede crystallization. Techniques such as recrystallization or column chromatography should be employed until the compound is deemed pure by analytical methods like NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
1.2. Protocol: Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step in the process.[4] Several techniques can be employed, and often, a screening of various conditions is necessary.
Recommended Crystallization Techniques:
-
Slow Evaporation: This is one of the simplest and most common methods.[10]
-
Protocol:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The choice of solvent is critical and can influence crystal growth.[10]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
-
-
Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[10][11]
-
Protocol:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well solvent").
-
Place this solution as a droplet on a siliconized glass slide.
-
In a larger, sealed container (e.g., a crystallization plate well), place a larger volume of a more volatile solvent in which the compound is less soluble (the "precipitant").
-
Invert the glass slide over the well, creating a hanging drop.
-
Over time, the vapor of the precipitant will slowly diffuse into the droplet, reducing the solubility of the compound and promoting crystallization.
-
-
-
Thermal Control (Slow Cooling):
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution in a controlled manner (e.g., using a programmable water bath or by placing the heated vial in a Dewar flask filled with warm water).
-
The gradual decrease in temperature reduces the solubility of the compound, leading to crystal growth.[4]
-
-
Part 2: X-ray Diffraction Data Collection
Once suitable single crystals are obtained, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.
2.1. Crystal Mounting:
A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope. The crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to prevent ice formation during data collection at low temperatures. Cryo-cooling (typically to 100 K) is crucial as it minimizes thermal motion of the atoms and reduces radiation damage to the crystal, resulting in higher quality diffraction data.[6]
2.2. Data Collection Protocol:
-
Instrument Setup: The mounted crystal is placed on the diffractometer. The instrument consists of an X-ray source (e.g., a rotating anode or a microfocus source), a goniometer for orienting the crystal, and a detector (e.g., a CCD or CMOS detector).[8][12]
-
Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the determined crystal system, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[7]
-
Data Acquisition: The full diffraction dataset is collected. The exposure time per frame and the total number of frames will depend on the crystal's scattering power and the X-ray source intensity.
Part 3: Structure Solution and Refinement
The collected diffraction data is a set of reflection intensities that must be computationally processed to generate the final three-dimensional structure.
3.1. Data Processing and Reduction:
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz-polarization effects and absorption. This results in a file containing a list of Miller indices (h, k, l) and their corresponding structure factor amplitudes (|F|).[13]
3.2. Structure Solution:
The "phase problem" is a central challenge in crystallography, as the phases of the structure factors are lost during the experiment.[14] For small molecules like this compound, direct methods are typically employed to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heavier atoms (carbon and oxygen).
3.3. Structure Refinement:
The initial atomic model is refined against the experimental data using a least-squares method.[6][15] This iterative process involves adjusting the atomic coordinates, thermal parameters (describing atomic vibrations), and occupancies to minimize the difference between the observed and calculated structure factor amplitudes. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.
3.4. Validation and Stereochemical Confirmation:
The final refined structure is rigorously validated to ensure its quality and chemical reasonableness.[16][17] Key validation metrics include the R-factor, which measures the agreement between the observed and calculated data, and the goodness-of-fit (GOF). The final atomic coordinates provide a direct visualization of the molecule's three-dimensional structure. For this compound, the relative positions of the hydroxymethyl and carboxylic acid groups on the cyclohexane ring will unequivocally confirm the trans stereochemistry.
Part 4: Data Presentation and Interpretation
The final results of the X-ray crystallography experiment are presented in a standardized format, allowing for clear interpretation and dissemination.
4.1. Crystallographic Data Table:
The key parameters of the crystal structure and data refinement are summarized in a table.
| Parameter | Value |
| Chemical formula | C₈H₁₄O₃ |
| Formula weight | 158.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated density (g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| θ range for data collection (°) | Value |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Goodness-of-fit on F² | Value |
4.2. Visualization: The ORTEP Diagram
An Oak Ridge Thermal-Ellipsoid Plot (ORTEP) is a standard way to visualize the molecular structure, showing the atoms as ellipsoids that represent their thermal motion.[18]
Figure 2: Conceptual diagram of the trans configuration.
The ORTEP diagram generated from the refined crystallographic data will clearly show the equatorial positions of both the carboxylic acid and hydroxymethyl groups on the cyclohexane chair conformation, providing unambiguous proof of the trans stereochemistry.
4.3. The Crystallographic Information File (CIF)
The final structural data is compiled into a Crystallographic Information File (CIF).[19][20] This is a standard text file format that contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details. The CIF can be deposited in public databases such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[21][22][23][24][25]
Conclusion
Single-crystal X-ray crystallography stands as the definitive method for the elucidation of molecular stereochemistry.[26][27][28] By following the detailed protocols outlined in this application note, researchers can confidently determine the three-dimensional structure of small molecules like this compound. The unambiguous confirmation of the trans configuration is crucial for its application in the synthesis of pharmaceuticals and advanced materials, ensuring the desired properties and biological activity of the final products. The rigorous application of this powerful analytical technique is an indispensable component of modern chemical research and development.[29][30][31]
References
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Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
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- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2021). The current role and evolution of X-ray crystallography in drug discovery and development. Future Drug Discovery, 3(3), FDD68.
- Scapin, G. (2013). X-ray crystallography in drug discovery. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(9), 1931-1939.
- Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
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Dixon, D. (2019, October 27). X-Ray Crystallography in Pharmaceutical Drug Development. News-Medical.net. Retrieved from [Link]
- (n.d.). Crystal Structure Determination & Refinement.
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Wikipedia. (2023, October 26). Cambridge Crystallographic Data Centre. In Wikipedia. Retrieved from [Link]
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Wikipedia. (2024, January 2). X-ray crystallography. In Wikipedia. Retrieved from [Link]
- Harding, M. M. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56.
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Tamm, T. (n.d.). Using Ortep for Visualization of Quantum Chemistry Results. Retrieved from [Link]
- Giacovazzo, C., & Siliqi, D. (2018). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (pp. 315-424). Oxford University Press.
- Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide.
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Wikipedia. (2023, December 19). Cambridge Structural Database. In Wikipedia. Retrieved from [Link]
- (n.d.).
- Wlodawer, A. (2017). Stereochemistry and Validation of Macromolecular Structures. Methods in Molecular Biology, 1607, 595-610.
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Cambridge Crystallographic Data Centre. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
- Wlodawer, A. (2017). Stereochemistry and Validation of Macromolecular Structures. Methods in Molecular Biology, 1607, 595-610.
- García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review.
- Staples, R. J. (2021). Getting Crystals Your Crystallographer Will Treasure.
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Sawyer, L. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]
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Mahiya, K. (2022, July 8). Drawing of molecular graphics using ORTEP-3 crystallographic software Part 1 [Video]. YouTube. [Link]
- (n.d.). Structure refinement. MIT OpenCourseWare.
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Mahiya, K. (2022, July 11). Drawing of molecular graphics (ORTEP) using Diamond crystallographic software [Video]. YouTube. [Link]
- Wu, G., et al. (2012). ORTEP diagrams showing two different perspective views of the molecular structures determined from X-ray diffraction for (a) MCA-Im, (b) DAB-Im, and (c) TMB-Im.
- Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. AAPS Journal, 9(1), E103-E109.
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Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
- Lawrence, S. E. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Tectonics (pp. 1-24). Springer.
- Mitchell, J. B. O., et al. (2020). Cambridge Crystallographic Data Centre (CCDC).
- Wlodawer, A. (2001). x Ray crystallography. Journal of Allergy and Clinical Immunology, 108(4), 547-553.
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Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
- Dunitz, J. D. (1995). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 379-397). Wiley-VCH.
- Roke, D., et al. (2018). ORTEP visualization of molecular switch 27 and building blocks 10 and 25.
- Lawrence, S. E. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Flack, H. D., & Bernardinelli, G. (2008).
-
BragitOff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]
- Gražulis, S., et al. (2023). A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database.
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National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. PubChem Compound Database. Retrieved from [Link]
- Rzepa, H. S. (2017, July 21). Accessing (raw)
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Application Notes and Protocols: Functionalization of the Hydroxyl Group of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
<
Introduction
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry, polymer synthesis, and materials science.[1] Its rigid cyclohexane core provides a well-defined spatial arrangement of the carboxylic acid and primary hydroxyl groups, making it an invaluable building block for creating complex molecular architectures. The ability to selectively functionalize the hydroxyl group in the presence of the carboxylic acid is a critical aspect of its synthetic utility.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of the hydroxyl group of this compound. We will delve into the core chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices to ensure reproducible and efficient synthetic outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [2] |
| Appearance | White to slightly pale reddish-yellow solid (crystal to powder) | [3] |
| Melting Point | 145°C | [3] |
| Solubility | Soluble in water | [3] |
| CAS Number | 66185-74-8 |
Safety and Handling
This compound is classified as an irritant. It is crucial to adhere to standard laboratory safety protocols when handling this compound.
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust.[2]
-
P280: Wear protective gloves, eye protection, and face protection.[3][4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before commencing any experimental work.[3][4][5][6]
Strategic Functionalization of the Hydroxyl Group
The primary challenge in the functionalization of this compound lies in the selective reaction of the hydroxyl group while leaving the carboxylic acid moiety intact. This requires careful consideration of protecting group strategies and reaction conditions.
Protecting the Carboxylic Acid
To prevent undesired side reactions, the carboxylic acid group is often protected prior to the functionalization of the hydroxyl group. A common and effective method is its conversion to an ester, such as a methyl or ethyl ester.[7]
Workflow for Carboxylic Acid Protection:
Caption: Carboxylic Acid Protection Workflow.
Esterification of the Hydroxyl Group
Esterification is a common method for modifying the hydroxyl group.[8] This can be achieved through reaction with an acyl chloride or a carboxylic acid under appropriate catalytic conditions.
This protocol details the acetylation of the hydroxyl group after protection of the carboxylic acid as a methyl ester.
Materials:
-
This compound methyl ester
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound methyl ester (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add pyridine (1.5 equivalents) and a catalytic amount of DMAP. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired acetylated product.
Causality: The use of a base like pyridine or triethylamine is crucial to neutralize the carboxylic acid byproduct formed during the reaction.[8] DMAP serves as a highly effective nucleophilic catalyst, significantly accelerating the acylation process.[9]
Etherification of the Hydroxyl Group
Conversion of the hydroxyl group to an ether is another valuable functionalization strategy. The Williamson ether synthesis is a classic and reliable method.
This protocol outlines the formation of a benzyl ether.
Materials:
-
This compound methyl ester
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C and slowly add a solution of this compound methyl ester (1 equivalent) in anhydrous THF.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with the electrophilic benzyl bromide to form the benzyl ether.[10] Anhydrous conditions are critical as NaH reacts violently with water.
Oxidation of the Hydroxyl Group
The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid. Selective oxidation to the aldehyde requires mild oxidizing agents, while stronger oxidants will lead to the dicarboxylic acid.
This protocol uses a common and effective method for the oxidation of primary alcohols to aldehydes.
Materials:
-
This compound (with the carboxylic acid protected as an ester)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the protected starting material (1 equivalent) in anhydrous DCM.
-
Oxidation: Add PCC (1.5 equivalents) or DMP (1.5 equivalents) in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Workup (PCC): Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Workup (DMP): Quench the reaction with a saturated solution of sodium thiosulfate. Extract with ether, wash the organic layer with saturated NaHCO₃ and brine.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude aldehyde by column chromatography.
Causality: PCC and DMP are milder oxidizing agents that are known to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[11]
Stronger oxidizing agents can be employed to convert the primary alcohol to a carboxylic acid, yielding the corresponding dicarboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone)
-
Aqueous sodium hydroxide (NaOH) solution (for KMnO₄ oxidation)
-
Acetone (for Jones oxidation)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure (using KMnO₄):
-
Reaction Setup: Dissolve this compound (1 equivalent) in an aqueous NaOH solution.
-
Oxidation: Cool the solution in an ice bath and slowly add a solution of KMnO₄ (in slight excess) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously until the purple color of the permanganate disappears.
-
Workup: Quench the reaction by adding NaHSO₃ until the brown manganese dioxide precipitate dissolves.
-
Isolation: Acidify the clear solution with concentrated HCl to precipitate the dicarboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize if necessary.
Causality: Potassium permanganate is a powerful oxidizing agent that can effectively convert a primary alcohol to a carboxylic acid.[12] The reaction is typically performed under basic conditions to enhance the solubility of the starting material and the reaction rate.
Reaction Schemes
Caption: Key Functionalization Reactions.
Conclusion
The selective functionalization of the hydroxyl group in this compound is a versatile and powerful tool in synthetic chemistry. By employing appropriate protecting group strategies and carefully selecting reaction conditions, a wide array of derivatives can be accessed. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to build upon in their synthetic endeavors, enabling the development of novel therapeutics, advanced polymers, and innovative materials.
References
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- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 4-(Hydroxymethyl)cyclohexanecarboxylic acid.
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- Unknown. (n.d.). Protecting Groups.
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- Thermo Fisher Scientific. (2010, May 21). SAFETY DATA SHEET.
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- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
- chemeurope.com. (n.d.). Oxidation of primary alcohols to carboxylic acids.
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- Unknown. (2025, December 19). Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation.
- Unknown. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.
- Clark, J. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
- Sigma-Aldrich. (n.d.). trans-4-Methyl-1-cyclohexanecarboxylic acid 98.
- Nevare, Y., et al. (2018, December 1). Synthesis and polymerization of 4-hydroxycyclohexane carboxylic acids.
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- ChemicalBook. (n.d.). TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID.
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- ResearchGate. (2025, August 10). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America.
- Unibo. (2024, October 31). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits.
- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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Leveraging trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (t-HMCCA) as a Novel Linker in Solid-Phase Synthesis
An Application & Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and materials science, enabling the efficient construction of complex molecules. The choice of a linker, the molecular entity connecting the growing molecule to the solid support, is critical as it dictates the conditions for synthesis and final cleavage. While numerous linkers are commercially available, the exploration of novel linker structures offers new possibilities for modulating stability, cleavage kinetics, and the structural diversity of the released products. This document presents a scientifically-grounded, theoretical framework for the application of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (t-HMCCA) as a bifunctional linker in solid-phase synthesis. While its use is not yet widely documented in peer-reviewed literature, its rigid, non-aromatic structure and dual-functionality (a carboxylic acid and a primary alcohol) present a compelling case for its utility. This guide will detail the proposed chemical strategy, step-by-step protocols for its implementation, and a discussion of its potential advantages in specific research contexts.
Part 1: Scientific Rationale and Proposed Strategy
The Role of Bifunctional Linkers in Solid-Phase Synthesis
Solid-phase synthesis relies on a solid support (resin) to which the initial building block of a target molecule is covalently attached via a linker. The linker must be stable to the reaction conditions used during the synthesis but allow for the clean cleavage of the final product under specific, orthogonal conditions. Bifunctional linkers possess two distinct reactive groups, allowing for a sequential attachment process. In the case of t-HMCCA, these are the carboxyl and hydroxyl groups.
The trans stereochemistry of the cyclohexane ring in t-HMCCA provides a rigid, well-defined spatial separation between the two functional groups. This rigidity can be advantageous in preventing undesired side reactions and ensuring efficient access of reagents to the growing molecule. Furthermore, its aliphatic nature offers a different chemical stability profile compared to more common aromatic linkers (e.g., Wang or Rink linkers), potentially enabling its use in syntheses that are incompatible with electron-rich aromatic systems.
Proposed Strategy for t-HMCCA Application
Our proposed strategy involves a two-stage process for incorporating t-HMCCA as a linker onto an amino-functionalized solid support, such as Rink Amide resin.
-
Immobilization: The carboxylic acid moiety of t-HMCCA will be used for the initial attachment to the resin's amino groups via a standard amide bond formation reaction. This reaction is robust and high-yielding, typically employing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).
-
Activation and Payload Attachment: Once the linker is immobilized, its free hydroxyl group serves as the attachment point for the first building block of the target molecule. This hydroxyl group can be "activated" to facilitate this attachment. A common method for hydroxyl activation is its conversion to a more reactive species, such as a p-nitrophenyl carbonate, which can then react with a nucleophile (e.g., an amine on the first building block).
The final cleavage of the target molecule from the linker would likely require strongly acidic conditions, such as treatment with a cocktail containing trifluoroacetic acid (TFA), which would cleave the bond formed with the hydroxyl group of the linker.
Part 2: Experimental Protocols
Disclaimer: The following protocols are theoretical and based on established principles of solid-phase chemistry. They should be considered as a starting point for optimization in a research setting.
Protocol 2.1: Immobilization of t-HMCCA onto Amino-Functionalized Resin
This protocol describes the attachment of the t-HMCCA linker to a Rink Amide resin.
Materials:
-
Rink Amide Resin (100-200 mesh, ~0.5 mmol/g loading)
-
This compound (t-HMCCA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling Reaction:
-
In a separate vial, dissolve t-HMCCA (395 mg, 2.5 mmol, 5 eq.) and HOBt (383 mg, 2.5 mmol, 5 eq.) in DMF (5 mL).
-
Add DCC (516 mg, 2.5 mmol, 5 eq.) to the solution and stir for 10 minutes at 0°C.
-
Add the pre-activated linker solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 12-16 hours.
-
-
Washing: After the coupling reaction, drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 1 hour. Wash as in the previous step.
-
Drying: Dry the resin under high vacuum for at least 4 hours.
Workflow Diagram:
Caption: Payload attachment via hydroxyl activation.
Protocol 2.3: Cleavage of the Final Product from the Resin
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Materials:
-
Payload-t-HMCCA-Resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Place the dried resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Reaction:
-
Add the cleavage cocktail (2 mL) to the resin.
-
Shake the vessel at room temperature for 2-4 hours.
-
-
Product Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL). A white precipitate of the crude product should form.
-
-
Isolation: Centrifuge the tube, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude product under vacuum.
-
Analysis and Purification: Analyze the crude product by HPLC and mass spectrometry. Purify as required using preparative HPLC.
Part 3: Data Interpretation and Expected Outcomes
As these protocols are theoretical, the following table presents expected outcomes based on similar chemistries. Actual results will require experimental validation.
| Parameter | Expected Result | Analytical Method | Justification |
| Linker Loading | 0.3 - 0.45 mmol/g | Quantitative UV-Vis (Fmoc test) or gravimetric analysis | Based on typical efficiencies for amide bond formation on solid supports. |
| Payload Attachment Efficiency | > 80% | LC-MS analysis of a small-scale cleavage | The activated carbonate is a reliable reactive intermediate for coupling with amines. |
| Final Product Purity (Crude) | 60 - 85% | HPLC | Purity is dependent on the efficiencies of all preceding synthetic steps. |
| Cleavage Yield | > 90% | HPLC quantification against a standard | The ester linkage formed is expected to be efficiently cleaved by strong acid (TFA). |
Part 4: Concluding Remarks
The use of this compound as a linker in solid-phase synthesis represents an intriguing, albeit underexplored, possibility. Its rigid aliphatic scaffold offers a distinct alternative to traditional aromatic linkers. The proposed protocols, grounded in fundamental principles of organic and solid-phase chemistry, provide a robust starting point for researchers interested in exploring this novel linker. Key advantages may include enhanced chemical stability in certain contexts and the potential for creating unique molecular libraries. Experimental validation of these protocols is a necessary next step to fully characterize the performance and application scope of t-HMCCA in the field.
References
-
Solid-Phase Peptide Synthesis: For a comprehensive overview of the fundamental techniques, including coupling reagents and cleavage cocktails.
- Source: "Solid-Phase Peptide Synthesis" - A chapter in Current Protocols in Protein Science.
-
URL: [Link]
-
Amide Bond Formation: For details on the mechanism and application of coupling reagents like DCC and HOBt.
- Source: "Amide Bond Formation and Peptide Coupling" - A review in Chemical Reviews.
-
URL: [Link]
-
Linkers for Solid-Phase Synthesis: For a broad review of different linker str
- Source: "Linkers for solid-phase organic synthesis" - A review in the Journal of the Chemical Society, Perkin Transactions 1.
-
URL: [Link]
-
Chemical Properties of t-HMCCA: For basic physical and chemical d
- Source: PubChem - National Center for Biotechnology Inform
-
URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: The most common impurity is the cis isomer, cis-4-(hydroxymethyl)cyclohexanecarboxylic acid. Depending on the synthetic route, other potential impurities include unreacted starting materials such as p-hydroxybenzoic acid, residual catalysts (e.g., palladium on carbon or ruthenium), and various byproducts from the hydrogenation or isomerization steps.[1]
Q2: What are the primary methods for purifying the trans isomer?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing bulk impurities and can enrich the trans isomer. Column chromatography, particularly reversed-phase flash chromatography or HPLC, is highly effective for separating the cis and trans isomers due to their differences in polarity and spatial arrangement.[2][3]
Q3: What are the key physical and safety properties I should be aware of?
A3: It is crucial to handle this compound with appropriate safety measures. Below is a summary of its key properties and safety information.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.19 g/mol | [4] |
| Physical Form | Solid | [5] |
| Storage | Sealed in a dry place at room temperature | [5][6] |
| GHS Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [4] |
| Purity (Typical) | >97% | [5] |
Purification Workflow Overview
The general workflow for purifying this compound involves an initial workup followed by one or more purification steps, with purity analysis at each stage.
Caption: General purification workflow for this compound.
Troubleshooting Recrystallization
Recrystallization is a powerful technique but can present challenges. Here are some common issues and their solutions.
Q4: I've added the hot solvent, but my compound has "oiled out" instead of dissolving. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves, forming an immiscible liquid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities depressing the melting point.
-
Solution: Add more of the "soluble" solvent to the mixture while heating. This should lower the saturation point and allow the oil to dissolve fully. Once dissolved, you can proceed with slow cooling.[7]
Q5: My solution is clear, but no crystals are forming upon cooling. How can I induce crystallization?
A5: Supersaturation has been achieved, but nucleation has not begun.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.
-
Solution 3: Reduce Temperature. Cool the flask in an ice bath to further decrease the solubility of the compound.
Q6: The crystallization happened too quickly, and I'm left with a fine powder. Is this a problem?
A6: Yes, rapid crystallization tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification. The goal is slow crystal growth.
-
Solution: Re-heat the flask to redissolve the solid. Add a small amount of additional solvent (1-5% more) to increase the solubility slightly. Then, allow the solution to cool more slowly. Insulating the flask with a cloth or placing it in a warm bath that cools slowly can help.
Recommended Starting Protocol for Recrystallization
Based on patent literature for similar compounds, a mixed solvent system is a promising starting point.[1]
-
Solvent Selection: Begin with a mixture of ethyl acetate and petroleum ether.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still warm, slowly add petroleum ether (the "anti-solvent") until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If needed, further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry thoroughly.
Troubleshooting Column Chromatography
When recrystallization is insufficient to remove the cis isomer or other closely related impurities, column chromatography is the next step.
Q7: My carboxylic acid is streaking/smearing down the silica gel column. How can I get sharp bands?
A7: Carboxylic acids can interact strongly with the slightly acidic silica gel, leading to poor separation and tailing of the product band.
-
Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1% to 1%), to the eluent. This suppresses the deprotonation of your carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands.[8]
Q8: I'm not getting good separation between the cis and trans isomers. What can I change?
A8: The separation of diastereomers like cis and trans isomers can be challenging due to their similar properties.[3]
-
Solution 1: Switch to Reversed-Phase. The trans isomer is generally less polar than the cis isomer. Reversed-phase chromatography (using a C18 stationary phase) is often more effective at separating compounds with small differences in polarity. A mobile phase of water/acetonitrile or water/methanol with a small amount of acid (like 0.1% TFA) is a good starting point.
-
Solution 2: Optimize the Mobile Phase. If using normal phase (silica gel), try a less polar solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) can improve separation.
-
Solution 3: Derivatization. As a more advanced method, consider converting the carboxylic acid to its methyl ester. The esters of the cis and trans isomers may have different polarities, making them easier to separate by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.[9]
Recommended Starting Protocol for Flash Chromatography
-
Stationary Phase: C18-functionalized silica gel (Reversed-Phase).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
Elution: Start with a shallow gradient, for example, 10% B to 50% B over 20-30 column volumes. The less polar trans isomer is expected to elute after the more polar cis isomer in a reversed-phase system.
-
Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure trans isomer.
The Persistent cis Isomer Problem
The most common and frustrating issue is the removal of a final few percent of the cis isomer.
Caption: Decision tree for removing the persistent cis isomer.
Q9: I've tried multiple recrystallizations, but I'm still left with a small amount of the cis isomer. What is the most effective next step?
A9: When recrystallization fails to remove the final traces of the cis isomer, a more selective technique is required.
-
Recommended Action: Reversed-phase column chromatography is the most direct and effective method.[3] The difference in how the two isomers interact with the hydrophobic C18 stationary phase often provides the necessary resolution for a clean separation.
-
Alternative Strategy (Advanced): If chromatography is also proving difficult, selective derivatization can be an option. For instance, converting the mixture to their corresponding dihydrochloride salts in methanol has been shown to allow for the selective precipitation of the trans isomer in similar cyclohexane systems.[10] This method, however, requires an additional synthetic step and subsequent removal of the protecting group.
References
-
PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Qi, Q.-R., Huang, W.-C., & Zheng, H. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(2), o598. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). trans 4-Hydroxycyclohexane carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
- Google Patents. (n.d.). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. PubMed Central. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Separation of Cis- and Trans-Cypermethrin by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
Reddit. (2015). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]
-
MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]
Sources
- 1. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 2. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 3. santaisci.com [santaisci.com]
- 4. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 66185-74-8 [sigmaaldrich.com]
- 6. 66185-74-8|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
troubleshooting low yield in the synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid derivatives
Welcome to the technical support center for the synthesis of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. The following information is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Low Yield and Purity Issues
Low yield is a frequent challenge in multi-step organic syntheses. In the preparation of this compound, which often involves the reduction of a diester followed by selective hydrolysis or other derivatization, several factors can impact the overall efficiency. This section addresses specific problems you may encounter.
Question 1: My yield of this compound is significantly lower than expected after the reduction of dimethyl 1,4-cyclohexanedicarboxylate with LiAlH₄. What are the potential causes?
Low yields in this reduction step can often be attributed to several factors, ranging from reagent quality to work-up procedures.
Possible Causes and Solutions:
-
Incomplete Reaction: The reduction of a diester to a diol is a two-step process for each ester group. Insufficient reducing agent or reaction time can lead to the formation of the intermediate, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, which may be lost during work-up depending on the extraction conditions.
-
Solution: Ensure you are using a sufficient excess of LiAlH₄ (at least 2 equivalents per mole of diester). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Side Reactions: Lithium aluminum hydride is a powerful reducing agent and can react with acidic protons from water or alcohols.
-
Solution: Use anhydrous solvents (e.g., dry THF or diethyl ether) and flame-dry your glassware before starting the reaction to prevent quenching of the LiAlH₄.
-
-
Difficult Work-up: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salt emulsions that can trap the product.
-
Solution: A careful, dropwise addition of water and then a sodium hydroxide solution at a low temperature (e.g., 0 °C) can help to precipitate the aluminum salts as a granular solid, which is easier to filter off. The use of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is also a highly effective method to break up these emulsions.
-
Question 2: I am observing a mixture of cis and trans isomers in my final product. How can I improve the stereoselectivity or separate the isomers?
The stereochemistry of the final product is often determined by the starting material. However, isomerization can occur under certain conditions.
Improving Stereoselectivity and Isomer Separation:
-
Starting Material Purity: The commercial dimethyl 1,4-cyclohexanedicarboxylate is often a mixture of cis and trans isomers.
-
Solution: If the stereochemistry of the final product is critical, it is advisable to either purchase the pure trans isomer of the starting material or perform an isomerization and purification step before the reduction. Isomerization of a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate to the thermodynamically more stable trans isomer can be achieved using a base such as sodium methoxide in methanol.
-
-
Separation of Isomers: If a mixture of isomers is obtained, separation can be challenging due to their similar physical properties.
-
Fractional Recrystallization: This technique can be effective but may require significant optimization of the solvent system.
-
Chromatography: Column chromatography or preparative HPLC can be used to separate the isomers, although this may not be practical for large-scale syntheses.
-
Selective Crystallization: In some cases, converting the carboxylic acid isomers to salts using a specific base can allow for separation by crystallization of the diastereomeric salts. For related compounds like trans-4-aminomethyl-cyclohexane carboxylic acid, recrystallization from cold water has been shown to be effective in purifying the trans isomer.
-
Question 3: The hydrolysis of my trans-4-(hydroxymethyl)cyclohexanecarboxylate ester to the corresponding carboxylic acid is incomplete or slow. How can I drive the reaction to completion?
The hydrolysis of esters, particularly sterically hindered ones, can be slow.
Optimizing Ester Hydrolysis:
-
Reaction Conditions: Both acidic and basic conditions can be used for ester hydrolysis.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, and the presence of a large excess of water is necessary to drive the equilibrium towards the products. Refluxing in an aqueous acid solution (e.g., HCl or H₂SO₄) is a common method.
-
Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction and often proceeds more readily to completion. Using a base like NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol at elevated temperatures is typically effective. The rate of alkaline hydrolysis can be influenced by the solvent system.
-
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting ester. If the reaction stalls, adding more reagent or increasing the reaction temperature may be necessary.
Experimental Workflow and Visualization
To aid in troubleshooting, a general workflow for identifying and resolving low-yield issues is presented below.
Technical Support Center: Managing and Separating Cis/Trans Isomers of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the management and separation of cis and trans isomers of 4-(hydroxymethyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of handling these geometric isomers.
Introduction to the Challenge
Separating the cis and trans isomers of 4-(hydroxymethyl)cyclohexanecarboxylic acid presents a significant challenge due to their identical molecular weight and functional groups. The key to successful separation and analysis lies in exploiting the subtle differences in their three-dimensional structures and the resulting variations in their physical and chemical properties. In the chair conformation of the cyclohexane ring, the substituents can occupy either axial or equatorial positions. For 1,4-disubstituted cyclohexanes, the trans isomer typically exists in a more stable di-equatorial conformation, while the cis isomer has one axial and one equatorial substituent. This conformational difference influences properties such as polarity, solubility, and interaction with stationary phases in chromatography, which can be leveraged for separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the cis and trans isomers of 4-(hydroxymethyl)cyclohexanecarboxylic acid?
A1: The most common and effective methods for separating these isomers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after derivatization, and fractional crystallization. The choice of method depends on the scale of the separation (analytical vs. preparative), the required purity, and the available equipment.
Q2: How can I confirm the identity of the separated cis and trans isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers. The coupling constants (³J) between the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the carboxylic acid group, will differ. Generally, the trans isomer will exhibit a larger coupling constant due to the trans-diaxial relationship of the coupled protons in its preferred chair conformation. X-ray crystallography can provide unambiguous structural determination if suitable crystals can be obtained.
Q3: Are there significant differences in the physical properties of the cis and trans isomers?
Q4: Can I convert the undesired isomer to the desired one?
A4: Yes, isomerization from the cis to the more stable trans isomer is often possible. This is typically achieved by heating the cis isomer in the presence of a base, such as sodium alkoxide, which can induce epimerization at the carbon bearing the carboxylic acid group[3][4].
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for the analytical and preparative separation of geometric isomers. However, achieving baseline resolution can require careful method development.
Problem: Poor peak resolution or co-elution of isomers.
-
Solution 1: Optimize the Mobile Phase.
-
Adjust Polarity: For reversed-phase HPLC (e.g., using a C18 column), systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.
-
Modify pH: The carboxylic acid moiety's ionization state is pH-dependent. Adjusting the pH of the aqueous phase with a buffer (e.g., phosphate or acetate) can alter the polarity of the isomers and their interaction with the stationary phase. For acidic compounds on a reversed-phase column, a pH around 2.5-3.5 is often a good starting point to ensure the carboxylic acid is protonated.
-
-
Solution 2: Evaluate Different Stationary Phases.
-
Alternative Reversed-Phase Columns: If a standard C18 column is unsuccessful, consider columns with different selectivities, such as phenyl-hexyl or polar-embedded phases. These can offer different interactions with the hydroxyl and carboxyl groups.
-
Normal-Phase Chromatography: In normal-phase mode (e.g., using a silica or cyano column), the separation is based on the polarity of the functional groups. The more polar cis isomer is expected to be retained more strongly.
-
-
Solution 3: Adjust Temperature.
-
Lowering the column temperature can sometimes enhance the separation of closely eluting isomers by increasing the differences in their interaction with the stationary phase.
-
Problem: Tailing peaks.
-
Solution: Peak tailing for acidic compounds is often caused by secondary interactions with residual silanol groups on the silica support.
-
Use a Low pH Mobile Phase: As mentioned, a low pH (e.g., 2.5) will suppress the ionization of the carboxylic acid, reducing these secondary interactions.
-
Employ an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups and are less prone to this issue.
-
Gas Chromatography (GC)
For GC analysis, the 4-(hydroxymethyl)cyclohexanecarboxylic acid isomers must first be derivatized to increase their volatility. A common approach is esterification of the carboxylic acid and silylation of the hydroxyl group.
Problem: Incomplete derivatization.
-
Solution: Ensure your derivatization reaction goes to completion.
-
Optimize Reaction Conditions: Adjust the reaction time, temperature, and the amount of derivatizing agent (e.g., BSTFA for silylation, or an alcohol with an acid catalyst for esterification).
-
Remove Water: The presence of water can quench the derivatization reagents. Ensure your sample and solvents are anhydrous.
-
Problem: Poor separation of derivatized isomers.
-
Solution 1: Optimize the Temperature Program.
-
A slower temperature ramp rate (e.g., 2-5 °C/min) will increase the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting isomers.
-
-
Solution 2: Select an Appropriate GC Column.
-
A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, such as a DB-5 or HP-5) is a good starting point. For more challenging separations, a more polar column (e.g., a wax column) may provide better resolution.
-
Fractional Crystallization
Fractional crystallization is a cost-effective method for large-scale separation, relying on the solubility differences between the isomers.
Problem: Both isomers co-crystallize.
-
Solution 1: Screen a Variety of Solvents.
-
The solubility of each isomer will vary in different solvents. Systematically test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene, and mixtures thereof) to find a system where one isomer is significantly less soluble than the other at a given temperature.
-
-
Solution 2: Control the Cooling Rate.
-
A slow cooling rate allows for more selective crystallization of the less soluble isomer. Rapid cooling can trap the more soluble isomer in the crystal lattice.
-
Problem: Low yield of the purified isomer.
-
Solution: Optimize the crystallization conditions.
-
Concentration: Carefully control the initial concentration of the solute in the solvent. If the solution is too dilute, crystallization may not occur. If it is too concentrated, both isomers may precipitate.
-
Multiple Recrystallizations: It may be necessary to perform multiple recrystallization steps to achieve the desired purity, although this will result in some loss of material at each step.
-
Experimental Protocols
HPLC Separation of Cis/Trans Isomers
This protocol is adapted from a method for the separation of the structurally similar 1,4-cyclohexanedicarboxylic acid and serves as a starting point for method development[5].
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.
HPLC System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with UV detector |
| Column | Acclaim™ Organic Acid (OA), 5 µm, 4 x 250 mm (or similar C18 column)[6] |
| Mobile Phase | 100mM Sodium Sulfate, pH 2.65 (adjusted with methanesulfonic acid) and Acetonitrile (start with 95:5 and adjust as needed) |
| Flow Rate | 0.6 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 5 µL |
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the analysis and identify the peaks corresponding to the cis and trans isomers. The elution order will depend on the final optimized conditions.
GC-MS Analysis of Derivatized Isomers
This protocol is a general guideline adapted from methods for analyzing similar cyclohexanecarboxylic acid derivatives[7][8].
Derivatization (Two-Step):
-
Esterification: To approximately 1 mg of the isomer mixture, add 1 mL of 2% (v/v) sulfuric acid in methanol. Heat at 60°C for 1 hour. Cool, and then neutralize with a solid base (e.g., sodium bicarbonate). Extract the methyl ester with a non-polar solvent like hexane.
-
Silylation: Evaporate the solvent from the methyl ester extract. To the residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat at 70°C for 30 minutes.
GC-MS System and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temp. | 250°C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Vol. | 1 µL |
| Oven Program | Initial temp: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
Fractional Crystallization
-
Solvent Screening: In small test tubes, dissolve a small amount of the isomer mixture in different solvents (e.g., water, ethanol, ethyl acetate, acetone, toluene) with gentle heating until a clear solution is obtained.
-
Cooling and Observation: Allow the solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent system yields crystals and, if possible, analyze the composition of the crystals and the remaining solution (mother liquor) by HPLC or GC to determine if enrichment of one isomer has occurred.
-
Scale-Up: Once a suitable solvent or solvent mixture is identified, perform the crystallization on a larger scale. Dissolve the isomer mixture in the minimum amount of the hot solvent to form a saturated solution.
-
Isolation: Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor to assess the efficiency of the separation. Repeat the recrystallization process if necessary to achieve the desired purity.
Visualizing the Workflow
Isomer Separation Workflow
Caption: Troubleshooting workflow for poor HPLC peak resolution.
References
-
Chemsrc. (2025). trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid. Retrieved January 6, 2026, from [Link]
-
Chemsrc. (2025). Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-. Retrieved January 6, 2026, from [Link]
-
ChemBK. (2024). cis-4-Hydroxycyclohexane-1-carboxylic acid. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved January 6, 2026, from [Link]
-
Qi, Q. R., Huang, W. C., & Zheng, H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o598. [Link]
-
PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. Retrieved January 6, 2026, from [Link]
- CN106316825A. (2017). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
SIELC Technologies. (n.d.). HPLC Separation of cis- and trans- 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Retrieved January 6, 2026, from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 6, 2026, from [Link]
-
Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved from [Link]
-
PubMed. (2014). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]
-
NIH. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved January 6, 2026, from [Link]
- CN108602758B. (2018). Process for preparing trans- 4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
Sources
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. ercatech.ch [ercatech.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during experimentation with this versatile bifunctional molecule. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a monomer in the synthesis of polyesters through self-condensation polymerization. Its rigid cycloaliphatic structure imparts desirable properties such as improved thermal stability and mechanical strength to the resulting polymer. It is also a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.
Q2: I am seeing a significant amount of low molecular weight species in my polyesterification reaction. What could be the cause?
A2: The presence of low molecular weight species, or oligomers, is a common challenge in condensation polymerization.[1] This is often due to an incomplete reaction. The equilibrium nature of esterification requires the efficient removal of the water byproduct to drive the reaction towards the formation of high molecular weight polymers. Insufficient reaction time, inadequate vacuum, or temperatures too low to facilitate water removal can all lead to a higher concentration of oligomers.
Q3: Can the cis-isomer of 4-(hydroxymethyl)cyclohexanecarboxylic acid be a problematic impurity?
A3: Yes, the presence of the cis-isomer can be a significant issue. While the trans-isomer is conformationally restricted from undergoing intramolecular cyclization, the cis-isomer can readily form a lactone (an intramolecular ester) under esterification conditions. This lactone acts as a chain terminator, preventing the growth of long polymer chains and ultimately lowering the average molecular weight of your polyester. Therefore, it is crucial to start with a high purity trans-isomer.
Q4: Are there any other significant side reactions to be aware of during polymerization at high temperatures?
A4: At elevated temperatures, particularly in the presence of an acid catalyst, intermolecular ether formation can occur.[1][2] This involves the dehydration of two alcohol (hydroxymethyl) groups from different monomer molecules to form an ether linkage. This side reaction can lead to branching or cross-linking in the polymer, altering its physical properties. Another potential, though less common, side reaction at very high temperatures is decarboxylation, which involves the loss of CO2 from the carboxylic acid group.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter in the laboratory and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low Polymer Molecular Weight | 1. Inefficient Water Removal: The condensation reaction that forms the polyester is an equilibrium process. Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials, favoring oligomers.[1] 2. Presence of cis-Isomer: The cis-isomer can form a lactone, which acts as a chain-terminating species. | 1. Improve Water Removal: a. Ensure a high vacuum is applied to the reaction vessel. b. Use an efficient stirring mechanism to increase the surface area for water evaporation. c. Consider using a Dean-Stark trap if conducting the reaction in a solvent. 2. Verify Starting Material Purity: a. Analyze the starting material by NMR or GC to quantify the amount of cis-isomer. b. If necessary, purify the starting material by recrystallization to remove the cis-isomer. |
| Unexpected Peaks in NMR or Mass Spectrometry | 1. Ether Linkage Formation: At high temperatures, an intermolecular dehydration reaction between two hydroxymethyl groups can form an ether bond.[1][2] This will result in unexpected signals in your analytical data. | 1. Optimize Reaction Temperature: a. Lower the reaction temperature to the minimum required for efficient polymerization. b. Conduct a temperature screening study to find the optimal balance between polymerization rate and side product formation. |
| Gel Formation or Insoluble Polymer | 1. Excessive Cross-linking: Significant ether formation can lead to a cross-linked polymer network, resulting in an insoluble gel. | 1. Reduce Catalyst Concentration: If using an acid catalyst, a lower concentration may reduce the rate of intermolecular dehydration. 2. Control Reaction Time: Prolonged reaction times at high temperatures can increase the extent of side reactions. |
| Discoloration of the Polymer | 1. Thermal Degradation: At very high temperatures, the polymer backbone can begin to degrade, leading to discoloration. This may involve oxidative processes if air is present. | 1. Maintain an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation. 2. Lower Reaction Temperature: As with ether formation, minimizing the reaction temperature can reduce thermal degradation. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to remove the cis-isomer impurity.
-
Dissolution: Dissolve the crude 4-(hydroxymethyl)cyclohexanecarboxylic acid in a minimal amount of hot water.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The trans-isomer is typically less soluble and will crystallize out. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Confirm the purity of the recrystallized product using NMR or GC.
Protocol 2: Melt Polymerization of this compound
This protocol aims to minimize side product formation.
-
Setup: Equip a reaction vessel with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet connected to a cold trap.
-
Charging the Reactor: Add the purified this compound and any catalyst (e.g., antimony trioxide, titanium isopropoxide) to the vessel.
-
Inerting: Purge the system with nitrogen for at least 30 minutes to remove any oxygen.
-
Heating: Begin heating the mixture with stirring under a slow stream of nitrogen.
-
Polycondensation (Stage 1): Once the monomer has melted, continue heating to the desired initial polymerization temperature (e.g., 180-220 °C). Water will begin to distill from the reaction mixture.
-
Polycondensation (Stage 2 - High Vacuum): After the initial evolution of water has subsided, gradually apply a high vacuum (e.g., <1 Torr) and increase the temperature (e.g., 220-250 °C).
-
Monitoring: Monitor the viscosity of the melt. The reaction is complete when the desired viscosity is reached.
-
Cooling and Isolation: Cool the reactor and extrude or dissolve the polymer for further analysis.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Troubleshooting decision workflow.
References
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dehydration of Alcohols to Make Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. Retrieved from [Link]
- Google Patents. (n.d.). US2282469A - Production of ethers from alcohols.
-
Wentzel, K. (2018, December 31). ether synthesis through acid-catalysis [Video]. YouTube. Retrieved from [Link]
-
Oxford Academic. (n.d.). Formation of Phenolic Ethers by the Acid-catalyzed Condensation of Phenols and Alcohols. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative decarboxylation of cyclohexanecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
Sources
optimizing reaction conditions for amide bond formation with trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
Technical Support Center: Amide Bond Formation with trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
Welcome to the technical support center for optimizing reaction conditions for amide bond formation, with a specific focus on the versatile but challenging bifunctional reagent, this compound. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique scaffold into their synthetic programs. We will explore common challenges, provide robust troubleshooting strategies, and offer detailed protocols to ensure your success.
The primary synthetic challenge presented by this molecule is the presence of two nucleophile-reactive sites: the carboxylic acid and the primary alcohol. Direct amide coupling reactions risk the undesirable formation of ester byproducts through O-acylation, which can complicate purification and reduce the yield of the target amide. This guide provides a framework for navigating this challenge through strategic reagent selection and, when necessary, the use of protecting groups.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the primary alcohol on this compound before amide coupling?
This is the most critical strategic decision. The answer depends on the reactivity of your amine coupling partner and your tolerance for potential side products.
-
Direct Coupling (No Protection): This is the most atom-economical approach.[1] It can be successful if the amine is a significantly stronger nucleophile than the primary alcohol. Sterically unhindered primary and secondary amines often react preferentially with the activated carboxylic acid. However, the risk of O-acylation to form an ester byproduct is always present, especially with less reactive or sterically hindered amines, or if the reaction is allowed to proceed for extended times at elevated temperatures.
-
Protection Strategy: Protecting the alcohol provides the most reliable and cleanest route to the desired amide, completely eliminating the risk of O-acylation. This strategy involves two additional steps (protection and deprotection), but it often saves significant time and effort during purification.[1] Silyl ethers, such as those formed with tert-butyldimethylsilyl chloride (TBDMSCl), are an excellent choice as they are easily introduced and can be removed under mild acidic conditions that typically leave the newly formed amide bond intact.[2]
Recommendation: For initial route scouting with a precious amine, or if the amine is sterically hindered, a protection strategy is recommended. For simple, highly reactive amines where speed is critical, a direct coupling can be attempted, but careful monitoring for side products is essential.
Q2: What are the best coupling reagents for this specific substrate?
The choice of coupling reagent is paramount to achieving high yields and minimizing side reactions.[3] The most common method for forming an amide bond involves the activation of the carboxylic acid.[3]
-
Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the first choice for challenging couplings.[4] They are highly efficient, react quickly, and are known to suppress racemization.[4][5] HATU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), is particularly effective for this substrate as it rapidly generates the active ester, favoring reaction with the amine over the alcohol.
-
Carbodiimides (EDC, DCC): Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are cost-effective and widely used activators.[6] However, they are generally not recommended for this substrate without an additive. The O-acylisourea intermediate they form is highly reactive and can lead to significant O-acylation of the alcohol or rearrange to form an N-acylurea byproduct.[7][8]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is another highly efficient reagent that works similarly to aminium salts and is an excellent choice for minimizing side reactions.[5]
Recommendation: Start with HATU or HBTU in the presence of DIPEA for the highest probability of success in a direct coupling. If using a carbodiimide is necessary, it is crucial to include an additive.
Q3: What is the function of additives like HOBt and HOAt?
Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are critical, especially when using carbodiimide coupling reagents.[8]
-
Increased Efficiency: They react with the highly reactive O-acylisourea intermediate (formed from EDC or DCC) to generate a more stable, yet still highly reactive, HOBt or HOAt active ester.[8]
-
Side Reaction Suppression: This two-step activation process effectively prevents the O-acylisourea from rearranging into the problematic N-acylurea byproduct.[7]
-
Reduced Racemization: For chiral carboxylic acids, these additives are essential for suppressing the loss of stereochemical integrity.[3]
A study on DNA-encoded libraries found that a combination of EDC/HOAt/DIPEA gave excellent conversions for a wide range of carboxylic acids, demonstrating the power of this additive system.[9]
Q4: How should I select the appropriate solvent and base?
-
Solvents: The solvent must dissolve all reactants. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common choices.
-
DCM: A good choice for many couplings, but the solubility of the starting carboxylic acid may be limited. The byproduct from DCC (DCU) is insoluble in DCM, which can be advantageous for purification.[5]
-
DMF: An excellent polar aprotic solvent that dissolves most reagents, including the starting material and peptide-like products. It is often the solvent of choice for more difficult couplings.[8]
-
-
Bases: A non-nucleophilic tertiary amine base is required to neutralize the ammonium salt formed during the reaction and to facilitate the coupling process.
-
Diisopropylethylamine (DIPEA or Hünig's base): The most common choice. Its steric bulk prevents it from acting as a nucleophile, so it will not compete with your amine substrate.
-
N-methylmorpholine (NMM): Another effective base, often used in peptide synthesis.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Amide Product | 1. Inefficient Carboxylic Acid Activation: The coupling reagent is not potent enough. 2. Poor Reagent Quality: Coupling reagents can be hygroscopic and degrade over time. 3. Acid-Base Neutralization: The amine simply deprotonates the carboxylic acid without subsequent coupling.[6] 4. Solubility Issues: One or more reagents are not fully dissolved. | 1. Switch to a more powerful coupling reagent like HATU or PyBOP. 2. Use freshly opened or properly stored coupling reagents. 3. This is the default reaction without a coupling agent; ensure your activator is present and active.[6] 4. Switch to a more polar solvent like DMF or add it as a co-solvent. |
| Major Ester Side Product (O-Acylation) | 1. Hydroxyl Group Competition: The primary alcohol is acting as a nucleophile and reacting with the activated acid. 2. Sub-optimal Reagent Choice: Carbodiimides without additives can exacerbate this issue. | 1. Protect the alcohol group before the coupling step using a silyl ether (see Protocol 2). This is the most robust solution. 2. Lower the reaction temperature to 0 °C to favor the more nucleophilic amine. 3. Use HATU, which is known for rapid activation and high selectivity for amines. |
| N-Acylurea Byproduct Observed | 1. Carbodiimide Rearrangement: This occurs when using EDC or DCC without an additive. The O-acylisourea intermediate undergoes an intramolecular rearrangement.[7] | 1. Add HOBt or HOAt (1.1 equivalents) to your reaction. This will intercept the O-acylisourea to form an active ester, preventing the rearrangement.[8] |
| Difficulty in Purification | 1. Urea Byproducts: Dicyclohexylurea (DCU) from DCC is poorly soluble; ethyl-(N',N'-dimethylamino)propylurea (EDU) from EDC is water-soluble. 2. Excess Reagents: Unreacted coupling agents or additives are contaminating the product. | 1. If using DCC, filter the reaction mixture to remove the precipitated DCU. If using EDC, perform an aqueous workup with a mild acid (e.g., 1M HCl) wash to remove the water-soluble EDU and excess base. 2. Use column chromatography for final purification. Recrystallization may also be an effective method for crystalline amide products.[10] |
Experimental Protocols
Protocol 1: Direct Amide Coupling via HATU
This protocol is optimized for a direct, one-pot synthesis and is recommended for sterically unhindered, nucleophilic amines.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq). The order of addition should be amine, then coupling reagent, then base.
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. Check for the disappearance of the starting acid and the formation of the product mass.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (to remove DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt/HOAt from HATU), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling via Protection Strategy
This three-step sequence is the most reliable method for preventing O-acylation, especially with valuable or challenging amines.
Step A: Protection of the Alcohol
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS confirms complete conversion.
-
Perform an aqueous workup (dilute with ether, wash with water and brine) to isolate the TBDMS-protected carboxylic acid, which can often be used directly in the next step after drying.
Step B: Amide Coupling
-
Use the procedure described in Protocol 1 with the TBDMS-protected carboxylic acid from Step A.
Step C: Deprotection of the Silyl Ether
-
Dissolve the purified, TBDMS-protected amide from Step B in Tetrahydrofuran (THF).
-
Add Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine.
-
Dry, concentrate, and purify by chromatography if necessary to yield the final desired amide.
References
- Vertex AI Search. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
-
G. G. Montanari, et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (NIH). Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
- K. C. Nicolaou, et al. (1998). Protecting Groups. Angew. Chem. Int. Ed., 37, 2708.
-
Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
-
Y. Hino, et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]
-
Scribd. (n.d.). Coupling Reagents. Available at: [Link]
-
A. M. Al-Shboul, et al. (2024). Efficient amide bond formation via tropylium ion organocatalysis. RSC Publishing. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]
- Chemistry LibreTexts. (2023).
-
A. M. Al-Shboul, et al. (2024). Efficient amide bond formation via tropylium ion organocatalysis. PubMed Central. Available at: [Link]
- Master Organic Chemistry. (2018).
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
preventing self-polymerization of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
Welcome to the technical support center for trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (t-HMCCA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and application of this versatile bifunctional molecule. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the quality of your results.
I. Understanding the Challenge: The Inherent Reactivity of t-HMCCA
This compound is a valuable building block in chemical synthesis due to its dual functionality: a primary hydroxyl group and a carboxylic acid group. However, this same feature makes it susceptible to self-polymerization through intermolecular esterification, forming a polyester. This process can be accelerated by heat, acidic or basic conditions, and prolonged storage, leading to inconsistent results and compromised material purity.
Mechanism of Self-Polymerization
The self-polymerization of t-HMCCA is a condensation reaction where the carboxylic acid group of one molecule reacts with the hydroxyl group of another, eliminating a molecule of water to form an ester linkage.[1][2] This process can continue, leading to the formation of oligomers and high molecular weight polyesters.
Caption: Self-polymerization of t-HMCCA via condensation reaction.
II. Troubleshooting Guide
This section addresses specific issues that may arise during your work with t-HMCCA.
Issue 1: Increased Viscosity or Solidification of t-HMCCA Solution
Symptoms:
-
A noticeable increase in the viscosity of a t-HMCCA solution over time.
-
The solution becomes difficult to pipette or stir.
-
The material partially or fully solidifies at room temperature, even when expected to be in solution.
Root Cause: This is a classic sign of self-polymerization. The formation of longer polyester chains increases intermolecular forces, leading to higher viscosity and eventually solidification.
Troubleshooting Steps:
-
Immediate Action: Cool the Sample
-
If the sample is warm, immediately place it in an ice bath. Lowering the temperature will significantly slow down the polymerization rate.
-
-
Solvent and Concentration Check
-
Is the solvent appropriate? While DMSO is a common solvent, for long-term storage, less reactive solvents might be considered.[3]
-
Is the concentration too high? High concentrations increase the proximity of monomer units, accelerating polymerization. If possible, work with more dilute solutions for storage.
-
-
Protocol for Depolymerization (for recovery of valuable material)
-
Caution: This is an advanced technique and may not be suitable for all applications as it can introduce impurities.
-
Methanolysis: In some cases, polyesters can be depolymerized by heating in the presence of an alcohol like methanol and a catalyst.[4] This process, known as transesterification, can break the ester bonds and regenerate the methyl ester of the carboxylic acid and the free hydroxyl group.
-
Hydrolysis: Treatment with a dilute aqueous acid or base can hydrolyze the ester bonds.[2] However, this will yield the original monomer, and subsequent purification will be necessary. Basic hydrolysis will form the carboxylate salt.[1]
-
Issue 2: Inconsistent Results in Subsequent Reactions
Symptoms:
-
Poor yields in reactions where the hydroxyl or carboxylic acid group is intended to react.
-
The appearance of unexpected byproducts in your analytical data (e.g., NMR, LC-MS).
-
Changes in the physical properties of the final product.
Root Cause: Partial self-polymerization of the t-HMCCA starting material means that the effective concentration of the monomer is lower than calculated. The presence of oligomers can also interfere with the intended reaction pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
Step-by-Step Protocol for Purity Assessment:
-
Analytical Characterization: Before use, especially after prolonged storage, it is prudent to re-characterize your t-HMCCA.
-
NMR Spectroscopy: Look for the appearance of broad peaks in the baseline, which can indicate the presence of polymeric material.[5] The sharp peaks of the monomer will be superimposed on these broader signals.
-
FTIR Spectroscopy: The formation of ester bonds can be monitored by the appearance and growth of a characteristic C=O stretching band for the ester, which will be at a different wavenumber than the carboxylic acid C=O stretch.[5]
-
Gel Permeation Chromatography (GPC): This is a direct way to observe the formation of higher molecular weight species.[5]
-
-
Purification: If polymerization is detected, recrystallization from an appropriate solvent system can be used to isolate the pure monomer from oligomers.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid t-HMCCA?
To minimize self-polymerization in its solid state, t-HMCCA should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[6][7] or lower (2-8°C) | Reduces the kinetic energy available for polymerization. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Excludes moisture, which can participate in hydrolysis-esterification equilibria. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can potentially catalyze polymerization. |
Q2: Can I store t-HMCCA in solution? If so, what are the best practices?
While storing t-HMCCA as a solid is preferred, solutions are often necessary for experimental workflows. If you must store it in solution, follow these guidelines:
-
Use an appropriate solvent: Aprotic, non-reactive solvents are preferred.
-
Store at low temperatures: If possible, store solutions at -20°C.[3]
-
Prepare fresh solutions: For critical applications, it is always best to prepare solutions immediately before use.
Q3: Are there any chemical inhibitors I can add to prevent polymerization?
The addition of inhibitors is not a standard practice for t-HMCCA and could interfere with downstream applications. The most effective preventative measures are proper storage and handling.
Q4: How should I handle acidic compounds like t-HMCCA safely in the lab?
As with all carboxylic acids, proper personal protective equipment (PPE) is essential. This includes:
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered solid to avoid inhalation.[8][9] Acids should be stored separately from bases, oxidizers, and flammable solvents.[8][10]
Q5: What is the difference between the cis and trans isomers?
This compound has the hydroxyl and carboxylic acid groups on opposite sides of the cyclohexane ring. The cis-isomer has them on the same side. This stereochemistry can influence the rate of polymerization and the properties of the resulting polyester.[11] Ensure you are using the correct isomer for your application, as specified by the manufacturer.[12][13]
References
- Catalytic depolymerization of polyester plastics toward closed-loop recycling and upcycling. Green Chemistry (RSC Publishing).
- Revolutionizing Recycling: New Advances in Polyester Depolymerization. AZoM. 2024-05-06.
- Depolymerization of Polyester Fibers with Dimethyl Carbonate-Aided Methanolysis. ACS Materials Au - ACS Publications.
- Depolymerization of polyesters by a binuclear catalyst for plastic recycling. OSTI.gov.
- (PDF) Depolymerization of polyesters by a binuclear catalyst for plastic recycling. 2023-05-02.
- This compound | 66185-74-8. Sigma-Aldrich.
- University of Washington STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS ACIDS.
- Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules - ACS Publications. 2022-07-26.
- Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent (15 min read). 2025-03-25.
- Resilient Poly(α-hydroxy acids) with Improved Strength and Ductility via Scalable Stereosequence-Controlled Polymerization. Journal of the American Chemical Society. 2021-09-28.
- Acid Safety. Flinn Scientific.
- Specific Chemical Handling and Storage. FAA USA Safety and Health Programs - UW-Milwaukee.
- trans-4-Hydroxycyclohexanecarboxylic Acid. TargetMol.
- Esters and polyesters. Crunch Chemistry. 2024-01-23.
- How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip.
- 66185-74-8|this compound|BLD Pharm.
- Polyesters. Chemistry LibreTexts. 2023-01-22.
- Top Analytical Techniques for Characterizing Custom Polymers.
- 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture). TCI Chemicals.
- This compound 98.0+%, TCI America. Fisher Scientific.
- 21.9: Polyamides and Polyesters - Step-Growth Polymers. Chemistry LibreTexts. 2024-03-17.
- Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819. PubChem.
- Polymer Analysis Techniques. ResolveMass Laboratories Inc. 2025-09-25.
- 4-(Hydroxymethyl)cyclohexanecarboxylic Acid(cis- and trans- mixture), 25G. Lab Pro Inc.
- TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5. ChemicalBook.
- trans-4-Methyl-1-cyclohexanecarboxylic acid 98 13064-83-0. Sigma-Aldrich.
- Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization | Request PDF. ResearchGate. 2025-08-07.
Sources
- 1. Esters and polyesters - Crunch Chemistry [crunchchemistry.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. trans-4-Hydroxycyclohexanecarboxylic Acid | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. This compound | 66185-74-8 [sigmaaldrich.com]
- 7. 66185-74-8|this compound|BLD Pharm [bldpharm.com]
- 8. chem.washington.edu [chem.washington.edu]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. alliancechemical.com [alliancechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthesis for large-scale production.
Section 1: Foundational Concepts & Key Challenges
The industrial synthesis of this compound typically involves the catalytic hydrogenation of an aromatic precursor, such as p-hydroxybenzoic acid or a derivative of terephthalic acid. While straightforward in principle, scaling this process presents significant hurdles, primarily centered on controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring.
The primary challenge is achieving a high isomeric purity, favoring the trans isomer over the cis. The initial hydrogenation often yields a mixture of both, and subsequent steps are required to enrich the desired trans product.[1] This guide provides a structured approach to overcoming this and other scale-up issues.
Caption: Decision tree for addressing poor trans:cis selectivity.
Question 4: I'm having difficulty purifying the final trans product by recrystallization. What's the best approach?
Answer: Effective recrystallization depends heavily on the solvent system and the nature of the impurities.
-
Primary Impurity: The main impurity is the cis isomer. The cis and trans isomers have different solubilities in various solvents due to differences in their crystal packing and polarity. Your goal is to find a solvent system where the trans isomer is significantly less soluble than the cis isomer, especially at lower temperatures.
-
Solvent System Selection: A mixed solvent system is often effective. A patent for this process describes the successful use of an ethyl acetate and petroleum ether mixture. [1]The ethyl acetate acts as the "good" solvent in which the product is soluble at high temperatures, while the petroleum ether acts as the "poor" solvent (anti-solvent) that forces the product to crystallize upon cooling.
-
Procedure:
-
Dissolve the crude product (post-isomerization) in a minimum amount of hot ethyl acetate.
-
Slowly add petroleum ether until the solution becomes slightly turbid.
-
If necessary, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Slow cooling is critical for forming pure, well-defined crystals.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
-
Section 3: Key Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of a cis/trans Mixture
This protocol is adapted from methodologies described in the literature for enriching the trans isomer. [1]
-
Setup: In a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the crude 4-(hydroxymethyl)cyclohexanecarboxylic acid containing the cis/trans mixture.
-
Solvent Addition: Add an appropriate alcohol solvent (e.g., methanol or ethanol) in a ratio of approximately 3-5 mL per gram of crude material.
-
Base Addition: Add sodium methoxide (if using methanol) or sodium ethoxide (if using ethanol) as a catalyst. A 0.1 to 0.2 molar equivalent relative to the substrate is a typical starting point.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by taking aliquots and analyzing the trans:cis ratio using GC or HPLC.
-
Workup: Once the equilibrium is reached (the trans:cis ratio no longer increases), cool the reaction mixture. Neutralize the base by adding a stoichiometric amount of acid (e.g., hydrochloric acid).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid crude product is now enriched in the trans isomer and can be carried forward to the final purification step.
References
- Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. PubChem, National Center for Biotechnology Information. [Link]
- Process for hydrogenating 4-carboxybenzaldehyde to p-toluic acid.
-
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate. [Link]
-
Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate. [Link]
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]
-
Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Publication Corporation. [Link]
Sources
Technical Support Center: Strategies for Enhancing the Solubility of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid in Chemical Reactions
Welcome to the technical support center for trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the solubility of this versatile bifunctional molecule. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your chemical reactions.
Introduction to a Versatile Building Block
This compound is a valuable building block in pharmaceutical and materials science due to its rigid cyclohexane core and distinct carboxylic acid and primary alcohol functionalities. However, its crystalline nature and the presence of both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond donor/acceptor (carboxylic acid) can lead to limited solubility in many common organic solvents, posing a significant challenge for its use in various chemical transformations. This guide provides a systematic approach to overcoming these solubility issues.
Troubleshooting Common Solubility Problems
Researchers often encounter the following issues when working with this compound:
-
Difficulty dissolving the starting material: The compound may not fully dissolve in the chosen reaction solvent, leading to incomplete reactions and heterogeneous mixtures.
-
Precipitation during reaction: The starting material or product may precipitate out of solution upon changes in temperature or concentration, or with the addition of other reagents.
-
Low reaction yields: Poor solubility can lead to slow reaction rates and reduced yields.
The following table provides a qualitative overview of the solubility of this compound in a range of common laboratory solvents. This should serve as a starting point for solvent selection.
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity Index | Solubility | Notes |
| Water | 10.2 | Sparingly soluble | Solubility is highly pH-dependent.[1][2][3] |
| Methanol | 5.1 | Soluble | A good starting point for many reactions. |
| Ethanol | 4.3 | Moderately soluble | Often requires heating to achieve complete dissolution. |
| Isopropanol | 3.9 | Sparingly soluble | May require a co-solvent. |
| Tetrahydrofuran (THF) | 4.0 | Sparingly soluble | Can be a useful co-solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | A good polar aprotic solvent for this compound. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Very soluble | An excellent solvent, but can be difficult to remove. A similar compound, trans-4-Hydroxycyclohexanecarboxylic Acid, has a reported solubility of 28 mg/mL in DMSO.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for a reaction with this compound?
A1: For many standard organic reactions, starting with a polar protic solvent like methanol is a good first choice due to its ability to hydrogen bond with both the carboxylic acid and hydroxyl groups. If solubility remains an issue, a more powerful polar aprotic solvent such as DMF or DMSO should be considered.
Q2: My compound is not dissolving in my chosen reaction solvent. What should I do?
A2: If you are facing solubility issues, consider the following troubleshooting steps in order:
-
Gentle Heating: Try warming the mixture. Increased temperature often enhances solubility.
-
Co-solvent Addition: Introduce a small amount of a co-solvent in which the compound is highly soluble, such as DMSO or DMF.
-
pH Adjustment: If your reaction conditions permit, adjusting the pH can dramatically increase solubility. For reactions in aqueous or protic media, adding a base to deprotonate the carboxylic acid will form a much more soluble carboxylate salt.[1]
-
Salt Formation: For reactions in organic solvents, consider forming a salt of the carboxylic acid with an organic base (e.g., triethylamine, DBU) in situ before proceeding with the reaction.
Q3: How can I prevent my starting material from crashing out of solution during the reaction?
A3: This often happens when a reagent is added that changes the polarity of the solvent mixture. To mitigate this, you can:
-
Add the reagent slowly and with vigorous stirring to allow for gradual dissolution and reaction.
-
Pre-dissolve the reagent in a small amount of the reaction solvent before adding it to the main reaction mixture.
-
Consider using a co-solvent system from the start to provide a more robust solubility profile.
Q4: Can I use phase-transfer catalysis to improve solubility and reactivity?
A4: Yes, phase-transfer catalysis (PTC) is an excellent strategy, particularly for reactions where the carboxylate anion is the active nucleophile, such as in esterification reactions. A phase-transfer catalyst can transport the deprotonated carboxylic acid from an aqueous or solid phase into an organic phase where the reaction can proceed.
Detailed Experimental Protocols
Protocol 1: Enhancing Aqueous Solubility through pH Adjustment
This protocol details how to determine the pH-solubility profile of this compound to find the optimal pH for aqueous-based reactions.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Stir plate and stir bars
-
Vials
Procedure:
-
Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Add an excess of this compound to a known volume of each buffer in separate vials.
-
Stir the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for undissolved solid.
-
Filter the saturated solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, titration).
-
Plot the solubility as a function of pH. You should observe a significant increase in solubility at pH values above the pKa of the carboxylic acid (typically around 4-5).[1][2]
Causality: The carboxylic acid group is protonated at low pH, rendering the molecule less polar and thus less soluble in water.[1] As the pH increases, the carboxylic acid is deprotonated to form the highly polar and much more water-soluble carboxylate anion.[1][3]
Diagram 1: pH Effect on Solubility
Caption: Relationship between pH and the ionization state and solubility of a carboxylic acid.
Protocol 2: Utilizing a Co-solvent System for Homogeneous Reactions
This protocol provides a general method for screening and selecting an appropriate co-solvent to improve the solubility of this compound in an organic reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., toluene, dichloromethane)
-
Potential co-solvents (e.g., THF, DMF, DMSO)
-
Small-scale reaction vials
-
Stir plate
Procedure:
-
In a vial, attempt to dissolve a known amount of this compound in the primary reaction solvent to determine its baseline solubility.
-
If solubility is poor, add a potential co-solvent dropwise while stirring until the solid dissolves. Note the approximate volume percentage of the co-solvent required.
-
Repeat this process with different co-solvents to identify the most effective one that requires the smallest volume percentage.
-
Once a suitable co-solvent is identified, perform a small-scale test reaction to ensure the co-solvent does not interfere with the desired chemical transformation.
Causality: A co-solvent can increase the overall polarity of the solvent mixture, allowing it to better solvate the polar functional groups of the substrate.[4] For bifunctional molecules like the one , a co-solvent can disrupt the intermolecular hydrogen bonding that contributes to its high lattice energy and poor solubility.
Diagram 2: Co-solvent Selection Workflow
Caption: Decision workflow for selecting an appropriate co-solvent.
Protocol 3: Phase-Transfer Catalyzed (PTC) Esterification
This protocol outlines a method for the esterification of this compound with an alkyl halide under phase-transfer conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Organic solvent (e.g., toluene)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of water.
-
Add potassium carbonate (1.5 equivalents) to the aqueous solution and stir until the solid dissolves, forming the potassium carboxylate salt.
-
To this solution, add toluene, the alkyl halide (1.1 equivalents), and a catalytic amount of TBAB (0.05-0.1 equivalents).
-
Heat the biphasic mixture to a suitable temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Causality: The phase-transfer catalyst (TBAB) forms an ion pair with the carboxylate anion in the aqueous phase. The lipophilic nature of the tetrabutylammonium cation allows this ion pair to be transported into the organic phase, where it can react with the alkyl halide.
Diagram 3: Mechanism of Phase-Transfer Catalysis
Caption: Simplified mechanism of phase-transfer catalyzed esterification.
Conclusion
Successfully employing this compound in synthesis requires a thoughtful approach to overcoming its inherent solubility challenges. By systematically exploring pH adjustments, co-solvent systems, and techniques like phase-transfer catalysis, researchers can achieve homogeneous reaction conditions, leading to improved yields and more reliable outcomes. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this valuable bifunctional building block.
References
-
Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.
-
American Chemical Society. (2014, October 16). Solvent Selection Guide. ACS Community. Retrieved from [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
- Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 12(20), 12536-12540.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2635-2641.
-
PubMed Central. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
MDPI. (2019, October 13). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]
-
PCI Magazine. (2024, September 6). The Keys to Co-Solvent Selection, Part I. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]
Sources
Technical Support Center: Deprotection of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-4-(hydroxymethyl)cyclohexanecarboxylic acid and its derivatives. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science. However, the simultaneous presence of a primary alcohol and a carboxylic acid necessitates the use of protecting groups during synthesis, and their subsequent removal can present unique challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common deprotection issues, ensuring the integrity of your final product.
Troubleshooting Guide: Common Deprotection Issues
This section addresses specific problems you may encounter during the deprotection of this compound derivatives.
Issue 1: Incomplete Deprotection of a Silyl-Protected Hydroxyl Group (e.g., TBDMS)
Question: I am attempting to deprotect the tert-butyldimethylsilyl (TBDMS) ether of my this compound derivative, but the reaction is sluggish and incomplete, even after extended reaction times. What could be the cause, and how can I resolve this?
Answer:
Incomplete deprotection of a TBDMS ether can stem from several factors. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Insufficiently Acidic Conditions: While TBDMS ethers are generally acid-labile, the specific conditions might not be optimal for your substrate.[1]
-
Solution: Consider switching to a stronger acidic reagent or a different solvent system. For instance, a catalytic amount of acetyl chloride in dry methanol is often effective for cleaving TBDMS ethers.[2] Alternatively, tetrabutylammonium fluoride (TBAF) in an organic solvent is a common and effective method.[3]
-
-
Steric Hindrance: The cyclohexane ring can adopt a conformation that sterically hinders the approach of the deprotecting agent to the silicon center.
-
Solution: Increasing the reaction temperature may provide the necessary energy to overcome this steric barrier. However, monitor the reaction closely for potential side reactions.
-
-
Reagent Decomposition: Fluoride-based reagents like TBAF can be deactivated by moisture.
-
Solution: Ensure you are using anhydrous solvents and fresh, high-quality reagents.
-
Workflow for Optimizing TBDMS Deprotection:
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
Issue 2: Unwanted Ester Hydrolysis During Carboxylic Acid Deprotection
Question: I am trying to deprotect a methyl or ethyl ester of this compound using basic conditions (e.g., LiOH or NaOH), but I am observing low yields of the desired carboxylic acid. What is going wrong?
Answer:
Ester hydrolysis, also known as saponification, is a standard transformation, but its efficiency can be hampered by several factors.[4][5]
Potential Causes & Solutions:
-
Insufficient Base: The hydrolysis of an ester with hydroxide is a stoichiometric reaction.[5]
-
Solution: Ensure you are using at least one equivalent of base. It is common practice to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
-
Poor Solubility: The ester starting material may not be fully soluble in the aqueous basic solution, leading to a slow or incomplete reaction.
-
Solution: Add a co-solvent such as tetrahydrofuran (THF) or methanol to improve solubility.
-
-
Reversibility (for acidic hydrolysis): If you are attempting acidic hydrolysis, remember that this is a reversible reaction.[6]
Data Presentation: Comparison of Hydrolysis Conditions
| Condition | Reagent | Stoichiometry | Key Considerations |
| Basic Hydrolysis | LiOH, NaOH, KOH | Stoichiometric | Irreversible, generally cleaner.[5] |
| Acidic Hydrolysis | HCl, H₂SO₄ | Catalytic | Reversible, requires excess water.[6] |
Issue 3: Side Reactions During Boc Deprotection of an Amine-Containing Derivative
Question: I am working with a derivative of trans-4-(aminomethyl)cyclohexanecarboxylic acid where the amine is protected as a tert-butoxycarbonyl (Boc) carbamate. Upon treatment with trifluoroacetic acid (TFA), I am observing multiple side products. How can I obtain a cleaner deprotection?
Answer:
The primary culprit for side reactions during Boc deprotection is the formation of a reactive tert-butyl cation.[7][8] This electrophile can alkylate any nucleophilic species present.[7]
Potential Causes & Solutions:
-
tert-Butylation of Nucleophiles: If your molecule contains other nucleophilic functional groups, they can be alkylated by the tert-butyl cation.
-
Acid-Sensitive Groups: Other functional groups in your molecule may be sensitive to the strongly acidic conditions of TFA.
-
Solution: Consider using a milder deprotection method. A 4M solution of HCl in 1,4-dioxane is a common alternative to TFA.[9]
-
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolution: Dissolve the Boc-protected substrate (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail by combining TFA (5 mL), TIS (0.125 mL), and water (0.125 mL).
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can aid in removing residual TFA.[7] The product is usually obtained as the TFA salt.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the hydroxyl and carboxylic acid functionalities of this compound?
A1: For the primary hydroxyl group, silyl ethers such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are frequently used due to their stability and selective removal conditions.[3] For the carboxylic acid, methyl or ethyl esters are common choices, typically formed via Fischer esterification.[4] Benzyl esters are also utilized as they can be removed under neutral conditions via hydrogenolysis.[3]
Q2: How can I selectively deprotect the hydroxyl group without affecting the carboxylic acid ester?
A2: This is a classic example of orthogonal protection. If you have a TBDMS-protected alcohol and a methyl ester, you can selectively cleave the TBDMS ether using fluoride-based reagents like TBAF, which will not affect the ester.[3]
Q3: Conversely, how can I selectively hydrolyze the ester in the presence of a silyl-protected alcohol?
A3: Standard basic hydrolysis conditions (e.g., LiOH in a mixture of water and THF) will hydrolyze the ester without cleaving a TBDMS or TIPS group.[10] Silyl ethers are generally stable to basic conditions.[10]
Q4: My final product is difficult to purify after deprotection. What are some common strategies?
A4: The high polarity of the deprotected di-functional product can make purification challenging.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.
-
Ion-Exchange Chromatography: If your product is zwitterionic (containing both an acidic and a basic group), ion-exchange chromatography can be a powerful purification technique.
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase is often more effective than normal-phase silica gel chromatography.
Logical Relationship of Orthogonal Deprotection:
Caption: Orthogonal deprotection strategies for a dually protected derivative.
References
- Benchchem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
- Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition.
- Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
-
National Institutes of Health. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
- Benchchem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
- University of California, Irvine. (n.d.). Protecting Groups.
-
Chemistry LibreTexts. (2024, September 30). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysing esters. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
- Google Patents. (n.d.). US4348410A - Cyclohexane carboxylic acid derivatives.
-
PubMed. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters, 21(1), 100-103. [Link]
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Technical Support Center: Analysis of Impurities in trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the analytical characterization of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the quality, safety, and efficacy of your product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of impurities in this compound, providing explanations grounded in scientific principles and regulatory expectations.
Q1: What are the common types of impurities I should expect in this compound?
A1: Impurities in this compound can be broadly categorized based on their origin.[1][2] Understanding these categories is crucial for developing a comprehensive analytical strategy.
-
Organic Impurities: These are the most common and can arise from various stages of the manufacturing process.[1][2]
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process. For instance, if prepared by hydrogenation of p-hydroxybenzoic acid, residual starting material could be an impurity.[3]
-
By-products: Formed from side reactions during synthesis.
-
Degradation Products: Result from the degradation of the drug substance over time due to factors like heat, light, humidity, or interaction with excipients.[4] Forced degradation studies are essential to identify these potential impurities.[4][5]
-
Reagents, Ligands, and Catalysts: Residuals from the chemical synthesis process.[1]
-
-
Inorganic Impurities: These can be introduced from manufacturing equipment, catalysts, or raw materials.[1][2]
-
Residual Solvents: Organic solvents used during the manufacturing process that are not completely removed.[1][2]
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for analyzing non-volatile and thermally labile compounds like this compound and its organic impurities.[2][6][7] Its high sensitivity, specificity, and reproducibility make it ideal for separating and quantifying trace impurities.[2] For volatile impurities and residual solvents, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the preferred method.[2][8][9]
Q3: Why is method validation so critical for impurity analysis?
A3: Analytical method validation is a regulatory requirement and a cornerstone of good manufacturing practices (GMPs).[10][11] It provides documented evidence that an analytical method is suitable for its intended purpose.[10][11] For impurity analysis, validation ensures that the method is:
-
Specific: The method can unequivocally assess the analyte in the presence of other components, including impurities and degradants.[12]
-
Accurate: The results are close to the true value.
-
Precise: The results are reproducible.
-
Sensitive: With a defined Limit of Detection (LOD) and Limit of Quantitation (LOQ) for trace impurities.[13]
-
Linear and has a suitable range: The method provides results that are directly proportional to the concentration of the impurity over a specified range.[11]
Without a validated method, the reliability and consistency of your impurity data are questionable, which can have significant implications for product quality and patient safety.[10]
Q4: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A4: The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances (ICH Q3A).[1][14][15][16] These guidelines establish thresholds based on the maximum daily dose of the drug. Key thresholds include:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[15]
It is crucial to consult the latest ICH guidelines to ensure compliance.[14][17]
Section 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for common analytical techniques used in the impurity analysis of this compound, along with troubleshooting tips for issues you might encounter.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate, detect, and quantify potential organic impurities in this compound.
Experimental Protocol: A General RP-HPLC Method
This protocol provides a starting point for method development and may require optimization.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good retention and separation for moderately polar compounds like the analyte and its potential impurities.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for carboxylic acids and ensures compatibility with mass spectrometry if used.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis at 210 nm | Carboxylic acids generally have a UV absorbance at lower wavelengths.[6] |
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
Workflow Diagram:
Caption: General workflow for HPLC analysis of impurities.
Troubleshooting Guide: HPLC Analysis
| Problem | Probable Cause(s) | Corrective Action(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- pH of mobile phase inappropriate | - Replace the column.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.- Adjust the pH of the mobile phase; for acidic analytes, a lower pH is generally better. |
| Inconsistent Retention Times | - Fluctuation in column temperature- Leak in the system- Inconsistent mobile phase preparation | - Use a column oven to maintain a stable temperature.- Check for leaks in the pump, injector, and fittings.- Prepare fresh mobile phase and ensure accurate composition. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler. |
| Low Sensitivity | - Incorrect detector wavelength- Low sample concentration- Detector lamp aging | - Optimize the detection wavelength.- Increase the sample concentration or injection volume.- Replace the detector lamp. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To identify and quantify volatile organic impurities and residual solvents.
Experimental Protocol: A General GC-MS Method
Carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization.[18][19] Silylation is a common derivatization technique.
Derivatization (Silylation):
-
To a dried sample (approximately 1 mg), add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting solution containing the silylated derivative is ready for GC-MS analysis.
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar column suitable for a wide range of underivatized and derivatized compounds.[8] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas compatible with mass spectrometry.[8] |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Initial: 70°C for 2 min, Ramp: 15°C/min to 280°C, Hold: 5 min | A temperature ramp allows for the separation of compounds with different boiling points.[8] |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[8] |
| Mass Range | m/z 40-500 | A broad mass range to capture fragments of the analyte and potential impurities. |
Workflow Diagram:
Caption: General workflow for GC-MS analysis of impurities.
Troubleshooting Guide: GC-MS Analysis
| Problem | Probable Cause(s) | Corrective Action(s) |
| Incomplete Derivatization | - Presence of moisture in the sample or reagents- Insufficient reaction time or temperature | - Ensure the sample and reagents are anhydrous.- Optimize the derivatization conditions (time, temperature, reagent concentration). |
| Peak Tailing for Polar Compounds | - Active sites in the inlet liner or column | - Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions. |
| Poor Sensitivity | - Leak in the GC-MS system- Contaminated ion source | - Perform a leak check.- Clean the ion source. |
| Mass Spectra Mismatch with Library | - Co-eluting peaks- Incorrect background subtraction | - Improve chromatographic separation by optimizing the oven temperature program.- Ensure proper background subtraction during data processing. |
Section 3: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[4][20]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours (solid state)
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
The samples generated from these stress studies should be analyzed using the validated HPLC method to assess for the formation of new impurity peaks.
References
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
- Validation of Impurity Methods, Part II. (2014).
- Quality: impurities | European Medicines Agency (EMA).
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy - gmp-compliance.org.
- GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide - Benchchem.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
- Analytical method valid
- Q2(R2)
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025).
- Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ioniz
- Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-1,6-dimethyl-,methyl ester with Retention Time (RT)= 5.
- determining organic impurities: Topics by Science.gov.
- Forced Degradation Studies Research Articles - Page 1 - R Discovery.
- Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid - PubMed.
- High-performance liquid chromatography (HPLC) for "trans-4-tert-Butylcyclohexanecarboxylic acid" - Benchchem.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC - PubMed Central. (2020).
- This compound 98.0+%, TCI America - Fisher Scientific.
- Development of forced degradation and stability indic
- Spectroscopic methods of analysis - Organic analysis II.
- Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Rel
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021).
- HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies.
- HPLC methods for pharmaceutical analysis - National Library of Medicine Institution - NIH.
- Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem.
- Acids: Derivatiz
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI.
- This compound | 66185-74-8 - Sigma-Aldrich.
- Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester - PubChem.
- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google P
- 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) - 98.0% prefix CAS No. 13380-84-2 | Aladdin Scientific.
Sources
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- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
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- 9. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
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- 19. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 20. biomedres.us [biomedres.us]
Technical Support Center: Catalyst Selection for Reactions Involving trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. This guide provides in-depth, experience-driven advice on selecting the appropriate catalysts for the primary reactions of this bifunctional molecule: esterification and polyesterification. Our goal is to move beyond simple protocols to explain the 'why' behind catalyst choice, helping you troubleshoot common issues and optimize your reaction outcomes.
Understanding the Molecule
This compound is a valuable building block due to its rigid cyclohexane core and two distinct functional groups: a primary alcohol (-CH₂OH) and a carboxylic acid (-COOH). This structure allows it to undergo two principal types of reactions:
-
Esterification: Reaction of either the carboxylic acid with an external alcohol or the alcohol group with an external carboxylic acid to form a monomeric ester.
-
Polyesterification: Self-condensation or reaction with other diols/diacids to form polyesters.
The choice of catalyst is paramount and depends entirely on which of these transformations you aim to achieve.
Part 1: Troubleshooting Guide & FAQs for Esterification Reactions
Esterification of this compound typically involves reacting the carboxylic acid moiety with an alcohol. The most common method is the Fischer esterification, an acid-catalyzed equilibrium process.[1][2]
Frequently Asked Questions (FAQs) - Esterification
Q1: What are the standard catalyst choices for Fischer esterification of this molecule?
A1: For laboratory-scale synthesis, strong protic acids are the conventional choice. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][3][4]
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. Typically used in catalytic amounts (1-5 mol%).
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid. It is also highly effective.
-
Heterogeneous Acid Catalysts: For cleaner reactions and easier workup, solid acid catalysts like acidic resins (e.g., Amberlyst-15) or sulfated zirconia can be excellent alternatives.[3] These are particularly useful in flow chemistry setups or for simplified catalyst removal.
Q2: My esterification reaction is stalling and giving low yields. What is the most common cause?
A2: The most frequent culprit in Fischer esterification is the presence of water. The reaction is an equilibrium between reactants (acid, alcohol) and products (ester, water).[2][4] According to Le Châtelier's principle, the accumulation of water will shift the equilibrium back towards the starting materials, halting the reaction.
Q3: How can I effectively remove water to drive the reaction to completion?
A3: Several techniques can be employed:
-
Azeotropic Distillation: If your reaction solvent forms an azeotrope with water (e.g., toluene, cyclohexane), using a Dean-Stark apparatus is the most effective method for continuous water removal.
-
Use of Excess Reagent: Using a large excess of the alcohol reactant can shift the equilibrium towards the product side.[5] This is practical only if the alcohol is inexpensive and easily removed after the reaction.
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it is formed. This is suitable for smaller-scale reactions where a Dean-Stark setup is impractical.
Troubleshooting Common Esterification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Water accumulation in the reaction. 2. Insufficient catalyst loading. 3. Steric hindrance from a bulky alcohol. | 1. Use a Dean-Stark trap or add molecular sieves. 2. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 3. Increase reaction time and/or temperature. Consider a different esterification method like the Steglich esterification for hindered substrates.[6] |
| Product Decomposition or Darkening | 1. Reaction temperature is too high. 2. Strong acid catalyst causing side reactions (e.g., dehydration of the alcohol). | 1. Lower the reaction temperature and extend the reaction time. 2. Switch to a milder catalyst like p-TsOH or a solid acid catalyst. Ensure the reaction is under an inert atmosphere (N₂ or Ar). |
| Difficult Catalyst Removal | Homogeneous catalyst (H₂SO₄) is entrained in the product. | 1. Perform a careful aqueous workup with a base (e.g., NaHCO₃ solution) to neutralize and remove the acid. 2. For future experiments, opt for a solid acid catalyst (e.g., Amberlyst-15) which can be removed by simple filtration. |
Experimental Workflow: Fischer Esterification with Water Removal
This protocol details the esterification of the carboxylic acid group with methanol, using p-TsOH as a catalyst and a Dean-Stark apparatus for water removal.
Caption: Workflow for Fischer Esterification.
Part 2: Troubleshooting Guide & FAQs for Polyesterification Reactions
Polyesterification of this compound involves a self-condensation reaction to form a polyester. This is a step-growth polymerization and typically requires higher temperatures and specialized catalysts to achieve high molecular weights.
Frequently Asked Questions (FAQs) - Polyesterification
Q1: Why can't I use sulfuric acid for polyesterification?
A1: While strong protic acids can initiate polymerization, they are generally poor choices for achieving high molecular weight polyesters. At the high temperatures required for polycondensation (>200 °C), strong acids often cause significant side reactions, including dehydration, etherification, and degradation of the polymer backbone, leading to dark-colored, brittle, and low molecular weight materials.
Q2: What are the industry-standard catalysts for polyesterification?
A2: Organometallic compounds are the catalysts of choice. They are effective at high temperatures and promote both the initial esterification and the subsequent transesterification reactions needed to build long polymer chains.
-
Antimony Compounds: Antimony(III) oxide (Sb₂O₃) is a classic, widely used catalyst, particularly in PET production. It is effective but faces increasing scrutiny due to toxicity concerns.
-
Tin Compounds: Organotin catalysts like dibutyltin oxide (DBTO) are highly active. However, like antimony, they carry toxicity concerns.
-
Titanium Compounds: Titanium alkoxides, such as titanium(IV) isopropoxide (TTIP), are extremely active catalysts.[7] A major challenge is their high reactivity, which can sometimes lead to side reactions and yellowing of the final polymer if not carefully controlled.[8]
-
Germanium Compounds: Germanium dioxide (GeO₂) is a highly effective catalyst that produces polyesters with excellent color and clarity, but it is significantly more expensive.
Q3: My polyester has a low molecular weight (Mn) and is brittle. What went wrong?
A3: Achieving a high molecular weight in step-growth polymerization is challenging and requires several conditions to be met:
-
High Monomer Purity: Impurities can terminate chain growth.
-
Stoichiometric Balance: For self-condensation, this is not an issue. If using a co-monomer, a precise 1:1 ratio of functional groups is critical.[9]
-
High Conversion: The degree of polymerization is directly related to conversion. To get high molecular weight, the reaction must be driven to >99% completion.
-
Effective Removal of Byproducts: Just like in esterification, the byproduct (water) must be continuously removed. This is typically achieved by applying a high vacuum during the final stages of the polymerization.
Troubleshooting Common Polyesterification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight (Mn/Mw) | 1. Inefficient removal of water byproduct. 2. Insufficient reaction time or temperature. 3. Catalyst deactivation (e.g., hydrolysis of titanium catalysts).[7] 4. Presence of monofunctional impurities. | 1. Ensure a high vacuum (<1 mbar) is applied during the polycondensation stage.[9] 2. Increase reaction time at the final temperature. 3. Use a more robust catalyst or ensure anhydrous conditions. 4. Purify the monomer rigorously before polymerization. |
| Yellowing or Dark Discoloration | 1. Thermal degradation of the polymer at high temperatures. 2. Oxidative degradation. 3. Catalyst-induced side reactions (common with titanium catalysts).[8] | 1. Reduce the final polymerization temperature or time. 2. Maintain a strict inert atmosphere (N₂) throughout the entire process. 3. Add a phosphorus-based stabilizer (e.g., triphenyl phosphite). Consider switching to a GeO₂ or certain Al/K organometallic catalysts for better color.[10] |
| Gel Formation | Presence of trifunctional impurities that act as cross-linking agents. | Analyze monomer for impurities (e.g., tricarboxylic acids) using techniques like HPLC or GC-MS and purify accordingly. |
Catalyst Selection Logic for Polyesterification
The choice of catalyst involves a trade-off between activity, cost, and final polymer properties.
Caption: Decision tree for polyesterification catalyst selection.
References
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- ResearchGate. (n.d.). Acid-catalyzed esterification mechanism.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Chemistry LibreTexts. (2023).
- Clark, J. (n.d.).
- National Institutes of Health. (n.d.). Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters. NIH.
- Google Patents. (n.d.). US7767612B2 - Esterification catalyst, polyester process and polyester article.
- Wiley Online Library. (2016). Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. Journal of Polymer Science Part A: Polymer Chemistry.
- ACS Publications. (2023). Catalyst Control of Polyester Branching in the Hydroesterificative Polymerization of 10-Undecen-1-ol.
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. PubChem.
- Taylor & Francis Online. (n.d.). The Kinetics and Mechanism of Esterification and Polyesterification Reactions. Journal of Macromolecular Science: Part A - Chemistry.
- YouTube. (2020). 3.
- National Institutes of Health. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. NIH.
- Google Patents. (n.d.). US6593447B1 - Catalyst for polyester production and process for producing polyester with the same.
- University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS.
- ResearchGate. (n.d.). Multi-Functional Organofluoride Catalysts for Polyesters Production and Upcycling Degradation.
- Organic Chemistry Portal. (n.d.).
- TCI Chemicals. (n.d.). 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture). TCI Chemicals.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- National Institutes of Health. (n.d.). trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid. NIH.
- ResearchGate. (n.d.). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid.
- CymitQuimica. (n.d.). CAS 73094-35-6: cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid. CymitQuimica.
- Fisher Scientific. (n.d.). 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) 98.0+%, TCI America™. Fisher Scientific.
- Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
- ResearchGate. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI.
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Validation & Comparative
A Comparative Guide to the Reactivity of Cis- vs. Trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups within a molecule, dictated by its stereochemistry, is a cornerstone of organic chemistry that profoundly influences its physical properties and chemical reactivity. In the realm of alicyclic compounds, the cis and trans isomers of 1,4-disubstituted cyclohexanes provide a classic illustration of this principle. This guide offers an in-depth comparison of the reactivity of cis- and trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, leveraging conformational analysis and experimental evidence to explain the observed differences.
The core distinction between these isomers lies in the relative orientation of the hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) groups on the cyclohexane ring. This seemingly subtle variation leads to significant differences in their reactivity profiles, particularly in reactions where the two functional groups can interact.
The Decisive Role of Conformation
To understand the reactivity differences, one must first consider the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for a cyclohexane ring. In a 1,4-disubstituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
This compound: The thermodynamically most stable conformation for the trans isomer is the diequatorial form, where both the bulky carboxylic acid and hydroxymethyl groups occupy equatorial positions to minimize steric strain.[1] This arrangement places the functional groups on opposite sides of the ring and far apart from each other.
-
cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: In the cis isomer, one substituent must be axial while the other is equatorial.[1][2] The molecule exists as a rapid equilibrium between two chair conformers. In one conformer, the carboxylic acid group is equatorial and the hydroxymethyl group is axial; in the other, the roles are reversed. Crucially, in both conformers, the functional groups are on the same side of the ring, bringing them into closer proximity than in the trans isomer.
This conformational disparity is the primary determinant of the differential reactivity between the two isomers, especially in intramolecular reactions.
Diagram 1: Chair Conformations of Cis and Trans Isomers This diagram illustrates the most stable chair conformations for both isomers, highlighting the spatial relationship between the functional groups.
Caption: Reaction pathway for lactone formation.
Intermolecular Reactivity: A More Level Playing Field
When it comes to intermolecular reactions, where the isomers react with external reagents, the differences in reactivity are less pronounced but still observable, often stemming from steric hindrance.
| Reaction Type | Reagent | Cis-Isomer Reactivity | Trans-Isomer Reactivity | Rationale |
| Esterification (-COOH) | Methanol, H⁺ | Slightly Slower | Slightly Faster | The equatorial -COOH in the trans isomer is sterically more accessible than the axial/equatorial -COOH in the cis isomer, which experiences some steric hindrance from the ring's axial hydrogens. [3] |
| Oxidation (-CH₂OH) | Chromic Acid | Faster | Slower | The axial -CH₂OH group in one of the cis conformers is sterically more accessible to the bulky oxidizing agent. Furthermore, the oxidation of an axial alcohol to a ketone can relieve steric strain, providing a driving force for a faster reaction. [3][4] |
| Polycondensation | Diol or Dicarboxylic Acid | Slower | Faster | In polyesterification, the diequatorial trans isomer presents both functional groups in more accessible positions for chain growth, generally leading to higher molecular weight polymers under similar conditions. |
Experimental Protocols
Protocol 1: Comparative Lactonization Study
Objective: To demonstrate the differential reactivity of cis- and this compound towards intramolecular lactonization.
Materials:
-
cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
-
This compound
-
Toluene
-
Sulfuric acid (concentrated)
-
Dean-Stark apparatus
-
Reaction flasks, condensers, heating mantles
-
TLC plates, IR spectrometer, NMR spectrometer
Procedure:
-
Setup: Set up two separate reaction flasks, each equipped with a Dean-Stark trap and a reflux condenser.
-
Reagents: To each flask, add 1.0 g of the respective isomer (cis or trans) and 50 mL of toluene. Add 2-3 drops of concentrated sulfuric acid as a catalyst to each flask.
-
Reaction: Heat both mixtures to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reactions by TLC. The formation of the less polar lactone from the cis-isomer can be observed as a new spot with a higher Rf value. The trans-isomer reaction mixture should show no significant change.
-
Analysis: After 4 hours, cool the reactions. Analyze the contents of both flasks using IR and ¹H NMR spectroscopy.
-
Expected IR Results: The spectrum from the cis-isomer reaction will show the appearance of a strong carbonyl stretch characteristic of a lactone (~1735 cm⁻¹) and the disappearance of the broad -OH stretch from the carboxylic acid. The trans-isomer spectrum will remain largely unchanged.
-
Expected NMR Results: The ¹H NMR of the cis-isomer product will show characteristic shifts corresponding to the protons in the newly formed lactone ring.
-
Diagram 3: Experimental Workflow for Lactonization This diagram outlines the key steps in the comparative experiment.
Caption: Workflow for the comparative lactonization experiment.
Conclusion
The stereochemical relationship between the hydroxymethyl and carboxylic acid groups in cis- and this compound is the definitive factor governing their chemical reactivity. The cis isomer, with its functional groups in close proximity, is uniquely primed for intramolecular reactions like lactonization, a pathway unavailable to the trans isomer where the groups are held far apart in the stable diequatorial conformation. While differences in intermolecular reactivity also exist due to steric factors, they are less dramatic. This comparative guide underscores the critical importance of stereochemical considerations in experimental design and reaction prediction for drug development and chemical synthesis.
References
- Vertex AI Search. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7)
- Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429-435.
- Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved January 6, 2026.
- Brainly. (2022). Which stereoisomer of 4-hydroxycyclohexanecarboxylic acid (cis or trans) can form a lactone?. Retrieved January 6, 2026.
- Filo. (2024). On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t... Retrieved January 6, 2026.
- Vertex AI Search. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Retrieved January 6, 2026.
- Reddit. (2014). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. Retrieved January 6, 2026.
-
Wentzel Lab. (2020). Carboxylic Acid to Ester in Acid: Intramolecular Esterification. YouTube. Retrieved January 6, 2026, from [Link].
-
Andrey K. (2014). Intramolecular Fischer Esterificiation. YouTube. Retrieved January 6, 2026, from [Link].
-
PubChem. (n.d.). 4-(Hydroxymethyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link].
Sources
A Prospective Guide to the Structure-Activity Relationship of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Derivatives
Abstract
The trans-4-(hydroxymethyl)cyclohexanecarboxylic acid scaffold presents a compelling, yet underexplored, platform for drug discovery. Its rigid cyclohexane core, featuring a precise 1,4-trans stereochemical arrangement of a carboxylic acid and a hydroxymethyl group, offers a defined vector for probing biological space. Unlike its well-studied amino-analogue, tranexamic acid—an antifibrinolytic agent that acts on plasminogen—the structure-activity relationship (SAR) of the hydroxymethyl scaffold is not well-defined in publicly available literature. This guide, therefore, takes a prospective approach. It serves as a blueprint for initiating a discovery program, proposing key therapeutic targets based on structural analogy, and outlining a systematic strategy for elucidating the SAR of this promising scaffold. We will provide a rationale for experimental design, detailed protocols for key biological assays, and templates for data organization.
The Core Scaffold: A Platform for Discovery
The this compound molecule is defined by several key features that make it an attractive starting point for medicinal chemistry exploration:
-
Structural Rigidity: The cyclohexane ring exists in a stable chair conformation. The 1,4-trans substitution locks the two functional groups (carboxylic acid and hydroxymethyl) at opposite ends of the ring in a diaxial or diequatorial orientation, ensuring a fixed distance and a precise spatial vector between them. This rigidity reduces the entropic penalty upon binding to a target protein compared to more flexible aliphatic chains.
-
Key Functional Groups:
-
Carboxylic Acid: A versatile functional group that is typically ionized at physiological pH. It can act as a potent hydrogen bond acceptor and form critical salt bridges (ionic interactions) with basic residues like arginine or lysine in a protein binding pocket.
-
Hydroxymethyl Group: A neutral, polar group that can serve as both a hydrogen bond donor and acceptor. It provides a synthetic handle for a wide range of chemical modifications to explore steric and electronic requirements in a binding site.
-
-
Stereochemical Purity: The distinction between the trans and cis isomers is critical. The trans isomer presents its functional groups at a maximal separation of approximately 6.9 Å, while the cis isomer holds them much closer. Any SAR study must maintain stereochemical integrity to yield meaningful results.
Diagram: Core Scaffold and Proposed Modification Sites
The following diagram illustrates the key features of the scaffold and the primary sites for chemical modification in a proposed SAR study.
Caption: Key modification sites on the core scaffold.
Potential Therapeutic Applications: A Hypothesis-Driven Approach
Given the structural similarity to known pharmacophores, we hypothesize that the scaffold is a promising candidate for modulating the Gamma-Aminobutyric Acid (GABA) receptor system . GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are validated targets for treating anxiety, epilepsy, and other neurological disorders.
-
Rationale: The distance between the carboxylic acid and the polar hydroxymethyl group in the trans scaffold is analogous to the distance between the carboxylate and amino groups in GABA itself and other rigid GABA analogues. The carboxylic acid can mimic the carboxylate of GABA, which is essential for binding, while the hydroxymethyl group can explore interactions in adjacent sub-pockets. This contrasts with its amino-analogue, tranexamic acid, where the basic amine is critical for mimicking lysine to achieve its antifibrinolytic effect[1]. The simple substitution of -NH2 for -OH is expected to completely shift the target profile away from plasminogen and towards targets that recognize a polar, neutral group.
A Proposed SAR Exploration Strategy
The following sections outline a systematic approach to modifying the core scaffold and evaluating its biological activity.
Part A: Modifications of the Carboxylic Acid Moiety (R1)
The negatively charged carboxylate is often a primary binding determinant. The goal here is to confirm its necessity and explore potential prodrug strategies.
-
Rationale for Modifications:
-
Esterification (e.g., Methyl, Ethyl Esters): This neutralizes the negative charge. A significant loss of activity would confirm the importance of the ionic interaction. Simple alkyl esters can also serve as potential prodrugs, which may be hydrolyzed in vivo by esterases to release the active parent acid, potentially improving bioavailability.
-
Amidation (e.g., Primary Amide, N-Methyl Amide): Replacing the acid with an amide removes the charge but retains hydrogen bonding capabilities. This helps to dissect the relative importance of the ionic charge versus hydrogen bonding at this position.
-
Bioisosteric Replacement (e.g., Tetrazole): Replacing the carboxylic acid with a 5-tetrazole ring provides a common acidic bioisostere. The tetrazole ring maintains a similar pKa and negative charge distribution but offers a different shape and potentially altered metabolic stability or cell permeability.
-
Table 1: Template for Comparative Data on Carboxylic Acid (R1) Modifications
| Compound ID | R1 Modification | R2 Group (Fixed) | Target Activity [IC50, µM] (Hypothetical) |
| 1 (Core) | -COOH | -CH₂OH | Baseline Activity |
| 2a | -COOCH₃ (Methyl Ester) | -CH₂OH | |
| 2b | -COOCH₂CH₃ (Ethyl Ester) | -CH₂OH | |
| 3a | -CONH₂ (Primary Amide) | -CH₂OH | |
| 3b | -CONHCH₃ (N-Methyl Amide) | -CH₂OH | |
| 4 | 5-Tetrazolyl | -CH₂OH |
Part B: Modifications of the Hydroxymethyl Moiety (R2)
This position will be explored to optimize hydrogen bonding and probe for steric tolerance in the adjacent binding pocket.
-
Rationale for Modifications:
-
Etherification (e.g., -CH₂OCH₃, -CH₂OCH₂Ph): Forming small (methyl) or larger (benzyl) ethers probes steric tolerance. It also removes the hydrogen bond donating ability of the -OH group, helping to clarify its role.
-
Esterification (e.g., -CH₂OAc): Acylation of the alcohol can serve as another prodrug strategy and assess if a bulkier group with a hydrogen bond acceptor is tolerated.
-
Homologation (e.g., -CH₂CH₂OH): Extending the carbon chain by one unit tests the spatial limits of the binding pocket.
-
Oxidation (e.g., -CHO, -COOH): Oxidation to the aldehyde or dicarboxylic acid drastically changes the electronics and interaction potential, exploring whether a different type of polar group is preferred.
-
Table 2: Template for Comparative Data on Hydroxymethyl (R2) Modifications
| Compound ID | R1 Group (Fixed) | R2 Modification | Target Activity [IC50, µM] (Hypothetical) |
| 1 (Core) | -COOH | -CH₂OH | Baseline Activity |
| 5a | -COOH | -CH₂OCH₃ (Methoxymethyl) | |
| 5b | -COOH | -CH₂OCH₂Ph (Benzyloxymethyl) | |
| 6 | -COOH | -CH₂OCOCH₃ (Acetoxymethyl) | |
| 7 | -COOH | -CH₂CH₂OH (2-Hydroxyethyl) | |
| 8 | -COOH | -CHO (Formyl) |
Experimental Protocols for SAR Elucidation
To test the hypothesis of GABA receptor modulation, a standard radioligand binding assay is the first essential screen.
Protocol 1: GABA-A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the GABA-A receptor by measuring their ability to displace a known radiolabeled ligand.
Objective: To quantify the binding affinity of novel derivatives for the GABA-A receptor complex.
Materials:
-
Rat or mouse whole brain tissue (or HEK293 cells expressing recombinant GABA-A receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Muscimol or [³H]-Gabazine (SR-95531).
-
Non-specific binding control: Unlabeled GABA (1 mM final concentration).
-
Test Compounds: Synthesized derivatives dissolved in DMSO (10 mM stock).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold and vacuum pump.
-
Liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for the GABA-A radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation step two more times to wash the membranes. Finally, resuspend the pellet in assay buffer to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
50 µL of Assay Buffer.
-
50 µL of test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). For control wells, add buffer (for total binding) or 1 mM GABA (for non-specific binding).
-
50 µL of [³H]-Muscimol (at a final concentration near its Kd, e.g., 2-5 nM).
-
50 µL of the membrane preparation (e.g., 100 µg protein).
-
-
Incubation: Incubate the reaction mixtures for 30-60 minutes on ice or at 4°C.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. Wash each filter rapidly with 3 x 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB) / (Total Binding - NSB)]).
-
Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The this compound scaffold is a promising but underdeveloped starting point for drug discovery. This guide presents a hypothesis-driven framework for its exploration as a modulator of GABAergic neurotransmission. By systematically modifying the carboxylic acid and hydroxymethyl functional groups, a clear SAR can be established. The provided experimental protocol for a GABA-A receptor binding assay serves as a primary screening tool to validate this hypothesis. Positive results from this initial screen would warrant expansion into further studies, including functional assays (e.g., electrophysiology), selectivity profiling against other receptors (including GABA-B), and ADME-Tox profiling to assess drug-like properties. The rigidity and defined stereochemistry of this scaffold provide an excellent opportunity to develop potent and selective pharmacological tools and potential therapeutic leads.
References
This section would be populated with full citations for any literature referenced in the text, such as reviews on GABA receptor pharmacology, papers on tranexamic acid, and standard medicinal chemistry principles.
-
Svahn, C. M., Merenyi, F., Karlson, L., Widlund, L., & Grälls, M. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry, 29(4), 448-453. [Link]
-
Wikipedia contributors. (2024). Tranexamic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Malina, K. C., & Johnston, G. A. R. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(9), 1698-1703. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5526, Tranexamic acid. PubChem. [Link]
-
Urwyler, S., Mosbacher, J., Lingenhoehl, K., et al. (2001). Positive allosteric modulation of native and recombinant GABAB receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its orally active analog, CGP13501. Molecular Pharmacology, 60(5), 963-971. [Link]
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A Comparative Guide to the Stereochemical Validation of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Derivatives
This guide provides an in-depth comparison of the principal analytical methodologies for the stereochemical validation of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid and its derivatives. For researchers in medicinal chemistry, drug development, and materials science, the precise control and confirmation of stereochemistry are paramount, as different isomers can exhibit profoundly different biological activities, pharmacological profiles, and material properties.[1] This document moves beyond mere protocols to explain the causal-level science behind experimental choices, offering a robust framework for selecting the most appropriate validation strategy.
The Foundational Stereochemistry: Understanding cis and trans Isomerism in 1,4-Disubstituted Cyclohexanes
The cyclohexane ring is not a flat hexagon; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[2] In this conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[1] The stereochemical identity of 1,4-disubstituted derivatives is defined by the relative orientation of these substituents.
-
trans-Isomer: In the most stable conformation, both substituents occupy the sterically favorable equatorial positions (diequatorial, or e,e). A much less stable diaxial (a,a) conformer exists, but the diequatorial form overwhelmingly predominates due to the avoidance of destabilizing 1,3-diaxial interactions.[1][2][3]
-
cis-Isomer: This isomer consists of a rapid equilibrium between two identical-energy chair conformers, where one substituent is always axial and the other is equatorial (a,e and e,a).[2][3]
This fundamental difference in conformational energy and spatial arrangement is the physical basis upon which spectroscopic and crystallographic techniques differentiate the isomers.
Caption: Chair conformations of trans (diequatorial) and cis (axial/equatorial) isomers.
Comparative Analysis of Validation Techniques
The validation of stereochemistry is not a one-size-fits-all problem. The choice of method depends on the required level of certainty, sample availability, throughput needs, and the specific molecular properties of the derivative. We will compare the three most authoritative methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral Chromatography.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful and accessible tool for the routine differentiation of cis and trans isomers of cyclohexane derivatives.[1] It provides a detailed picture of the chemical environment and spatial relationships of nuclei within the molecule.
Principle of Differentiation
The rigid chair conformation leads to distinct magnetic environments for axial and equatorial protons and carbons.
-
¹H NMR: The chemical shift (δ) and proton-proton coupling constants (J) are acutely sensitive to the proton's orientation.[1] Axial protons are shielded by the C-C bonds of the ring and resonate at a higher field (lower ppm) than their equatorial counterparts.[1] Furthermore, the magnitude of the coupling constant between adjacent protons (³J) is dictated by the dihedral angle between them (the Karplus relationship). This results in significantly different splitting patterns for axial vs. equatorial protons.
-
¹³C NMR: The key diagnostic is the γ-gauche effect. A bulky axial substituent introduces steric hindrance with the carbons at the γ-position (C-3 and C-5 relative to C-1), causing their signals to be shielded and shifted upfield.[1] This effect is absent in the stable diequatorial trans isomer, resulting in downfield-shifted carbon signals.[1]
Data Interpretation Summary
| Feature | trans-Isomer (Diequatorial) | cis-Isomer (Axial/Equatorial) | Causality |
| ¹H Signal Width | Broad, complex signal envelope for ring protons.[4] | Sharper, less complex signal envelope.[4] | In the diequatorial isomer, there are multiple, distinct coupling constants (Jaa, Jae, Jee), leading to broader multiplets. |
| ¹H Chemical Shift | Protons on C1/C4 are in a specific equatorial-like environment. | Protons on C1/C4 are split between axial and equatorial environments. | Axial protons are shielded (upfield shift) relative to equatorial protons.[1] |
| ¹H Coupling (H1/H4) | Large axial-axial coupling (~10-13 Hz) is typically absent. | Large axial-axial coupling is present for the axial proton. | The dihedral angle for trans-diaxial protons is ~180°, maximizing orbital overlap and the J-value. |
| ¹³C Chemical Shift | Ring carbon signals are downfield.[1] | Signals for C3 and C5 (γ to the axial group) are shifted upfield.[1] | The γ-gauche effect, a steric shielding interaction, is present only when a substituent is axial.[1] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex multiplets).[1]
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 1-2 second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.[1]
-
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to confirm proton counts.
-
Analyze the chemical shifts and splitting patterns of the protons on the carbons bearing the substituents (C1 and C4) and compare them to the expected values in the table above.
-
B. Single-Crystal X-ray Crystallography
This is the unequivocal, "gold standard" method for determining stereochemistry. It provides a direct, three-dimensional visualization of the molecular structure in the solid state, leaving no room for ambiguity.[5][6]
Principle of Differentiation
X-ray crystallography maps the electron density of a crystalline sample. By solving the diffraction pattern, the precise position of each atom in the crystal lattice can be determined, revealing bond lengths, bond angles, and, most importantly, the absolute configuration of the molecule.[7] A published crystal structure for a tosylated derivative of this compound confirms the diequatorial arrangement of the substituents.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): A single, high-quality crystal of the compound is required. This is often the most challenging part of the process. Common methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (diffusing a poor solvent into a solution of the compound).
-
Slow cooling of a saturated solution.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Use computational software (e.g., SHELX, Olex2) to solve the "phase problem" and generate an initial electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Data Analysis: The final output is a complete 3D structural model. The trans configuration is confirmed by direct visualization of the diequatorial positions of the -CH₂OR and -COOR' groups. If the molecule is chiral, the Flack parameter can be used to confidently assign the absolute stereochemistry.[9][10]
C. Chiral High-Performance Liquid Chromatography (HPLC)
While standard HPLC can separate diastereomers (cis from trans), chiral HPLC is the definitive method for assessing the purity of a specific stereoisomer when enantiomers are possible. If the trans derivative is itself chiral, this technique is essential for quantifying the enantiomeric excess (ee).
Principle of Differentiation
Chiral HPLC utilizes a chiral stationary phase (CSP).[11] The CSP creates a chiral environment within the column, causing it to interact differently with the two enantiomers of the analyte. This differential interaction, often described by a "three-point interaction model," leads to the formation of transient diastereomeric complexes with different binding energies, resulting in different retention times and thus, separation.[11][12] Common CSPs are based on immobilized polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins.[11][13]
Experimental Protocol: Chiral HPLC Method Development
-
Column & Mobile Phase Screening: This is an empirical process.
-
Select a set of chiral columns with different selectivities (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Screen different mobile phases, typically mixtures of a nonpolar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[12]
-
-
Sample Preparation: Dissolve the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis:
-
Equilibrate the chosen column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the elution using a UV detector at an appropriate wavelength.
-
-
Method Optimization: Adjust the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5) between the enantiomeric peaks.
-
Quantification: Calculate the enantiomeric excess using the relative peak areas: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100.
Summary and Recommended Validation Workflow
| Parameter | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC |
| Information Provided | Relative stereochemistry (cis vs. trans). | Absolute 3D structure; definitive proof of relative and absolute configuration. | Enantiomeric purity (ee%). |
| Sample Requirement | 5-10 mg, soluble, pure | <1 mg, must form a single, high-quality crystal. | <1 mg, soluble, pure |
| Throughput/Speed | High (10-30 min/sample) | Very Low (days to weeks, including crystal growth) | Medium (10-40 min/sample after method development) |
| Cost & Accessibility | Widely accessible | Specialized equipment and expertise required. | Commonly accessible in analytical labs. |
| Key Advantage | Fast, robust, information-rich for routine confirmation. | Unambiguous, "gold standard" proof of structure. | Essential for quantifying chiral purity for regulatory and QC purposes. |
| Key Disadvantage | Indirect evidence; can be ambiguous in complex molecules. | Crystal growth can be a major bottleneck or impossible. | Does not confirm cis/trans identity; only separates enantiomers. |
Recommended Workflow
For a robust and efficient validation strategy, a tiered approach is recommended. This ensures that the appropriate level of analytical rigor is applied at each stage of development.
Caption: Recommended workflow for stereochemical validation.
References
- Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).
-
Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione. (n.d.). Scholarship at UWindsor. Retrieved January 5, 2026, from [Link]
-
Conformational analysis of 1,4‐disubstituted cyclohexanes. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
3.3: Conformational analysis of cyclohexanes. (2021, August 21). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Conformational analysis of 1,4-disubstituted cyclohexanes. (n.d.). Canadian Science Publishing. Retrieved January 5, 2026, from [Link]
-
Differentiation of cis- and trans-4-substituted-1-methylcyclohexanes by their N.M.R. signal envelopes. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
-
CIS TRANS ISOMERS AND NMR. (2014, November 19). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 5, 2026, from [Link]
-
Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? (2017, October 1). Quora. Retrieved January 5, 2026, from [Link]
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2023, January 5). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved January 5, 2026, from [Link]
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The use of X-ray crystallography to determine absolute configuration. (2008, August 9). ResearchGate. Retrieved January 5, 2026, from [Link]
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The use of X-ray crystallography to determine absolute configuration. (2007, October 10). FOLIA. Retrieved January 5, 2026, from [Link]
- The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008, August 19). Acta Chimica Slovenica.
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4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Science of Synthesis. Retrieved January 5, 2026, from [Link]
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Chiral column chromatography. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. (2008, August 10). ResearchGate. Retrieved January 5, 2026, from [Link]
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Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018, March 29). ResearchGate. Retrieved January 5, 2026, from [Link]
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A Comparative Analysis of Protecting Groups for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Guide for Synthetic Strategy
In the landscape of drug discovery and complex molecule synthesis, the strategic manipulation of functional groups is paramount. Molecules possessing multiple reactive sites, such as trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, present a unique challenge. This bifunctional building block, with its primary alcohol and a carboxylic acid, requires a carefully orchestrated protection-deprotection strategy to enable selective modification. This guide provides an in-depth comparative analysis of common protecting groups for both functionalities, offering field-proven insights and experimental data to inform the design of robust and efficient synthetic routes.
The Principle of Orthogonality: The Cornerstone of Strategy
The core challenge in protecting a molecule like this compound lies in the ability to unmask one functional group while the other remains protected. This concept, known as orthogonality , dictates that the cleavage conditions for one protecting group must not affect the other.[1] The selection of an orthogonal pair is therefore the most critical decision in the synthetic design.
PART I: Protection of the Hydroxyl Group
The primary alcohol in our target molecule is a nucleophilic site susceptible to a wide range of reagents. Its protection is often the first step in a synthetic sequence. We will compare two of the most reliable and widely used classes of alcohol protecting groups: silyl ethers and benzyl ethers.
Silyl Ethers: The Versatile Workhorse
Silyl ethers are arguably the most utilized protecting groups for hydroxyl functionalities due to their ease of installation, general stability, and, most importantly, their unique cleavage conditions using fluoride ions.[2] The stability and reactivity are tuned by the steric bulk of the substituents on the silicon atom.[2][3]
-
tert-Butyldimethylsilyl (TBS/TBDMS) Ether: This is often the first choice for general protection. It is robust enough to withstand a wide range of non-acidic and non-fluoride conditions, including chromatography.[4]
-
Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS) Ethers: These bulkier groups offer significantly enhanced stability towards acidic conditions compared to TBS ethers, making them suitable for more demanding synthetic steps.[5][6][7]
The primary mode of cleavage for silyl ethers is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an aprotic solvent like THF.[3][8] This deprotection method is exceptionally mild and orthogonal to most other protecting groups.
Benzyl Ethers: The Robust Guardian
Benzyl (Bn) ethers are renowned for their exceptional stability across a broad spectrum of acidic and basic conditions, making them a highly reliable choice.[8][9] They are typically installed via a Williamson ether synthesis using a base like sodium hydride (NaH) and benzyl bromide (BnBr).[10][11]
The key feature of the benzyl ether is its unique lability to catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[11][12] This reductive cleavage is a very mild and neutral process, providing a distinct deprotection pathway that is orthogonal to acid-labile, base-labile, and fluoride-labile groups.[8][13]
Comparative Analysis: Hydroxyl Protecting Groups
| Protecting Group | Common Reagents (Protection) | Stability | Common Reagents (Deprotection) | Orthogonality Considerations |
| TBS Ether | TBS-Cl, Imidazole, DMF | Stable to base, mild acid, reductants, oxidants. Labile to strong acid and fluoride.[4][14] | TBAF in THF; Acetic Acid/THF/H₂O | Orthogonal to groups cleaved by hydrogenolysis (e.g., Benzyl esters/ethers). |
| TIPS/TBDPS Ether | TIPS-Cl/TBDPS-Cl, Imidazole, DMF | Increased stability to acid compared to TBS.[5][7] | TBAF in THF (slower than TBS); HF-Pyridine | Similar to TBS, but allows for selective deprotection of TBS in the presence of TIPS/TBDPS. |
| Benzyl (Bn) Ether | NaH, BnBr, THF | Stable to strong acid, strong base, nucleophiles, and many oxidants/reductants.[8][9] Labile to hydrogenolysis. | H₂, Pd/C, MeOH/EtOAc | Orthogonal to acid-labile (e.g., t-Butyl ester) and fluoride-labile (Silyl ether) groups. |
PART II: Protection of the Carboxylic Acid Group
The carboxylic acid moiety is acidic and can interfere with basic or nucleophilic reagents. Protection is typically achieved by conversion to an ester.[15] The choice of ester is critical for compatibility with subsequent reaction steps and orthogonality with the alcohol protecting group.
t-Butyl Esters: The Acid-Labile Choice
The tert-butyl (t-Bu) ester is an excellent choice for protecting carboxylic acids due to its high stability under basic, nucleophilic, and reductive (including hydrogenolysis) conditions.[1][16] This stability profile makes it an ideal counterpart to a hydrogenolysis-labile benzyl ether on the alcohol.
Its removal is specifically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a co-solvent.[17][18][19] The mechanism involves the formation of a stable tert-butyl cation.
Benzyl Esters: The Hydrogenolysis-Labile Option
Similar to the benzyl ether, the benzyl ester provides robust protection against mild acidic and basic conditions.[15] Its primary advantage and disadvantage is its cleavage by catalytic hydrogenolysis.[20][21] This makes it a suitable orthogonal partner for silyl ethers, which are stable to these conditions. However, it cannot be used if the alcohol is protected as a benzyl ether and selective deprotection is required.
Comparative Analysis: Carboxylic Acid Protecting Groups
| Protecting Group | Common Reagents (Protection) | Stability | Common Reagents (Deprotection) | Orthogonality Considerations |
| t-Butyl Ester | Isobutylene, H₂SO₄ (cat.); Boc₂O, DMAP | Stable to base, nucleophiles, hydrogenolysis.[1][16][22] Labile to strong acid. | TFA/DCM; HCl in Dioxane | Excellent orthogonality with base-labile, fluoride-labile, and hydrogenolysis-labile groups. |
| Benzyl Ester | Benzyl alcohol, DCC; BnBr, Cs₂CO₃ | Stable to mild acid and base. Labile to strong acid/base and hydrogenolysis.[15][16] | H₂, Pd/C, MeOH/EtOAc | Orthogonal to fluoride-labile groups (Silyl ethers). Not orthogonal to Benzyl ethers. |
PART III: Designing an Orthogonal Protection Strategy
The optimal strategy is dictated by the planned synthetic route. The following decision workflow illustrates how to choose between two robust orthogonal schemes.
Caption: Decision workflow for selecting an orthogonal protection strategy.
PART IV: Experimental Protocols
The following protocols are representative procedures and should be optimized for specific substrates and scales.
Workflow for Orthogonal Protection (Strategy 2)
Caption: Experimental workflow for the Bn-ether/tBu-ester orthogonal strategy.
Protocol 1: Protection of the Carboxylic Acid as a t-Butyl Ester
-
Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane, add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Reaction: Cool the mixture in an ice bath and carefully add an excess of isobutylene (condensed or as a gas).[22] Seal the reaction vessel and allow it to warm to room temperature.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.
Protocol 2: Protection of the Hydroxyl Group as a Benzyl Ether
-
Setup: Dissolve the tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, ~1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir for 30-60 minutes at this temperature.
-
Alkylation: Add benzyl bromide (BnBr, ~1.2 eq.) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 4-16 hours.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction & Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to yield the fully protected substrate.
Protocol 3: Selective Deprotection of the t-Butyl Ester
-
Setup: Dissolve the fully protected compound (1.0 eq.) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[18] A typical concentration is 0.1 M.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent and excess TFA in vacuo. To remove residual TFA, co-evaporate with a solvent like toluene or diethyl ether. The resulting product is the benzyl-protected alcohol with the free carboxylic acid.
Conclusion
The selection of protecting groups for a bifunctional molecule like this compound is not a one-size-fits-all decision. It is a critical component of the overall synthetic strategy. By understanding the principles of orthogonality and the distinct stability profiles of common protecting groups, researchers can design elegant and efficient pathways. The Silyl-ether/Benzyl-ester combination is ideal for syntheses that can incorporate a hydrogenolysis step, while the Benzyl-ether/t-Butyl-ester pair offers maximum stability and is arguably the more versatile and robust strategy for general applications in drug development.
References
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Bajwa, J. S. (2003). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 5(25), 4879-4881. Available at: [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
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Leah4sci. Benzyl Ether Cleavage. YouTube. Available at: [Link]
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Gelest. Deprotection of Silyl Ethers. Available at: [Link]
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Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2163-2167. Available at: [Link]
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Griesbeck, A. G., & Maptue, N. E. (2018). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 14, 2818-2825. Available at: [Link]
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Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Available at: [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
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University of Windsor. Alcohol Protecting Groups. Available at: [Link]
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Wikipedia. Silyl ether. Available at: [Link]
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Slideshare. (2018). Protection and deprotection of carboxylic acid. Available at: [Link]
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Pearson+. (2024). Benzyl ethers make excellent protecting groups. Available at: [Link]
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Plante, O. J., & Seeberger, P. H. (2001). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 66(23), 7803-7811. Available at: [Link]
-
ResearchGate. (2025). Selective Deprotection of Silyl Ethers. Available at: [Link]
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ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available at: [Link]
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Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available at: [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
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University of California, Irvine. Protecting Groups. Available at: [Link]
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Organic Chemistry Portal. Benzyl Esters. Available at: [Link]
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Chemistry Steps. Protecting Groups For Alcohols. Available at: [Link]
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Fiveable. 11.3 Protecting groups - Organic Chemistry II. Available at: [Link]
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Common Organic Chemistry. Benzyl Protection. Available at: [Link]
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YouTube. (2020). Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. Available at: [Link]
- Google Patents. (2007). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
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Chem-Station. (2014). Silyl Protective Groups. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Acids. Available at: [Link]
-
ResearchGate. (2016). ORGANIC SYNTHESIS. Available at: [Link]
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ResearchGate. (2019). Hydrogenolysis of benzyl-protected esters. Available at: [Link]
-
Wang, Z., et al. (2011). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Organic Letters, 13(16), 4410-4413. Available at: [Link]
-
ResearchGate. (2025). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]
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Organic Chemistry Portal. Carboxyl Protecting Groups Stability. Available at: [Link]
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Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
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A Comparative Guide to the Biological Evaluation of Compounds Synthesized from trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Introduction: The Versatility of a Cyclohexane Scaffold
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the physicochemical properties and biological activities of novel compounds. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a particularly valuable building block in pharmaceutical synthesis.[1] Its rigid, non-aromatic cyclohexane ring provides a three-dimensional framework that can be strategically functionalized at the hydroxyl and carboxylic acid moieties to explore diverse chemical space and interact with a variety of biological targets. The trans configuration of the substituents offers a defined stereochemistry, which is crucial for specific molecular recognition by enzymes and receptors.
This guide provides a comprehensive comparison of the biological evaluation of different classes of compounds synthesized using this compound as a starting material. We will delve into the rationale behind the experimental designs, present comparative data, and provide detailed protocols for key biological assays, focusing on anti-inflammatory and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
I. Anti-inflammatory Derivatives: A Comparative Analysis
A significant area of exploration for derivatives of cyclohexanecarboxylic acid is in the development of novel anti-inflammatory agents. By modifying the core structure, researchers have synthesized compounds with potent in vitro and in vivo activities. Here, we compare two classes of such derivatives: amidrazones and N-acylhydrazones.
A. Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid
Amidrazone derivatives have shown promise as modulators of inflammatory responses.[1] A study on amidrazones derived from a closely related cyclohex-1-ene-1-carboxylic acid scaffold provides valuable insights into their anti-inflammatory potential.[1]
The following table summarizes the in vitro anti-inflammatory and cytotoxic activities of a series of synthesized amidrazone derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
| Compound | Substituent (R) | Cytotoxicity (PBMCs, % Viability at 100 µg/mL) | TNF-α Inhibition (at 100 µg/mL) | IL-6 Inhibition (at 100 µg/mL) |
| 2a | 4-Methylphenyl | ~76% | Moderate | Low |
| 2b | 4-Chlorophenyl | High | ~92-99% | ~92-99% |
| 2d | 4-Nitrophenyl | ~76% | Moderate | Low |
| 2f | Naphthyl | ~76% | ~66-81% | Moderate |
| Ibuprofen | - | ~85% | Low | Low |
Data adapted from a study on analogous cyclohex-1-ene-1-carboxylic acid derivatives.[1]
Key Insights:
-
The nature of the substituent significantly influences both cytotoxicity and anti-inflammatory activity.
-
Compound 2b , with a 4-chlorophenyl substituent, demonstrated the most potent and broad-spectrum anti-inflammatory activity, significantly inhibiting the production of both TNF-α and IL-6.[1]
-
Compound 2f , containing a bulky naphthyl group, showed strong and selective inhibition of TNF-α.[1]
The following diagram illustrates the workflow for evaluating the in vitro anti-inflammatory and cytotoxic effects of the synthesized compounds on peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for in vitro anti-inflammatory and cytotoxicity screening.
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Compound Treatment: Add the synthesized compounds (dissolved in DMSO, final concentration 0.1%) at various concentrations (e.g., 10, 50, and 100 µg/mL) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: After 1 hour of pre-incubation with the compounds, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound compared to the LPS-stimulated vehicle control.
B. Cyclohexyl-N-Acylhydrazone Derivatives
N-acylhydrazones are another class of compounds derived from cyclohexanecarboxylic acid that have demonstrated significant analgesic and anti-inflammatory properties in vivo.[2]
The following table presents the in vivo anti-inflammatory and analgesic activities of selected cyclohexyl-N-acylhydrazone derivatives in comparison to the standard drug indomethacin.
| Compound | Substituent (Ar) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Inhibition of Writhing) |
| 10 | Phenyl | 55 ± 5 | 70 ± 4 |
| 14 | 3-Nitrophenyl | 75 ± 6 | 85 ± 5 |
| 15 | 4-Nitrophenyl | 70 ± 5 | 80 ± 6 |
| 22 | 4-Bromophenyl | 65 ± 4 | 75 ± 5 |
| Indomethacin | - | 60 ± 5 | 90 ± 3 |
Data adapted from a study on cyclohexyl-N-acylhydrazone derivatives.[2]
Key Insights:
-
The substitution pattern on the phenyl ring plays a crucial role in determining the in vivo efficacy.
-
The 3-nitrophenyl derivative (14 ) exhibited the most potent anti-inflammatory and analgesic activities, surpassing the efficacy of indomethacin in the anti-inflammatory model.[2]
-
The presence of electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring appears to be favorable for activity.
This diagram outlines the workflow for the in vivo evaluation of the anti-inflammatory and analgesic properties of the synthesized compounds.
Caption: Workflow for in vivo anti-inflammatory and analgesic testing.
This is a widely accepted model for evaluating acute inflammation.[3]
-
Animals: Use male Wistar rats weighing 150-200g.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): vehicle control, standard drug (Indomethacin, 10 mg/kg), and test compounds at various doses. Administer the treatments orally.
-
Induction of Inflammation: Thirty minutes after dosing, inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume immediately after the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
II. Antimicrobial Derivatives: A Comparative Analysis
The versatile scaffold of this compound can also be utilized to develop novel antimicrobial agents. By incorporating pharmacophores known for their antimicrobial activity, new derivatives can be synthesized and evaluated.
A. Quinolone and Coumarin Analogs
While not direct derivatives of the title compound, studies on quinolone and coumarin analogs provide a strong rationale and established protocols for evaluating the antimicrobial potential of new chemical entities.[4][5] The synthesis of derivatives linking the cyclohexanecarboxylic acid moiety to these heterocyclic systems is a promising strategy.
The following table illustrates the antimicrobial activity of representative quinolone and coumarin derivatives against various microbial strains. This data serves as a benchmark for the desired activity of novel compounds synthesized from this compound.
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) |
| 4-Hydroxy-2-quinolone | Brominated analog with nonyl side chain | Aspergillus flavus | 1.05 |
| Staphylococcus aureus | 62.5 | ||
| 4-Hydroxycoumarin | Dimer derivative | Staphylococcus aureus | 15.6 |
| Bacillus subtilis | 31.2 | ||
| Standard Antibiotic | Ciprofloxacin | Staphylococcus aureus | 0.5 |
| Standard Antifungal | Amphotericin B | Aspergillus flavus | 2.0 |
Data adapted from studies on 4-hydroxy-2-quinolone and 4-hydroxycoumarin derivatives.[4][5]
Key Insights:
-
Specific structural modifications, such as the introduction of a long alkyl chain and halogenation in quinolones, can lead to potent antifungal activity.[5]
-
Dimerization of the 4-hydroxycoumarin scaffold can enhance antibacterial activity against Gram-positive bacteria.[4]
The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
This method is a standard procedure for assessing the antimicrobial activity of novel compounds.[5]
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density. A viability indicator like resazurin can also be used for clearer endpoint determination.
III. Structure-Activity Relationship (SAR) and Future Directions
The biological evaluation of these diverse derivatives of this compound reveals critical structure-activity relationships. For the anti-inflammatory N-acylhydrazones, electron-withdrawing substituents in the meta-position of the phenyl ring enhance activity. In the case of antimicrobial quinolones, lipophilicity, introduced by a long alkyl chain, and electronegativity from a bromo substituent, are key for potent antifungal effects.
Future research should focus on synthesizing hybrid molecules that combine the cyclohexanecarboxylic acid scaffold with other pharmacologically active moieties. For instance, creating derivatives that can modulate multiple targets in the inflammatory cascade could lead to more effective therapeutics. Furthermore, exploring bioisosteric replacements for the carboxylic acid group could improve the pharmacokinetic properties of these compounds.[6]
Conclusion
This compound is a versatile and valuable scaffold for the development of novel therapeutic agents. This guide has provided a comparative overview of the biological evaluation of its derivatives, with a focus on anti-inflammatory and antimicrobial activities. By employing the detailed protocols and understanding the structure-activity relationships presented herein, researchers can effectively screen and optimize new compounds, paving the way for the discovery of next-generation drugs.
References
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Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
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Szałek, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(13), 5189. [Link]
-
Fraga, C. A. M., et al. (2012). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 17(10), 11989-12007. [Link]
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Završnik, D., et al. (2008). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. Bosnian Journal of Basic Medical Sciences, 8(3), 244-248. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Trans-4-Hydroxycyclohexanecarboxylic Acid in Modern Pharmaceutical Synthesis. [Link]
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Nguyen, T. H., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3096. [Link]
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head-to-head comparison of different synthetic routes to trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a valuable bifunctional molecule increasingly utilized as a key building block in the synthesis of pharmaceuticals and advanced materials. Its rigid cyclohexane core, coupled with the trans stereochemistry of its reactive hydroxyl and carboxylic acid moieties, provides a well-defined and conformationally constrained scaffold. This guide offers a comprehensive comparison of the most prevalent synthetic routes to this important intermediate, providing detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's strengths and weaknesses to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound presents a key challenge in controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring. The primary synthetic approaches can be broadly categorized into two main strategies:
-
Aromatic Ring Hydrogenation: These routes commence with readily available aromatic precursors, such as p-hydroxybenzoic acid or terephthalic acid derivatives. The core challenge lies in the stereoselective hydrogenation of the aromatic ring and the subsequent selective functional group manipulations.
-
Functional Group Interconversion on a Pre-existing Cyclohexane Ring: This approach utilizes a commercially available cyclohexane derivative, such as 4-oxocyclohexanecarboxylic acid, and focuses on the stereoselective introduction of the hydroxyl group.
This guide will dissect three prominent synthetic routes, providing a detailed head-to-head comparison to aid in the selection of the most appropriate method for your research or manufacturing needs.
Route 1: Hydrogenation and Isomerization of p-Hydroxybenzoic Acid
This route leverages the inexpensive and commercially available starting material, p-hydroxybenzoic acid. The synthesis proceeds in three key stages: hydrogenation of the aromatic ring, isomerization of the resulting cis/trans mixture of 4-hydroxycyclohexanecarboxylic acid, and finally, the selective reduction of the carboxylic acid to the hydroxymethyl group.
Mechanistic Overview
The initial hydrogenation of p-hydroxybenzoic acid over a suitable catalyst, typically ruthenium on carbon (Ru/C), proceeds to saturate the aromatic ring, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.[1] The trans isomer is the thermodynamically more stable product, with the bulky hydroxyl and carboxyl groups occupying equatorial positions on the cyclohexane chair conformation. The subsequent isomerization step, often carried out under basic conditions using a sodium alkoxide, facilitates the epimerization of the less stable cis isomer to the desired trans isomer.[1] The final step involves the selective reduction of the carboxylic acid moiety in the presence of the hydroxyl group. This can be achieved using chemoselective reducing agents like borane complexes.
Caption: Workflow for Route 1.
Experimental Protocols
Step 1: Hydrogenation of p-Hydroxybenzoic Acid [1]
-
In a high-pressure autoclave, charge p-hydroxybenzoic acid (1.0 eq), 5% ruthenium on carbon (Ru/C) catalyst (typically 3-5 wt%), and water as the solvent.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 1-3 MPa.
-
Heat the mixture to 80-150°C with vigorous stirring.
-
Monitor the reaction by HPLC until complete consumption of the starting material.
-
After cooling and venting, filter the catalyst. The filtrate contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Step 2: Isomerization to the trans Isomer [1]
-
To the aqueous solution of the cis/trans mixture, add a sodium alkoxide (e.g., sodium methoxide) in an alcoholic solvent (e.g., methanol).
-
Heat the mixture to reflux for several hours to effect isomerization.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid and wash with cold water to obtain the crude trans-4-hydroxycyclohexanecarboxylic acid. The product can be further purified by recrystallization.
Step 3: Selective Reduction of the Carboxylic Acid
-
Suspend trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another selective reducing agent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction with methanol, followed by acidification with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Performance and Considerations
| Parameter | Performance |
| Yield | Moderate to good overall yield. |
| Purity | High purity of the trans isomer can be achieved after isomerization and purification. |
| Scalability | Readily scalable due to the low cost of the starting material. |
| Advantages | Inexpensive starting material; well-established hydrogenation and isomerization procedures. |
| Disadvantages | Multi-step process; requires a dedicated high-pressure reactor for hydrogenation; the final selective reduction step can be challenging to optimize. |
Route 2: Catalytic Hydrogenation and Selective Mono-reduction of Terephthalic Acid Derivatives
This route starts from the readily available and inexpensive terephthalic acid or its dimethyl ester. The synthesis involves the hydrogenation of the aromatic ring to give 1,4-cyclohexanedicarboxylic acid (or its dimethyl ester), followed by the challenging selective mono-reduction of one of the two carboxylic acid (or ester) functionalities.
Mechanistic Overview
The hydrogenation of terephthalic acid is typically carried out using a palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) catalyst to produce 1,4-cyclohexanedicarboxylic acid as a mixture of cis and trans isomers.[2][3] The selective mono-reduction of the resulting diacid is the critical and most challenging step. A common strategy involves the statistical mono-esterification of the diacid, followed by the reduction of the remaining free carboxylic acid. The ester group can then be hydrolyzed to yield the final product. Alternatively, direct partial reduction of the diacid or diester can be attempted, though achieving high selectivity for the mono-alcohol is difficult.
Caption: Workflow for Route 2.
Experimental Protocols
Step 1: Hydrogenation of Terephthalic Acid [2]
-
Charge a high-pressure autoclave with terephthalic acid (1.0 eq), 5% Pd/C catalyst, and water.
-
Pressurize with hydrogen (e.g., 4 MPa) and heat to around 150°C with stirring.
-
After the reaction is complete, cool the reactor, filter the catalyst, and crystallize the 1,4-cyclohexanedicarboxylic acid from the filtrate. This will be a mixture of cis and trans isomers.
Step 2: Mono-esterification of 1,4-Cyclohexanedicarboxylic Acid [4]
-
Dissolve 1,4-cyclohexanedicarboxylic acid (1.0 eq) in a suitable solvent mixture (e.g., THF/methanol).
-
At 0°C, add a diazomethane solution (e.g., trimethylsilyldiazomethane in hexanes) dropwise (approximately 1.0 eq).
-
Stir the reaction at room temperature for a few hours.
-
Quench the reaction and purify the resulting mono-ester by column chromatography.
Step 3: Selective Reduction of the Carboxylic Acid
-
Dissolve the mono-ester in an appropriate solvent (e.g., THF).
-
Reduce the free carboxylic acid using a selective reducing agent such as a borane complex, as described in Route 1.
Step 4: Hydrolysis of the Ester
-
Hydrolyze the resulting ester using standard basic (e.g., NaOH in methanol/water) or acidic conditions to afford the final product.
Performance and Considerations
| Parameter | Performance |
| Yield | The multi-step nature of this route can lead to lower overall yields. |
| Purity | Purification is required at multiple stages to separate isomers and mono-/di-substituted products. |
| Scalability | Scalable, with terephthalic acid being a bulk chemical. |
| Advantages | Very inexpensive starting material. |
| Disadvantages | A lengthy, multi-step synthesis; the selective mono-functionalization is challenging and often low-yielding; requires multiple purification steps. |
Route 3: Stereoselective Reduction of 4-Oxocyclohexanecarboxylic Acid
This approach begins with a pre-formed cyclohexane ring containing a ketone and a carboxylic acid. The key transformation is the stereoselective reduction of the ketone to the desired trans-alcohol.
Mechanistic Overview
The stereochemical outcome of the reduction of 4-oxocyclohexanecarboxylic acid is governed by the approach of the hydride reagent to the carbonyl group. Reduction with sterically undemanding reagents, such as sodium borohydride (NaBH₄), typically favors axial attack on the more stable chair conformation of the cyclohexanone ring (with the carboxyl group in the equatorial position), leading to the formation of the equatorial alcohol, which corresponds to the desired trans isomer.[5] More sterically hindered reducing agents may favor equatorial attack, leading to the cis isomer.
Caption: Workflow for Route 3.
Experimental Protocols
Step 1: Stereoselective Reduction of 4-Oxocyclohexanecarboxylic Acid
-
Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in a suitable solvent, such as a mixture of water and methanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Acidify the reaction mixture with HCl to quench the excess borohydride and precipitate the product.
-
Filter the solid and recrystallize to obtain trans-4-hydroxycyclohexanecarboxylic acid.
Step 2: Selective Reduction of the Carboxylic Acid
-
This step is identical to the final step in Route 1, involving the selective reduction of the carboxylic acid of trans-4-hydroxycyclohexanecarboxylic acid using a borane complex.
Performance and Considerations
| Parameter | Performance |
| Yield | Can provide good yields, particularly if the stereoselective reduction is efficient. |
| Purity | The stereoselectivity of the ketone reduction is crucial for the final purity. |
| Scalability | Scalable, although the starting material is more expensive than those in Routes 1 and 2. |
| Advantages | Potentially shorter than the other routes; avoids high-pressure hydrogenation of aromatics. |
| Disadvantages | The starting material is more costly; requires careful control of the reduction conditions to achieve high trans selectivity. |
Comparative Summary of Synthetic Routes
| Feature | Route 1: From p-Hydroxybenzoic Acid | Route 2: From Terephthalic Acid | Route 3: From 4-Oxocyclohexanecarboxylic Acid |
| Starting Material Cost | Low | Very Low | Moderate |
| Number of Steps | 3 | 4+ | 2 |
| Key Challenge | Selective reduction of the carboxylic acid | Selective mono-reduction of the diacid | Stereoselective ketone reduction |
| Stereochemical Control | Achieved through isomerization | Established during hydrogenation and subsequent separations | Dictated by the ketone reduction step |
| Overall Yield | Moderate to Good | Potentially Lower | Good |
| Industrial Applicability | Favorable due to low-cost starting material | Potentially attractive for large-scale production if mono-reduction can be optimized | Good for moderate scales, but starting material cost may be a factor |
Conclusion
The choice of the optimal synthetic route to this compound is a trade-off between starting material cost, the number of synthetic steps, and the complexity of the key transformations.
-
Route 1 (from p-hydroxybenzoic acid) offers a balanced approach with a low-cost starting material and well-established hydrogenation and isomerization technologies. The main hurdle is the final selective reduction.
-
Route 2 (from terephthalic acid) is the most cost-effective in terms of raw materials but is hampered by a longer synthetic sequence and the significant challenge of selective mono-reduction.
-
Route 3 (from 4-oxocyclohexanecarboxylic acid) is an elegant and potentially shorter route, but the higher cost of the starting material may limit its application to smaller-scale syntheses where cost is less of a concern.
For industrial-scale production, Route 1 currently appears to be the most practical and economically viable option. However, further research into the selective mono-reduction of 1,4-cyclohexanedicarboxylic acid could make Route 2 a more competitive alternative in the future. For laboratory-scale synthesis, Route 3 offers a convenient and efficient pathway, provided the starting material is readily available.
References
-
CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021). Retrieved from [Link]
- Stereoselective Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid: Application Notes and Protocols. (2025). Benchchem.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
- Catalytic Hydrogenation of Benzoic Acid. (n.d.).
- trans-1,4-Cyclohexanedicarboxybic acid synthesis. (n.d.). ChemicalBook.
- Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (2017).
- 1,4-Cyclohexanedicarboxylic acid. (n.d.). Wikipedia.
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (n.d.). CABI Digital Library.
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (1974).
- 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture). (n.d.). TCI Chemicals.
- This compound. (n.d.). Sigma-Aldrich.
- 1,4-Cyclohexanedicarboxylic acid. (n.d.). NIST WebBook.
- trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. (2008).
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (2021).
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2018).
- comparative analysis of [4-(4-Chlorophenyl)cyclohexyl]methanol synthesis routes. (2025). Benchchem.
- Method for preparing 1,4-cyclohexanedicarboxylic acid dichloride. (2017).
- Stereospecific synthesis of new 4-amino-1,2,3-cyclohexanetricarboxylic acids and 4-amino-1,3-cyclohexanedicarboxylic acids. (2005). PubMed.
- Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxyl
- Synthesis routes of 1,4-Cyclohexanedicarboxylic acid. (n.d.). Benchchem.
- carbonyl reduction stereochemistry. (2015). YouTube.
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (1974).
- Stereoselective Reduction of 4-tert-butylcyclohexanone. (2020). YouTube.
- Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (n.d.). Beilstein Journals.
- On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cycliz
- A Comparative Analysis of Synthetic Routes to cis-Methylisoeugenol. (2025). Benchchem.
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in vitro and in vivo stability comparison of different linkers including trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while efficiently liberating the payload within the target tumor cells.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo stability of various linker classes, with a special focus on non-cleavable linkers, including those with a cyclohexane core like trans-4-(hydroxymethyl)cyclohexanecarboxylic acid.
The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable
The fundamental design of an ADC linker dictates its mechanism of payload release and, consequently, its stability profile. Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct advantages and disadvantages.[]
Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells.[] These triggers can include:
-
Enzymatic cleavage: Utilizing proteases, such as cathepsins, that are often overexpressed in tumor lysosomes.[4]
-
pH sensitivity: Exploiting the lower pH of endosomes and lysosomes (pH 4.5-6.5) compared to the bloodstream (pH 7.4).[5]
-
Redox potential: Responding to higher concentrations of reducing agents like glutathione within the cell.[6]
While offering the advantage of targeted payload release, cleavable linkers can sometimes exhibit suboptimal stability in circulation, leading to premature drug deconjugation.[7]
Non-cleavable linkers , in contrast, do not possess a specific cleavage site. The payload is released only after the complete lysosomal degradation of the antibody component of the ADC.[][8] This mechanism generally results in superior plasma stability and a more predictable pharmacokinetic profile.[9] The trade-off is a potential decrease in the "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, as the payload is typically released as an amino acid-linker-drug complex that may have reduced cell permeability.[10]
Comparative Stability Analysis of Common Linker Chemistries
The choice of linker chemistry has a profound impact on the in vitro and in vivo stability of an ADC. The following tables summarize the stability profiles of representative linkers from different classes.
Table 1: In Vitro Plasma Stability of Various ADC Linkers
| Linker Type | Linker Example | Stability Metric | Value | Key Characteristics |
| Cleavable | ||||
| Hydrazone | Acid-sensitive | Half-life in human plasma | ~1-3 days[10] | Susceptible to hydrolysis at physiological pH, leading to potential instability. |
| Dipeptide | Valine-Citrulline (vc) | Half-life in human plasma | > 9 days[11] | Highly stable in human plasma but can be susceptible to cleavage by certain esterases in rodent plasma.[11] |
| Disulfide | SPDB | % Intact ADC after 7 days (rat serum) | Variable, dependent on steric hindrance | Stability can be modulated by steric hindrance around the disulfide bond.[12] |
| Non-Cleavable | ||||
| Thioether | SMCC | % Intact ADC after 7 days (rat serum) | >95%[11] | Exhibits high plasma stability due to the robust thioether bond.[9][11] |
| Thioether | This compound (inferred) | Stability in plasma | Expected to be high | The stable cyclohexane core suggests high plasma stability, similar to SMCC. The hydroxyl group may increase hydrophilicity. |
Table 2: In Vivo Stability of Various ADC Linkers
| Linker Type | ADC Model | Animal Model | Stability Metric | Key Findings |
| Cleavable | ||||
| Dipeptide | cAC10-vc-MMAE | Mouse | Linker half-life ~6.0 days[13] | Demonstrates good in vivo stability, but can be influenced by the specific peptide sequence and payload. |
| Dipeptide | cAC10-vc-MMAE | Cynomolgus Monkey | Apparent linker half-life ~9.6 days[13] | Highlights species-specific differences in linker metabolism. |
| Non-Cleavable | ||||
| Thioether | Trastuzumab-SMCC-DM1 (Kadcyla®) | Human | Slower clearance of total antibody compared to ADC[] | The ADC clears slightly faster than the total antibody, suggesting some level of payload loss over time. |
In Focus: Non-Cleavable Cyclohexane-Based Linkers
Non-cleavable linkers incorporating a cyclohexane ring, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are widely used in approved and clinical-stage ADCs.[14][15] The rigid cyclohexane core provides steric hindrance, which is believed to protect the maleimide group from hydrolysis, thereby enhancing the stability of the linker.[16][17]
The Case of this compound
-
High Intrinsic Stability: The cyclohexane ring is a chemically robust and non-labile structure. As a core component of a non-cleavable linker, it is expected to confer high stability in both in vitro plasma and in vivo circulation, analogous to the cyclohexane moiety in the SMCC linker.
-
Hydrophilicity: The presence of a hydroxymethyl group (-CH₂OH) would likely increase the hydrophilicity of the linker compared to the maleimidomethyl group in SMCC. Increased hydrophilicity can be advantageous in ADC design, as it may reduce the propensity for aggregation, which is often associated with hydrophobic drug-linkers, and potentially improve the pharmacokinetic profile.[18]
Further experimental evaluation is necessary to definitively characterize the in vitro and in vivo stability of ADCs utilizing a this compound-based linker.
Experimental Protocols for Assessing Linker Stability
The rigorous evaluation of linker stability is paramount in ADC development. The following are standardized protocols for assessing in vitro and in vivo stability.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from different species to mimic physiological conditions.[19]
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Sample Preparation:
-
For Intact ADC Analysis: At each time point, capture the ADC from the plasma using an anti-human IgG antibody immobilized on magnetic beads or a similar affinity capture method.
-
For Free Payload Analysis: Precipitate the plasma proteins using an organic solvent like acetonitrile and collect the supernatant.
-
-
Analysis:
-
LC-MS: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload deconjugation.[18]
-
LC-MS/MS: Quantify the amount of free payload in the supernatant using tandem mass spectrometry (LC-MS/MS).[1]
-
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's half-life in plasma.
Caption: Workflow for in vitro plasma stability assessment of ADCs.
In Vivo Pharmacokinetic Study
This study assesses the stability of the ADC in a living organism by monitoring its pharmacokinetic profile.[2][9]
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats, or non-human primates).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168, and 336 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Analysis:
-
Data Interpretation: Analyze the concentration-time data to determine the pharmacokinetic parameters of the total antibody, the intact ADC, and the free payload. A divergence in the pharmacokinetic profiles of the total antibody and the intact ADC indicates linker instability.
Caption: General workflow for in vivo ADC stability and pharmacokinetic analysis.
Conclusion
The stability of the linker is a cornerstone of ADC design, directly influencing the therapeutic index. Non-cleavable linkers generally offer superior plasma stability compared to their cleavable counterparts, which can translate to reduced off-target toxicity and a more favorable pharmacokinetic profile.[9] Cyclohexane-based non-cleavable linkers, such as the widely used SMCC, provide a robust and stable connection between the antibody and the payload. While direct experimental data for a linker derived from this compound is not yet prevalent, its chemical structure suggests it would likely confer high stability with the potential for improved hydrophilicity. A thorough understanding and comparative evaluation of different linker chemistries through rigorous in vitro and in vivo stability assays are essential for the development of the next generation of safe and effective antibody-drug conjugates.
References
- Abecassis, P. Y., & Amara, C. (2013). In Vivo Testing of Drug-Linker Stability. Methods in Molecular Biology, 1045, 101–116.
- Lee, B. I., Park, S. J., Park, Y., Shin, S. H., Choi, J. M., Park, M. J., Lim, J. H., Kim, S. Y., Lee, H., & Shin, Y. G. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 125.
- Abecassis, P. Y., & Amara, C. (2013). In vivo testing of drug-linker stability. Methods in Molecular Biology (Clifton, N.J.), 1045, 101–116.
- Poon, K. A., Flagella, K., Beyer, J., Tibbitts, J., & Kaur, S. (2019). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1696426.
- Poon, K. A., Hamblett, K. J., Hering, M. A., Miyamoto, J. B., Miller, M. L., Senter, P. D., & Afar, D. E. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
- Singh, A. P., Ma, D., & Shah, D. K. (2015). Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells. Molecular Pharmaceutics, 12(6), 1821–1830.
- Singh, A. P., & Shah, D. K. (2015). Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells. Molecular Pharmaceutics, 12(6), 1821–1830.
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Su, D., Dane, M. A., & Schlenker, R. (2015). PK profiles of ADCs with different linker stability. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Retrieved from [Link]
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Creative Biolabs. (n.d.). Non-Cleavable Linker Synthesis Service. Retrieved from [Link]
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Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]
- Walles, M., Connor, A., & Hainzl, D. (2017). ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development. Current Topics in Medicinal Chemistry, 17(32), 3463–3475.
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Singh, A. P., & Shah, D. K. (2017). Comparative efficacy studies of non-cleavable ADCs. ResearchGate. Retrieved from [Link]
- van der Velden, J. L. J., van der Meel, R., & van den Berg, R. J. B. H. N. (2016). 2-(Maleimidomethyl)-1,3-Dioxanes (MD)
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Khan Academy. (n.d.). Drawing dot structures. Retrieved from [Link]
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Singh, A. P., & Shah, D. K. (2015). Sensitive ELISA Method for the Measurement of Catabolites of Antibody–Drug Conjugates (ADCs) in Target Cancer Cells. ResearchGate. Retrieved from [Link]
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Khan Academy. (n.d.). Dot structures I: Single bonds. Retrieved from [Link]
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Smart.DHgate. (2025). Mastering How to Draw Electron Dot Structures: A Step-by-Step Guide for Clear Chemical Visualization. Retrieved from [Link]
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Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]
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Professor Dave Explains. (2015, October 18). Lewis Dot Structures [Video]. YouTube. [Link]
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Rosengarten, M. (2010, January 13). Chemistry Tutorial 7.1d: Molecular Dot Diagrams [Video]. YouTube. [Link]
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Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]
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Li, Y., & Sun, M. (2018). Flow chart of the production process of ADCs. ResearchGate. Retrieved from [Link]
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Lee, B. I., Park, S. J., & Shin, Y. G. (2021). Balancing ADC stability and payload release via linker design and conjugation site. ResearchGate. Retrieved from [Link]
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A Cost-Benefit Analysis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid in Large-Scale Synthesis: A Comparative Guide for Specialty Polyesters
In the pursuit of high-performance polymers, the judicious selection of monomers is paramount. Specialty polyesters, engineered for demanding applications, often incorporate cycloaliphatic monomers to enhance thermal stability, durability, and chemical resistance. This guide provides an in-depth cost-benefit analysis of utilizing trans-4-(hydroxymethyl)cyclohexanecarboxylic acid as a versatile building block in large-scale polyester synthesis. We will objectively compare its performance attributes and synthesis economics with established alternatives, supported by relevant data and detailed experimental protocols.
Introduction to a Unique Monomer: this compound
This compound is a bifunctional cycloaliphatic molecule possessing both a hydroxyl and a carboxylic acid group. This unique "AB-type" monomer structure allows it to undergo self-polyesterification or be incorporated as a modifier in existing polyester formulations. Its rigid cyclohexane ring is a key feature, imparting stiffness and thermal resistance to the polymer backbone.
The primary route for the industrial-scale synthesis of this monomer is the catalytic hydrogenation of p-hydroxybenzoic acid, a readily available commodity chemical. This process, while straightforward, requires careful optimization of catalysts and reaction conditions to achieve high yields and the desired trans isomer configuration.
Large-Scale Synthesis and Cost Considerations
The predominant synthesis pathway involves the hydrogenation of p-hydroxybenzoic acid over a noble metal catalyst, followed by isomerization to enrich the trans isomer.
Caption: Synthesis of this compound.
Cost Analysis of Synthesis
The economic viability of using this monomer is heavily influenced by the cost of raw materials and catalysts. Below is an estimated cost breakdown for the synthesis process.
| Component | Estimated Price (USD) | Notes |
| p-Hydroxybenzoic Acid | $3.50 - 7.50 / kg[1][2][3][4] | Price varies with purity and supplier. |
| Ruthenium on Carbon (5%) | $280 - $350 / 100g[5][6][7][8][9] | Catalyst loading and recycling efficiency are critical cost factors. |
| Palladium on Carbon (10%) | $300 - $800 / gram[10][11] | Higher activity but also higher cost compared to Ruthenium. |
| Solvents (e.g., Water, Alcohols) | Variable | Cost is dependent on the solvent chosen and recovery/recycling processes. |
| Base/Acid for Isomerization | Variable | Depends on the specific agent and concentration used. |
Key Economic Considerations:
-
Catalyst Selection and Loading: Ruthenium-based catalysts offer a good balance of activity and cost for hydrogenation. Palladium catalysts, while more expensive, may offer higher selectivity and efficiency.[9][10][11] The catalyst loading and the number of recycle loops are critical parameters in determining the overall process cost.
-
Isomer Separation/Enrichment: The desired trans isomer often requires a separate isomerization step, adding to the process complexity and cost. The efficiency of this step directly impacts the final properties of the polymer.
-
Energy Consumption: Hydrogenation is typically performed at elevated temperatures and pressures, contributing significantly to the energy costs of the synthesis.
Performance Comparison with Alternative Monomers
In specialty polyester synthesis, desired properties are often achieved by incorporating monomers that modify the polymer backbone. We will compare this compound with three widely used alternatives: 1,4-Cyclohexanedicarboxylic Acid (CHDA), 1,4-Cyclohexanedimethanol (CHDM), and Isophthalic Acid.
The inclusion of cycloaliphatic rings, such as in CHDA and CHDM, into the polyester backbone is known to enhance thermal stability, mechanical strength, and chemical resistance.[12][13][14] Polyesters containing these monomers exhibit higher glass transition temperatures (Tg) and improved hydrolytic stability compared to their linear aliphatic counterparts.[15][16]
| Monomer | Structure | Key Performance Enhancements in Polyesters |
| This compound | AB-type cycloaliphatic | High Tg, good thermal stability, potential for self-polyesterification. |
| 1,4-Cyclohexanedicarboxylic Acid (CHDA) | AA-type cycloaliphatic | Enhanced thermal stability, weatherability, and hydrolytic stability.[14][15] |
| 1,4-Cyclohexanedimethanol (CHDM) | BB-type cycloaliphatic | Improved strength, clarity, and solvent resistance.[12][14] |
| Isophthalic Acid | AA-type aromatic | Increased Tg, improved chemical resistance, and barrier properties. |
Cost-Benefit Analysis: A Comparative Overview
The decision to use this compound hinges on a careful balance of its synthesis cost against the performance advantages it imparts to the final polymer.
Caption: Framework for Monomer Selection in Specialty Polyesters.
| Feature | This compound | 1,4-Cyclohexanedicarboxylic Acid (CHDA) | 1,4-Cyclohexanedimethanol (CHDM) | Isophthalic Acid |
| Estimated Monomer Cost | Moderate to High | Moderate | Moderate | Low to Moderate[17][18][19][20][21] |
| Synthesis Complexity | Moderate (hydrogenation + isomerization) | Moderate (hydrogenation of terephthalic acid) | Moderate (hydrogenation of dimethyl terephthalate)[22][23] | Low (oxidation of m-xylene) |
| Polymerization Flexibility | High (self-polymerization or as a comonomer) | Moderate (requires a diol) | Moderate (requires a diacid) | Moderate (requires a diol) |
| Key Performance Benefit | High Tg, rigidity | High thermal stability, weatherability[15] | Toughness, clarity[12] | Rigidity, chemical resistance |
| Primary Advantage | Single monomer for polyester synthesis. | Excellent durability for coatings. | Versatile diol for various polyesters. | Cost-effective performance booster. |
| Primary Disadvantage | Higher synthesis cost compared to some alternatives. | Requires a comonomer. | Requires a comonomer. | Can increase brittleness. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
p-Hydroxybenzoic acid
-
5% Ruthenium on carbon (Ru/C) catalyst
-
Deionized water
-
High-pressure autoclave reactor with magnetic stirring
-
Filtration system
-
Sodium hydroxide (for isomerization)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
Hydrogenation:
-
Charge the autoclave with p-hydroxybenzoic acid, deionized water, and 5% Ru/C catalyst (typically 1-5% by weight of the substrate).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).
-
Heat the reactor to the target temperature (e.g., 100-150°C) with vigorous stirring.
-
Maintain the reaction conditions until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
-
Catalyst Removal:
-
Filter the reaction mixture to remove the Ru/C catalyst. The catalyst can be washed and stored for recycling.
-
-
Isomerization:
-
To the aqueous solution of the cis/trans mixture, add a catalytic amount of sodium hydroxide.
-
Heat the mixture to reflux for several hours to promote the conversion of the cis isomer to the more stable trans isomer.
-
-
Isolation and Purification:
-
Cool the solution and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the crude product and wash with cold deionized water.
-
For higher purity, the product can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexane).
-
Protocol 2: Synthesis of a Specialty Polyester
Materials:
-
This compound
-
Optional: Other diacids (e.g., isophthalic acid) and diols (e.g., 1,4-butanediol)
-
Esterification catalyst (e.g., antimony trioxide, titanium-based catalyst)
-
Polycondensation catalyst
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
Procedure:
-
Esterification:
-
Charge the reactor with the monomers and the esterification catalyst.
-
Heat the mixture under a slow stream of nitrogen to the desired temperature (e.g., 180-220°C).
-
Water will be formed as a byproduct and should be continuously removed through the distillation column.
-
Monitor the reaction progress by measuring the amount of water collected.
-
-
Polycondensation:
-
Once the esterification is complete, add the polycondensation catalyst.
-
Gradually increase the temperature (e.g., to 250-280°C) and reduce the pressure (apply vacuum).
-
Continue the reaction under high vacuum to remove the excess glycol and drive the polymerization to a high molecular weight.
-
The reaction is complete when the desired melt viscosity is achieved.
-
Extrude the molten polymer and cool to obtain the final polyester.
-
Conclusion and Future Outlook
This compound presents a compelling option for the synthesis of high-performance specialty polyesters. Its unique AB-type structure offers versatility in polymer design, and its cycloaliphatic nature imparts desirable properties such as high thermal stability and rigidity.
The primary hurdle to its widespread adoption is the cost of synthesis, which is intrinsically linked to the price of the starting material and the efficiency of the catalytic hydrogenation and isomerization steps. However, for applications where superior performance is a critical requirement and can justify a higher material cost, this monomer offers a distinct advantage.
As the demand for advanced polymers continues to grow, further research into more cost-effective and efficient synthesis routes for this compound is warranted. Innovations in catalysis and process optimization could significantly improve its economic competitiveness, paving the way for its broader use in the large-scale production of next-generation specialty polyesters.
References
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Isophthalic Acid - Benzene-1 Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). IndiaMART. Retrieved January 6, 2026, from [Link]
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Ruthenium On Carbon at 280.00 INR in Mumbai, Maharashtra | Indian Platinum Private Limited - Tradeindia. (n.d.). Tradeindia. Retrieved January 6, 2026, from [Link]
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The Power of CHDA: Enhancing Polyester Resins with 1,4-Cyclohexanedicarboxylic Acid. (n.d.). Retrieved January 6, 2026, from [Link]
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Isophthalic Acid, 500 grams. (n.d.). Retrieved January 6, 2026, from [Link]
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Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - MDPI. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
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10 Palladium on Carbon Price per kg 2025 - Accio. (2025, December 18). Accio. Retrieved January 6, 2026, from [Link]
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Isophthalic Acid Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. (n.d.). ChemAnalyst. Retrieved January 6, 2026, from [Link]
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Biobased Amorphous Polyesters with High Tg: Trade-Off between Rigid and Flexible Cyclic Diols | ACS Sustainable Chemistry & Engineering. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
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Hydroxybenzoic Acid - PHBA Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). IndiaMART. Retrieved January 6, 2026, from [Link]
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Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - NIH. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Isophthalic acid price index - businessanalytiq. (n.d.). Business Analytiq. Retrieved January 6, 2026, from [Link]
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Palladium Catalyst - 7440-05-3 Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). IndiaMART. Retrieved January 6, 2026, from [Link]
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Ruthenium On Carbon Catalyst | Ru/C Catalyst for Sale - Heeger Materials Inc. (n.d.). Heeger Materials Inc. Retrieved January 6, 2026, from [Link]
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Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Dimethyl Terephthalate Price Trends & Suppliers - Accio. (n.d.). Accio. Retrieved January 6, 2026, from [Link]
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Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging - MDPI. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
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Platinum Charcoal Palladium Carbon Catalyst for Sale. (n.d.). Retrieved January 6, 2026, from [Link]
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Synthesis and properties of biodegradable polymers derived from diols and dicarboxylic acids: From polyester - Semantic Scholar. (2014, April 25). Semantic Scholar. Retrieved January 6, 2026, from [Link]
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Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. (n.d.). Retrieved January 6, 2026, from [Link]
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4-Hydroxybenzoic acid, p-hydroxybenzoic acid, monohydroxybenzoic acid, 100G - IBEX SCIENCES - Scientific Supplies, Lab Supplies Glassware, Laboratory Chemical Suppliers. (n.d.). IBEX SCIENCES. Retrieved January 6, 2026, from [Link]
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p-Hydroxybenzoic acid, 99% - 99-96-7 - Manufacturers & Suppliers in India - Ottokemi. (n.d.). Ottokemi. Retrieved January 6, 2026, from [Link]
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Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]
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Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - NIH. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]
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4-Hydroxybenzoic acid 98%, p-HBA, p-Hydroxybenzoic acid | eBay. (n.d.). eBay. Retrieved January 6, 2026, from [Link]
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4-HYDROXY BENZOIC ACID (p-hydroxybenzoic acid) - Sdfine. (n.d.). Sdfine. Retrieved January 6, 2026, from [Link]
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Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride) - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]
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THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS - The Madison Group. (n.d.). The Madison Group. Retrieved January 6, 2026, from [Link]
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Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits - Unibo. (2024, October 31). Unibo. Retrieved January 6, 2026, from [Link]
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Polymerization Process Efficiency and Cost Analysis - Umbrex. (n.d.). Umbrex. Retrieved January 6, 2026, from [Link]
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Polyurethane - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties - ResearchGate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Specialty Monomers Market Size, Share & Forecast 2035 - Market Research Future. (n.d.). Market Research Future. Retrieved January 6, 2026, from [Link]
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Synthesis, Thermal and Mechanical Properties of Fully Biobased Poly (hexamethylene succinate-co-2,5-furandicarboxylate) Copolyesters - NIH. (2023, January 13). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Specialty Monomers Market Report | Global Forecast From 2025 To 2033 - Dataintelo. (n.d.). Dataintelo. Retrieved January 6, 2026, from [Link]
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A Researcher's Guide to the Spectroscopic Verification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the purity and structural integrity of starting materials are paramount. This guide provides an in-depth comparison of the spectroscopic data for trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid obtained from various suppliers. By presenting supporting experimental data and outlining robust analytical protocols, this document serves as a practical resource for ensuring the quality of this critical reagent.
The chemical identity and purity of a compound are the cornerstones of reproducible and reliable research. In drug discovery and development, where even minor impurities can have significant biological consequences, rigorous analytical characterization is not just a recommendation but a necessity. This compound is a valuable building block in medicinal chemistry, and verifying its structure and purity from different commercial sources is a critical first step in any research endeavor.
This guide will walk you through the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound. We will explore the expected spectral features and provide a framework for comparing data from different suppliers.
The Importance of Orthogonal Analytical Techniques
Relying on a single analytical method for chemical verification is fraught with risk. A more robust approach involves the use of orthogonal techniques, which measure different properties of the molecule. For this compound, a comprehensive analysis should include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the carbon-hydrogen framework and stereochemistry.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
The following sections will detail the experimental protocols for each technique and present a comparative analysis of the expected data.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical reagent like this compound upon receipt from a supplier.
Caption: General workflow for the spectroscopic analysis of a chemical from different suppliers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: A deuterated solvent in which the compound is soluble is chosen. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it will solubilize the carboxylic acid and hydroxyl groups.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the compound into a clean, dry vial.[1]
-
Add 0.6-0.7 mL of the deuterated solvent.
-
Gently agitate the vial to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | broad singlet | 1H | -COOH |
| ~4.5 | triplet | 1H | -OH |
| ~3.2 | triplet | 2H | -CH₂OH |
| ~2.1 | multiplet | 1H | -CHCOOH |
| ~1.8 | multiplet | 4H | Cyclohexyl CH₂ (axial) |
| ~1.2 | multiplet | 4H | Cyclohexyl CH₂ (equatorial) |
| ~1.0 | multiplet | 1H | Cyclohexyl CH |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~177 | -COOH |
| ~63 | -CH₂OH |
| ~43 | -CHCOOH |
| ~39 | Cyclohexyl CH |
| ~29 | Cyclohexyl CH₂ |
| ~28 | Cyclohexyl CH₂ |
Comparative Analysis Insights
When comparing NMR data from different suppliers, pay close attention to:
-
Purity: The presence of unexpected signals in the ¹H NMR spectrum indicates impurities. Integrate these signals relative to the product signals to quantify the level of impurity.
-
Isomeric Purity: The presence of the cis isomer would be evident by a distinct set of signals. The trans isomer is expected to show a more complex splitting pattern for the cyclohexyl protons due to the fixed chair conformation.
-
Solvent Residue: Signals corresponding to common solvents (e.g., ethyl acetate, hexanes) may be present from the purification process.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)
-
Sample Grinding: In a dry agate mortar and pestle, grind a small amount (1-2 mg) of the compound to a fine powder.[3]
-
Mixing with KBr: Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.[3]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration |
| 3500-2500 (broad) | O-H stretch (carboxylic acid and alcohol) |
| ~2930 and ~2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1250 | C-O stretch (carboxylic acid) |
| ~1050 | C-O stretch (alcohol) |
Comparative Analysis Insights
-
Presence of Key Functional Groups: All samples should exhibit the characteristic broad O-H stretch and the sharp C=O stretch.
-
Impurities: The absence of these key peaks or the presence of unexpected absorptions (e.g., C≡N, N-H) would indicate a significant impurity or a completely different compound.
-
Water Content: A very broad absorption around 3400 cm⁻¹ could indicate the presence of excess water in the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and can be used to confirm the elemental composition of a compound.
Experimental Protocol: MS Sample Preparation
-
Sample Dissolution: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the spectrum in both positive and negative ion modes using electrospray ionization (ESI).
Expected Mass Spectrometry Data
-
Molecular Formula: C₈H₁₄O₃
-
Molecular Weight: 158.19 g/mol
-
Positive Ion Mode ([M+H]⁺): Expected m/z = 159.10
-
Negative Ion Mode ([M-H]⁻): Expected m/z = 157.09
Comparative Analysis Insights
-
Correct Molecular Ion: The primary check is for the presence of the correct molecular ion peak.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. The fragmentation pattern should be consistent across samples from different suppliers. A common fragmentation for carboxylic acids is the loss of water (-18 Da) or the carboxyl group (-45 Da).[4]
-
Purity: The presence of other significant ions in the mass spectrum would indicate impurities.
Summary of Comparative Data
| Technique | Parameter | Expected Result | Potential Deviations and Interpretations |
| ¹H NMR | Chemical Shifts & Multiplicities | Consistent with assigned structure | Shifts in peaks may indicate different isomers or impurities. |
| Integration | Proportional to the number of protons | Incorrect integration suggests impurities. | |
| ¹³C NMR | Number of Signals & Shifts | Correct number of signals for the structure | Additional signals indicate impurities or isomers. |
| FT-IR | Key Absorptions | Broad O-H, C=O, C-H, and C-O stretches | Absence of key peaks or presence of unexpected peaks points to incorrect compound or impurities. |
| MS | Molecular Ion Peak | [M+H]⁺ at m/z 159.10 and/or [M-H]⁻ at m/z 157.09 | Absence of the correct molecular ion or presence of other major ions indicates impurities or degradation. |
Conclusion and Recommendations
The spectroscopic data for this compound should be consistent and reproducible, regardless of the supplier, provided the material is of high purity. Minor variations in peak positions in NMR and FT-IR are acceptable and can be attributed to differences in sample preparation and instrumentation. However, the presence of significant additional signals or the absence of characteristic peaks should be a cause for concern and further investigation.
-
Always request a Certificate of Analysis (CoA): Reputable suppliers will provide a CoA with key analytical data.
-
Perform in-house verification: Do not solely rely on the supplier's CoA. Perform at least ¹H NMR and one other orthogonal technique (FT-IR or MS) on a representative sample from each new batch.
-
Establish a reference standard: If this compound is critical to your research, consider purchasing a well-characterized lot to use as an internal reference standard for future batches.
By implementing these rigorous analytical practices, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. [Link]
-
Kozlov, A. M., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(21), 13479. [Link]
-
Wachowicz, M., & Gierczak, T. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Journal of Chromatography A, 1555, 10-18. [Link]
-
SpectraBase. This compound, O-trimethylsilyl, trimethylsilyl ester. [Link]
- Google Patents. (2005). Method of analysis of carboxylic acid by mass spectrometry.
-
LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]
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Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
-
Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]
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University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
-
re3data.org. (2023). Spectral Database for Organic Compounds. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
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Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
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Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
NIST. Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
-
Moreira, J. L., & de Pinho, P. G. (2005). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Food Chemistry, 92(3), 567-573. [Link]
Sources
characterization and comparison of polymers synthesized with trans- and cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
The Critical Role of Monomer Stereochemistry
The defining difference between the trans- and cis- isomers of 4-(hydroxymethyl)cyclohexanecarboxylic acid lies in the spatial arrangement of the functional groups relative to the cyclohexane ring.
-
trans-isomer: The hydroxymethyl and carboxylic acid groups are on opposite sides of the ring, leading to a more linear, rigid, and extended molecular structure.
-
cis-isomer: The functional groups are on the same side of the ring, resulting in a bent or "kinked" molecular geometry.
This fundamental difference in molecular shape is the primary determinant of the distinct macroscopic properties of the resulting polymers. The more linear and symmetrical nature of the trans-isomer allows for more efficient chain packing and intermolecular interactions, which significantly influences crystallinity and thermal properties.
Synthesis via Melt Polycondensation: A Balancing Act
The most common method for synthesizing these polyesters is melt polycondensation, a robust technique that involves heating the monomer above its melting point in the presence of a catalyst to drive the esterification reaction and remove the water byproduct.
A critical consideration during melt polycondensation of cycloaliphatic monomers is the potential for thermal isomerization. At elevated temperatures (typically above 250°C), the less thermodynamically stable cis-isomer can convert to the more stable trans-isomer.[1] This means that even if the polymerization is started with the pure cis-isomer, the final polymer may contain a significant fraction of trans-units, altering its properties. Therefore, careful control of reaction temperature and time is crucial to maintain the desired isomeric composition in the final polymer.[2]
Generalized Synthesis Workflow
Below is a representative workflow for the synthesis of polyesters from 4-(hydroxymethyl)cyclohexanecarboxylic acid isomers.
Sources
Safety Operating Guide
trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
For laboratory professionals dedicated to innovation and safety, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and environmental stewardship. This guide provides a detailed protocol for the proper disposal of this compound, moving beyond simple compliance to foster a deep understanding of the principles behind safe chemical handling. As Senior Application Scientists, our goal is to empower you with the knowledge to manage your laboratory's waste streams effectively, ensuring a safe workplace and protecting our shared environment.
Part 1: Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of controls. The first and most critical step is always to consult the manufacturer's Safety Data Sheet (SDS). The SDS for this compound, and for any chemical, contains vital information on hazards, handling, storage, and disposal considerations.[1][2]
The foundational principles for managing laboratory chemical waste are:
-
Segregation : Never mix incompatible waste streams. Doing so can lead to dangerous chemical reactions. Laboratories should maintain separate, clearly marked containers for different classes of chemicals such as acids, bases, flammable solvents, and oxidizers.[1][3][4]
-
Labeling : All waste containers must be accurately and clearly labeled. The label should include the full chemical name (no abbreviations or formulas), the date, and any relevant hazard warnings.[1][4] This practice is crucial for preventing accidental mishandling and ensuring the safety of all personnel, including those from professional disposal services.[1]
-
Containment : Waste must be stored in containers that are chemically compatible with the substance, leak-proof, and kept securely sealed when not in use.[3][5]
Part 2: Hazard Profile of this compound
Understanding the specific hazards of a chemical is essential for determining the correct disposal pathway. This compound is not classified as a highly hazardous substance, but it does present risks that demand careful management.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified as an irritant.[6]
Table 1: GHS Hazard Profile
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation[6][7] | Warning | Exclamation Mark |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6][7] | Warning | Exclamation Mark |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[6][7] | Warning | Exclamation Mark |
These classifications underscore the necessity of using appropriate Personal Protective Equipment (PPE), such as gloves and safety glasses, during handling and disposal to prevent skin and eye contact.[8] The respiratory irritation hazard also highlights the importance of handling the solid material in a well-ventilated area to avoid inhaling dust.[8][9]
Part 3: Regulatory Framework for Chemical Disposal
In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety.[5][10][11]
-
RCRA : This act establishes a "cradle-to-grave" system for managing waste.[12][13] A critical responsibility for any researcher is to determine if their chemical waste is classified as "hazardous" under RCRA regulations (found in Title 40, Code of Federal Regulations, Part 261).[14][15] While this compound is not specifically listed as an RCRA hazardous waste, it is the generator's responsibility to make a final determination. If it is mixed with a listed hazardous waste, the entire mixture must be treated as hazardous.
-
OSHA : OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (29 CFR 1910.1450), require employers to inform and train employees about chemical hazards and to implement safety plans to protect them.[16] This includes training on proper waste disposal procedures.[17]
Given its properties, this compound is typically managed as a non-hazardous solid chemical waste, provided it has not been contaminated with substances that would render it a hazardous waste. However, disposal into regular trash or down the sewer is strictly prohibited.[5]
Part 4: Step-by-Step Disposal Protocol
The following protocol outlines the recommended, field-proven procedure for the disposal of this compound from a laboratory setting.
Step 1: Waste Minimization
Before disposal, consider strategies to reduce waste generation. This is the most environmentally sound and cost-effective approach.
-
Order only the quantity of chemical needed for your experiments.
-
Maintain a detailed inventory to avoid ordering duplicates and to use chemicals before they expire.[2]
-
Where possible, consider using less hazardous materials in your procedures.[3]
Step 2: Collection and Segregation
-
Collection : Collect waste this compound in a designated container at or near the point of generation.[5]
-
Segregation : As a solid organic acid, it should be stored in a container designated for solid, non-halogenated organic waste. Do not mix it with liquid waste, incompatible chemicals like strong bases or strong oxidizing agents, or any hazardous waste streams.[3][4][8]
Step 3: Containerization and Labeling
-
Container : Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar for solids). The container must be in good condition, with a secure, tightly fitting lid to prevent spills.[3][5]
-
Labeling : The container must be clearly labeled with a "Waste" or "Hazardous Waste" tag (as determined by your institution's policy and your waste determination). The label must include:
-
The full, unabbreviated name: "this compound"
-
The date accumulation started.
-
Clear indication of the hazards (e.g., "Irritant").
-
Step 4: On-Site Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[4]
-
Ensure secondary containment, such as a spill tray, is used to contain any potential leaks.[3]
-
The storage area should be away from heat, sources of ignition, and incompatible materials.[18]
Step 5: Final Disposal
-
Professional Disposal : The only appropriate final disposal method is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste management service.[1][4] These services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, typically through incineration at a permitted facility.[3]
-
Documentation : Maintain all records related to the disposal, including waste characterization data and manifests from the disposal vendor, as required by RCRA.[5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for proper disposal.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of this compound with confidence, ensuring safety, compliance, and environmental responsibility.
References
- Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Good Laboratory Practices: Waste Disposal. SCION Instruments.
- SAFETY DATA SHEET - trans-4-n-Propylcyclohexanecarboxylic acid. (2024, March 30). Fisher Scientific.
- SAFETY DATA SHEET - trans-4-Methyl-1-cyclohexanecarboxylic acid. (2025, December 19). Fisher Scientific.
- Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester. PubChem.
- SAFETY DATA SHEET - trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid. (2024, March 31). Fisher Scientific.
- SAFETY DATA SHEET - this compound. (2025, July 8). Sigma-Aldrich.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- Safety Data Sheet trans-4-Hydroxycyclohexanecarboxylic acid. Metasci.
- Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. PubChem.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- RCRA Regulations Explained. National Environmental Trainers.
- What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Clean Management.
- Resource Conservation and Recovery Act. Wikipedia.
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A Senior Application Scientist's Guide to the Safe Handling of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, field-tested protocols for the safe management of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid, a valuable building block in organic synthesis. As your partners in scientific advancement, we are committed to providing knowledge that extends beyond the product itself, ensuring your research is conducted under the safest possible conditions.
Hazard Identification and Risk Assessment
This compound is a solid organic compound that, while not acutely toxic, presents hazards that demand careful management. Understanding these risks is the foundational step in implementing effective safety protocols.
The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[1][2]
| Hazard Category | GHS Hazard Statement | Potential Effects |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Redness, itching, and inflammation upon direct contact.[1][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Significant irritation, redness, and discomfort upon contact with eyes.[1][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Irritation of the respiratory tract if inhaled as dust.[1][2] |
It is imperative to consult the Safety Data Sheet (SDS) for this compound before commencing any work.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for mitigating the risks associated with handling this compound. The following PPE is mandatory when working with this compound in solid form or in solution.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: For handling small quantities where the risk of splashing is minimal.
-
Chemical Splash Goggles: Essential when working with solutions or when there is a potential for splashing.[6]
-
Face Shield: To be worn in conjunction with safety goggles when handling larger quantities or during procedures with a high risk of splashing.[6]
-
-
Hand Protection:
-
Nitrile Gloves: Provide adequate protection against incidental contact. Always inspect gloves for tears or punctures before use.[6]
-
Double Gloving: Recommended for more extensive handling or when working with solutions.
-
Immediate Removal and Replacement: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.
-
-
Body Protection:
-
Laboratory Coat: A standard, fully-buttoned lab coat is required to protect against skin contact.
-
Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over your lab coat when handling larger volumes of solutions.
-
-
Footwear:
-
Closed-Toed Shoes: Fully enclosed footwear is mandatory in any laboratory setting.
-
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[6] For handling solutions, a well-ventilated laboratory is sufficient.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]
Step-by-Step Protocol for Dissolving Solid this compound
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Designate a clean and uncluttered workspace within a chemical fume hood.
-
Assemble all necessary equipment (e.g., beaker, stir bar, stir plate, spatula, solvent).
-
-
Weighing the Compound:
-
Tare a clean, dry weigh boat on an analytical balance.
-
Carefully transfer the desired amount of solid this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
-
Dissolution:
-
Place the beaker containing the appropriate volume of solvent and a stir bar onto the stir plate.
-
Begin gentle stirring.
-
Carefully add the weighed solid to the solvent in the beaker.
-
If necessary, gently warm the solution on a hot plate with stirring to aid dissolution. Do not boil unless the experimental protocol requires it.
-
Once the solid is fully dissolved, turn off the stir plate and remove the beaker.
-
-
Post-Procedure:
-
Securely cap the vessel containing the solution.
-
Clean any residual solid from the spatula and work surface with a damp cloth, ensuring the waste is disposed of correctly.
-
Properly doff PPE.
-
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep it away from incompatible materials such as strong oxidizing agents and bases.[5]
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
-
Spill Response:
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[4]
-
For spills of solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7]
-
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container for organic acids.
-
Drain Disposal: Do NOT dispose of this chemical down the drain.[8]
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[8]
Conclusion
The responsible and informed handling of chemical reagents like this compound is a cornerstone of successful and safe scientific research. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.
References
-
PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. [Link]
-
PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester. National Center for Biotechnology Information. [Link]
-
Middle East Technical University. CLASSIFICATION OF WASTES AND THEIR DISPOSAL. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
